6b-Hydroxy triamcinolone acetonide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3/t13-,14-,16+,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJSKWRCHLTCCW-PXGYRYRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043297 | |
| Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3869-32-7 | |
| Record name | 6-Hydroxytriamcinolone acetonide, (6beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003869327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYTRIAMCINOLONE ACETONIDE, (6.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6043C20V4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6β-Hydroxy Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6β-Hydroxy triamcinolone acetonide is the principal metabolite of triamcinolone acetonide, a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. The metabolism of triamcinolone acetonide to its 6β-hydroxy derivative is primarily mediated by the cytochrome P450 3A subfamily of enzymes, notably CYP3A4, CYP3A5, and CYP3A7.[1][2][3][4] This hydroxylation reaction represents a crucial step in the deactivation and subsequent elimination of the parent drug. Current evidence strongly indicates that 6β-Hydroxy triamcinolone acetonide possesses significantly attenuated pharmacological activity compared to triamcinolone acetonide. This technical guide provides a comprehensive overview of the core knowledge surrounding 6β-Hydroxy triamcinolone acetonide, including its biochemical formation, physicochemical properties, and pharmacological profile. Detailed experimental protocols for its analysis and a discussion of potential synthesis strategies are also presented to support further research and development in this area.
Introduction
Triamcinolone acetonide is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.[5][6] Its clinical utility spans a range of conditions, including dermatological disorders, allergic rhinitis, and asthma.[7][8][9] The biotransformation of triamcinolone acetonide is a critical determinant of its pharmacokinetic profile and duration of action. The primary metabolic pathway involves hydroxylation at the 6β position, yielding 6β-Hydroxy triamcinolone acetonide.[10][11][12] Understanding the characteristics of this major metabolite is essential for a complete comprehension of the parent drug's pharmacology and for the development of new therapeutic agents with optimized metabolic profiles. This guide synthesizes the available technical information on 6β-Hydroxy triamcinolone acetonide to serve as a resource for the scientific community.
Physicochemical Properties
A summary of the key physicochemical properties of 6β-Hydroxy triamcinolone acetonide is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₁FO₇ | [3][13] |
| Molecular Weight | 450.5 g/mol | [3][13][14] |
| CAS Number | 3869-32-7 | [3][13][14] |
| Appearance | Solid | [3] |
| Solubility | DMSO: slightly soluble | [3] |
| Synonyms | 6β-hydroxy TrA | [3] |
Metabolism and Formation
The formation of 6β-Hydroxy triamcinolone acetonide is a critical step in the metabolism of the parent compound, triamcinolone acetonide.
Metabolic Pathway
The primary metabolic transformation of triamcinolone acetonide is the hydroxylation at the 6β position of the steroid nucleus. This reaction is catalyzed by cytochrome P450 enzymes. The introduction of the hydroxyl group increases the polarity of the molecule, facilitating its excretion from the body.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general method for assessing the metabolism of triamcinolone acetonide to 6β-Hydroxy triamcinolone acetonide using human liver microsomes.
Objective: To determine the formation of 6β-Hydroxy triamcinolone acetonide from triamcinolone acetonide in the presence of human liver microsomes and an NADPH-generating system.
Materials:
-
Triamcinolone acetonide
-
6β-Hydroxy triamcinolone acetonide standard
-
Human liver microsomes (pooled)
-
NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and triamcinolone acetonide at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-generating system to the incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of 6β-Hydroxy triamcinolone acetonide using a validated LC-MS/MS method.
Biological Activity
The pharmacological activity of 6β-Hydroxy triamcinolone acetonide is significantly lower than that of its parent compound.
Anti-Inflammatory Activity
Studies have shown that the major metabolites of triamcinolone acetonide, including 6β-Hydroxy triamcinolone acetonide, exhibit substantially reduced anti-inflammatory activity. One study assessed the principal metabolites and found that they "failed to show any concentration-dependent effects in anti-inflammatory models evaluating IL-5-sustained eosinophil viability and IgE-induced basophil histamine release".[7][10] This suggests that the 6β-hydroxylation is a deactivation step.
Quantitative Comparison
| Compound | Glucocorticoid Receptor Binding Affinity (Kᵢ) | Anti-inflammatory Potency (IC₅₀) |
| Triamcinolone Acetonide | High | Potent |
| 6β-Hydroxy Triamcinolone Acetonide | Significantly Lower (Expected) | Significantly Lower (Expected) |
Synthesis and Analysis
The synthesis and analysis of 6β-Hydroxy triamcinolone acetonide are crucial for its use as a reference standard in metabolic studies and for further pharmacological evaluation.
Synthesis Strategies
A detailed, specific protocol for the chemical synthesis of 6β-Hydroxy triamcinolone acetonide is not widely published. However, general strategies for the synthesis of 6β-hydroxysteroids can be considered.
-
Chemical Synthesis: One potential approach involves the oxidation of a 3,5-diene precursor of triamcinolone acetonide.[11] This method has been successfully applied to the synthesis of other 6β-hydroxy androgens.
-
Microbial Biotransformation: Fungi of the genus Cunninghamella are known to perform regioselective hydroxylations on a variety of steroid substrates.[14] The use of Cunninghamella species could be a viable method for the preparative-scale production of 6β-Hydroxy triamcinolone acetonide from triamcinolone acetonide.
Analytical Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of 6β-Hydroxy triamcinolone acetonide in biological matrices.
Experimental Protocol: LC-MS/MS Analysis of 6β-Hydroxy Triamcinolone Acetonide in Urine
Objective: To quantify the concentration of 6β-Hydroxy triamcinolone acetonide in urine samples.
Materials:
-
Urine samples
-
6β-Hydroxy triamcinolone acetonide analytical standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Formic acid
-
Acetonitrile
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges for sample clean-up
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Spike samples with the internal standard.
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites.
-
Conduct solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the analyte from the SPE cartridge and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for 6β-Hydroxy triamcinolone acetonide and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the 6β-Hydroxy triamcinolone acetonide standard.
-
Calculate the concentration of the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
6β-Hydroxy triamcinolone acetonide is the major, pharmacologically less active metabolite of triamcinolone acetonide. Its formation via CYP3A-mediated hydroxylation represents a key deactivation pathway for the parent drug. While detailed quantitative data on its biological activity and a specific synthesis protocol are not extensively documented in publicly available literature, the existing information provides a solid foundation for researchers in drug metabolism, pharmacology, and medicinal chemistry. The experimental protocols and synthesis strategies outlined in this guide are intended to facilitate further investigation into the properties and significance of this important metabolite. Continued research will be valuable in refining our understanding of triamcinolone acetonide's disposition and in the broader context of steroid metabolism and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of chlorpromazine and methdilazine by Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution and metabolism of triamcinolone acetonide in the rat embryomaternal unit during a teratogenically sensitive period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone, and a combination of the two as endogenous probes for inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bioactive metabolites of Cunninghamella, Biodiversity to Biotechnology | Auctores [auctoresonline.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 6β-Hydroxy Triamcinolone Acetonide
This technical guide provides a comprehensive overview of 6β-Hydroxy triamcinolone acetonide, a primary metabolite of the synthetic corticosteroid, triamcinolone acetonide. This document details its structure, properties, metabolic pathways, and relevant experimental methodologies.
Introduction
6β-Hydroxy triamcinolone acetonide is the major metabolite of triamcinolone acetonide, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive effects in treating conditions like skin diseases, allergies, and rheumatic disorders.[1][2][3] The formation of this metabolite is a key step in the biotransformation and subsequent elimination of the parent drug.[4] Understanding the properties and metabolic fate of 6β-Hydroxy triamcinolone acetonide is crucial for pharmacokinetic studies, drug interaction assessments, and doping control analysis.[5]
Chemical Structure and Physicochemical Properties
6β-Hydroxy triamcinolone acetonide is formed by the introduction of a hydroxyl group at the 6β position of the triamcinolone acetonide steroid structure.[4] This modification significantly increases the water solubility of the compound, facilitating its excretion.[6][7]
Table 1: Physicochemical Properties of 6β-Hydroxy Triamcinolone Acetonide and its Parent Compound
| Property | 6β-Hydroxy Triamcinolone Acetonide | Triamcinolone Acetonide (Parent Compound) |
| CAS Number | 3869-32-7[2][8] | 76-25-5[7] |
| Molecular Formula | C₂₄H₃₁FO₇[2][8] | C₂₄H₃₁FO₆[7] |
| Molecular Weight | 450.50 g/mol [2][8] | 434.51 g/mol [6] |
| Appearance | Solid[8] | White crystalline powder[6] |
| Solubility | Slightly soluble in DMSO[8] | Practically insoluble in water; sparingly soluble in ethanol, chloroform, and methanol.[6][7] |
| Melting Point | Not specified | 292°C to 294°C[6] |
| Alternate Names | (6b,11b,16a)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione[2] | 9α-Fluoro-11β,16α, 17, 21 tetrahydroxypregna-1,4-diene-3, 20-dione cyclic 16, 17-acetal with acetone[6] |
Biological Properties and Metabolism
Mechanism of Action of Parent Compound
Triamcinolone acetonide, the parent drug, is a synthetic corticosteroid that exerts its anti-inflammatory effects by binding to cytoplasmic glucocorticoid receptors.[9][10][11] This complex then translocates to the nucleus, where it modulates the transcription of genes involved in inflammatory and immune responses.[11] It induces the expression of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, thereby reducing the production of prostaglandins and leukotrienes.[11]
Metabolic Pathway
Triamcinolone acetonide undergoes extensive presystemic metabolism, primarily in the liver.[12][13] The hydroxylation of triamcinolone acetonide to form 6β-Hydroxy triamcinolone acetonide is a Phase I metabolic reaction catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP3A7.[8][14][15][16][17]
This metabolic conversion is clinically significant. Co-administration of triamcinolone acetonide with strong inhibitors of CYP3A4, such as ritonavir or cobicistat, can impair its metabolism.[18][19] This drug interaction can lead to the accumulation of the parent corticosteroid, increasing the risk of systemic side effects like iatrogenic Cushing's syndrome and adrenal suppression.[18][19]
Along with 6β-hydroxylation, other metabolic pathways for triamcinolone acetonide include oxidation, leading to the formation of 21-carboxylic acid triamcinolone acetonide and 6β-hydroxy-21-oic triamcinolone acetonide.[6][12]
Pharmacological Activity
The principal metabolites of triamcinolone acetonide, including 6β-Hydroxy triamcinolone acetonide, are considered to be substantially less active than the parent compound.[6][12] In vitro studies using anti-inflammatory models that evaluated IL-5-sustained eosinophil viability and IgE-induced basophil histamine release found that all three principal metabolites showed no concentration-dependent effects.[4][12] The decreased activity is attributed to the 6-hydroxylation and the dependency of anti-inflammatory activity on the presence of a 21-hydroxyl group, which is modified in other metabolites.[6]
Experimental Protocols
Detection in Human Urine by LC/MS/MS
This protocol is adapted from methodologies used in doping control to detect triamcinolone acetonide and its metabolites.[5]
Objective: To detect and characterize 6β-Hydroxy triamcinolone acetonide in human urine samples.
Methodology:
-
Sample Preparation:
-
Take a urine sample (e.g., 2 mL).
-
Perform enzymatic hydrolysis using β-glucuronidase from E. coli to cleave any conjugated metabolites.
-
Adjust the pH to alkaline conditions (e.g., pH 9.5) using a sodium bicarbonate/carbonate buffer.
-
Perform liquid-liquid extraction (LLE) with an organic solvent mixture, such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
-
Chromatographic Separation (LC):
-
Utilize a C18 reverse-phase column.
-
Employ a gradient elution program with a mobile phase consisting of two solvents, such as (A) 0.1% formic acid in water and (B) methanol or acetonitrile.
-
-
Mass Spectrometric Detection (MS/MS):
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode.
-
Apply two complementary detection approaches:
-
Open Screening: Use precursor ion and neutral loss scan modes to identify potential metabolites based on characteristic fragmentation patterns of fluorinated corticosteroids (e.g., neutral loss of acetone, 58 Da).[5]
-
Targeted Detection: Use a Selected Reaction Monitoring (SRM) method with specific ion transitions for 6β-Hydroxy triamcinolone acetonide and other expected metabolites.[5]
-
-
Quantitative Data
Pharmacokinetic data is primarily available for the parent compound, triamcinolone acetonide. The concentration of 6β-Hydroxy triamcinolone acetonide is often measured in excretion studies.
Table 2: Pharmacokinetic and Excretion Data
| Parameter | Value | Route | Source |
| Triamcinolone Acetonide Half-Life | 2.0 hours | Intravenous | [20] |
| Triamcinolone Acetonide Half-Life | 88 minutes | Intravenous (phosphate ester) | [6] |
| Triamcinolone Acetonide Clearance | 37 L/h | Intravenous | [20] |
| Triamcinolone Acetonide Oral Bioavailability | ~23% | Oral | [20] |
| Triamcinolone Acetonide Protein Binding | ~68% | - | [12] |
| Urinary Conc. of Triamcinolone Acetonide | 1.89 – 29.63 ng/mL | Systemic (inferred) | [21] |
| Urinary Conc. of 6β-Hydroxy TA | 2.16 – 145.30 ng/mL | Systemic (inferred) | [21] |
Note: The urinary concentrations were determined in anti-doping laboratory samples and may not represent therapeutic dosing.
Studies have shown that after topical administration, the urinary concentration of both the parent compound and the 6β-hydroxy metabolite remains well below the reporting limits set by anti-doping agencies.[22] The concentration of 6β-Hydroxy triamcinolone acetonide is often found to be 2 to 4.5 times higher than that of the parent compound in urine, suggesting it is a sensitive marker for administration.[21]
Conclusion
6β-Hydroxy triamcinolone acetonide is the primary, less active metabolite of triamcinolone acetonide, formed mainly via CYP3A4-mediated hydroxylation. Its formation is a critical step in the detoxification and elimination of the parent drug. The study of this metabolite is essential for understanding the pharmacokinetics of triamcinolone acetonide, predicting drug-drug interactions with CYP3A4 inhibitors, and for developing sensitive analytical methods for clinical and anti-doping applications.
References
- 1. Triamcinolone - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. 6b-Hydroxy triamcinolone acetonide | 3869-32-7 | Benchchem [benchchem.com]
- 5. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. youtube.com [youtube.com]
- 10. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 12. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. S01BA05 - Triamcinolone [drugsporphyria.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Triamcinolone acetonide induced secondary adrenal insufficiency related to impaired CYP3A4 metabolism by coadministration of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. endocrine-abstracts.org [endocrine-abstracts.org]
- 20. Pharmacokinetics of triamcinolone acetonide after intravenous, oral, and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6β-Hydroxy Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6β-Hydroxy triamcinolone acetonide is the major active metabolite of the synthetic corticosteroid triamcinolone acetonide. Its synthesis is of significant interest for pharmacological studies, metabolite profiling, and as a reference standard in drug metabolism and doping control analyses. This technical guide provides a comprehensive overview of the primary synthetic route to 6β-Hydroxy triamcinolone acetonide, which is achieved through microbial biotransformation. While a dedicated industrial-scale synthesis protocol is not publicly available, this document outlines a detailed, representative experimental protocol based on established microbial hydroxylation methods for structurally similar glucocorticoids. The guide also includes data on the physicochemical properties of the compound, methods for its characterization, and a discussion of the relevant biological pathways.
Introduction
Triamcinolone acetonide is a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Upon administration, it is metabolized in the liver, primarily by cytochrome P450 enzymes, to form several hydroxylated derivatives. The most significant of these is 6β-Hydroxy triamcinolone acetonide, which retains some biological activity. The targeted synthesis of this metabolite is crucial for a thorough understanding of the parent drug's pharmacological profile, for use as an analytical standard, and for exploring its own therapeutic potential.
Chemical synthesis of 6β-hydroxy corticosteroids is challenging due to the difficulty in achieving regioselectivity and stereoselectivity. Consequently, microbial biotransformation has emerged as the preferred method for introducing hydroxyl groups at specific positions on the steroid nucleus. This guide focuses on the microbial synthesis of 6β-Hydroxy triamcinolone acetonide from its parent compound, triamcinolone acetonide.
Physicochemical Properties
A summary of the key physicochemical properties of 6β-Hydroxy triamcinolone acetonide is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (6β,11β,16α)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione | [1] |
| CAS Number | 3869-32-7 | [1] |
| Molecular Formula | C₂₄H₃₁FO₇ | [1] |
| Molecular Weight | 450.50 g/mol | [1] |
Synthesis by Microbial Biotransformation
The synthesis of 6β-Hydroxy triamcinolone acetonide is achieved through the regioselective hydroxylation of triamcinolone acetonide by various microorganisms. Fungi, particularly from the genera Aspergillus and Rhizopus, are well-known for their ability to perform 6β-hydroxylation of steroids.[2][3][4] The following sections detail a representative experimental protocol for this biotransformation.
Proposed Microbial Synthesis Pathway
The biotransformation involves the direct hydroxylation of triamcinolone acetonide at the 6β position, catalyzed by a microbial cytochrome P450 monooxygenase.
Experimental Protocol: A Representative Example
This protocol is adapted from established methods for the microbial hydroxylation of similar corticosteroids.[3][4][5]
3.2.1. Microorganism and Culture Conditions
-
Microorganism: Rhizopus oryzae (or other suitable steroid-hydroxylating fungus).
-
Growth Medium: Potato Dextrose Broth (PDB) or a custom medium containing glucose, yeast extract, and peptone.
-
Inoculum Preparation: A spore suspension or a vegetative mycelial culture is prepared from a stock culture grown on Potato Dextrose Agar (PDA).
-
Fermentation:
-
A series of shake flasks containing the growth medium are inoculated with the prepared inoculum.
-
The flasks are incubated at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours to allow for sufficient mycelial growth.
-
3.2.2. Biotransformation
-
A solution of triamcinolone acetonide in a water-miscible organic solvent (e.g., ethanol, dimethylformamide) is prepared.
-
The substrate solution is added to the microbial culture to a final concentration of 0.1-0.5 g/L.
-
The culture is incubated under the same conditions for an additional 24-96 hours.
-
The progress of the biotransformation is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3.2.3. Product Isolation and Purification
-
After the reaction is complete, the mycelia are separated from the culture broth by filtration or centrifugation.
-
The culture filtrate is extracted with a suitable organic solvent, such as ethyl acetate or chloroform.
-
The mycelia are also extracted with the same solvent to recover any intracellular product.
-
The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or chloroform/methanol.
-
Fractions containing the desired product are pooled and recrystallized to obtain pure 6β-Hydroxy triamcinolone acetonide.
Experimental Workflow
The overall workflow for the microbial synthesis is depicted below.
Characterization of 6β-Hydroxy Triamcinolone Acetonide
The structure of the synthesized compound must be confirmed using various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a key tool for confirming the molecular weight and fragmentation pattern of the product.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| ESI+ | 451.2 [M+H]⁺ | 433.2 [M+H-H₂O]⁺, 413.2 [M+H-H₂O-HF]⁺, 393.2 [M+H-2H₂O-HF]⁺ | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Context: Glucocorticoid Receptor Signaling
Like its parent compound, 6β-Hydroxy triamcinolone acetonide is expected to exert its biological effects through the glucocorticoid receptor (GR). The general mechanism of GR signaling is illustrated below.
Upon binding to the glucocorticoid, the receptor complex undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[7][8][9][10] In the nucleus, the dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes, ultimately resulting in the anti-inflammatory and immunosuppressive effects.[7][8][9][10]
Conclusion
The synthesis of 6β-Hydroxy triamcinolone acetonide is most effectively achieved through microbial biotransformation, leveraging the regio- and stereospecificity of microbial enzymes. This guide provides a comprehensive framework for researchers and drug development professionals to approach the synthesis of this important metabolite. The provided representative protocol, based on established methods for similar corticosteroids, offers a solid starting point for laboratory-scale production. Further optimization of the microbial strain, culture conditions, and purification methods will be necessary for large-scale and industrial applications. The characterization data and biological context provided herein will aid in the verification and further investigation of this pharmacologically relevant compound.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of a steroid 11α-hydroxylase from Rhizopus oryzae and its biotechnological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylation of steroids with 11 alpha-hydroxylase of Rhizopus nigricans [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of Cortisone with Rhodococcus rhodnii: Synthesis of New Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Metabolic Fate of a Potent Corticosteroid: An In-Depth Technical Guide to the Mechanism of Action of 6β-Hydroxy Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 6β-hydroxy triamcinolone acetonide, the principal metabolite of the synthetic corticosteroid, triamcinolone acetonide. While triamcinolone acetonide is a potent agonist of the glucocorticoid receptor (GR), exerting significant anti-inflammatory and immunosuppressive effects, its metabolism to 6β-hydroxy triamcinolone acetonide represents a critical step in its inactivation and clearance. This document details the metabolic pathway, explores the molecular interactions (or lack thereof) of the 6β-hydroxy metabolite with the glucocorticoid receptor, and presents its activity profile in key in vitro functional assays. Quantitative data for both the parent compound and its metabolite are provided to illustrate the profound impact of this metabolic conversion on pharmacological activity. Detailed experimental protocols for the cited assays are included to facilitate further research and validation.
Introduction
Triamcinolone acetonide is a widely prescribed synthetic corticosteroid valued for its high therapeutic index in treating a range of inflammatory and autoimmune conditions.[1] Its clinical efficacy is rooted in its potent agonism of the glucocorticoid receptor, a ligand-activated transcription factor that modulates the expression of a vast network of genes involved in inflammation and immune responses.[2] Like all pharmaceuticals, the in vivo activity and duration of action of triamcinolone acetonide are governed by its pharmacokinetic profile, including its metabolic clearance.
The primary route of metabolism for triamcinolone acetonide is through oxidation by cytochrome P450 enzymes, predominantly CYP3A4, CYP3A5, and CYP3A7, leading to the formation of its major metabolite, 6β-hydroxy triamcinolone acetonide.[3][4] Understanding the pharmacological activity of this metabolite is crucial for a complete comprehension of the parent drug's disposition and for predicting potential drug-drug interactions. This guide focuses on the mechanism of action, or more accurately, the mechanism of inactivation, associated with the 6β-hydroxylation of triamcinolone acetonide.
Metabolism of Triamcinolone Acetonide
The conversion of triamcinolone acetonide to 6β-hydroxy triamcinolone acetonide is a phase I metabolic reaction catalyzed by the CYP3A subfamily of enzymes. This hydroxylation occurs at the 6β position of the steroid nucleus.
This metabolic step is a key determinant of the clearance of triamcinolone acetonide. The introduction of a hydroxyl group increases the polarity of the molecule, facilitating its subsequent conjugation and excretion from the body.
Mechanism of Action: A Study in Inactivation
The pharmacological activity of corticosteroids is intrinsically linked to their ability to bind to and activate the glucocorticoid receptor. The following sections detail the comparative activity of triamcinolone acetonide and its 6β-hydroxy metabolite in key assays that define glucocorticoid action.
Glucocorticoid Receptor Binding Affinity
The initial and essential step in glucocorticoid action is binding to the cytoplasmic glucocorticoid receptor. The affinity of this binding is a primary determinant of a compound's potency. Competitive binding assays are employed to determine the relative binding affinity (RBA) or the inhibition constant (Ki) of a ligand for the GR.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Ki (nM) |
| Dexamethasone | 100 | ~3-5 |
| Triamcinolone Acetonide | ~190 | ~3.2[5] |
| 6β-Hydroxy Triamcinolone Acetonide | Not Reported (Expected to be very low) | Not Reported |
| Budesonide | ~930 | - |
| Fluticasone Propionate | ~1800 | - |
Note: RBA and Ki values can vary depending on the experimental conditions.
Glucocorticoid Receptor Transactivation and Transrepression
Upon ligand binding, the activated GR translocates to the nucleus and modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin A1 and dual-specificity phosphatase 1 (DUSP1).
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Reporter gene assays are commonly used to assess the transactivation and transrepression capabilities of glucocorticoids. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a GRE or an NF-κB responsive element.
Studies evaluating the activity of 6β-hydroxy triamcinolone acetonide in such functional assays have demonstrated a lack of significant activity.
Table 2: In Vitro Functional Activity
| Assay | Triamcinolone Acetonide (IC50/EC50) | 6β-Hydroxy Triamcinolone Acetonide |
| Transactivation (GRE-Luciferase) | Potent Agonist | No significant activity reported |
| Transrepression (NF-κB Luciferase) | Potent Inhibitor | No significant activity reported |
| IL-5-Sustained Eosinophil Viability | Potent Inhibitor (IC50 ~25 nM)[6] | No concentration-dependent effect |
| IgE-Induced Basophil Histamine Release | Potent Inhibitor | No concentration-dependent effect |
| Inhibition of TNF-α Production | Potent Inhibitor | Not Reported |
| Inhibition of IL-6 Production | Potent Inhibitor | Not Reported |
The lack of activity of 6β-hydroxy triamcinolone acetonide in these functional assays is consistent with its expected low binding affinity for the glucocorticoid receptor. Without significant receptor binding and activation, the downstream events of transactivation and transrepression do not occur.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Metabolism of Triamcinolone Acetonide
Objective: To determine the in vitro metabolism of triamcinolone acetonide to 6β-hydroxy triamcinolone acetonide using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Triamcinolone acetonide
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.
-
Add triamcinolone acetonide to the reaction mixture at a specified concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and analyze by a validated LC-MS/MS method for the quantification of triamcinolone acetonide and 6β-hydroxy triamcinolone acetonide.
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
Cytosolic fraction containing glucocorticoid receptors (e.g., from A549 cells)
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled test compound (e.g., 6β-hydroxy triamcinolone acetonide) and reference compound (dexamethasone)
-
Assay buffer (e.g., Tris-HCl with molybdate)
-
Dextran-coated charcoal or filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Incubate the cytosolic fraction with a fixed concentration of [³H]dexamethasone and varying concentrations of the unlabeled test compound in assay buffer.
-
Allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal (which adsorbs free ligand) followed by centrifugation, or by rapid filtration through glass fiber filters.
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Luciferase Reporter Gene Assay (Transrepression of NF-κB)
Objective: To assess the ability of a test compound to inhibit NF-κB-mediated gene transcription.
Materials:
-
HEK293 cells (or a similar cell line)
-
NF-κB-luciferase reporter plasmid
-
GR expression plasmid (if not endogenously expressed)
-
Transfection reagent
-
TNF-α (or another NF-κB activator)
-
Test compound and reference compound
-
Luciferase assay system and luminometer
Procedure:
-
Co-transfect HEK293 cells with the NF-κB-luciferase reporter plasmid and the GR expression plasmid.
-
After 24 hours, pre-treat the cells with serial dilutions of the test compound or a reference compound for 1 hour.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of TNF-α-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
IL-5-Sustained Eosinophil Viability Assay
Objective: To evaluate the effect of a test compound on the survival of eosinophils stimulated with IL-5.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
Recombinant human IL-5
-
Test compound and reference compound
-
Cell culture medium (e.g., RPMI 1640 with FBS)
-
Viability dye (e.g., propidium iodide or Annexin V/7-AAD)
-
Flow cytometer
Procedure:
-
Isolate human eosinophils from the peripheral blood of healthy donors.
-
Culture the eosinophils in the presence of a suboptimal concentration of IL-5 (to promote survival).
-
Add serial dilutions of the test compound or a reference glucocorticoid.
-
Incubate the cells for an extended period (e.g., 48-72 hours).
-
At the end of the incubation, stain the cells with a viability dye.
-
Analyze the percentage of viable cells by flow cytometry.
-
Calculate the percent inhibition of IL-5-sustained viability for each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
IgE-Induced Basophil Histamine Release Assay
Objective: To measure the ability of a test compound to inhibit the release of histamine from basophils upon IgE-mediated activation.
Materials:
-
Human basophils (isolated from peripheral blood or whole blood)
-
Sensitizing agent (e.g., serum with known allergen-specific IgE)
-
Allergen or anti-IgE antibody
-
Test compound and reference compound
-
Histamine release buffer
-
Histamine detection kit (e.g., ELISA or fluorometric assay)
Procedure:
-
Isolate human basophils or use whole blood.
-
If using isolated basophils, they may be passively sensitized by incubation with serum containing specific IgE.
-
Pre-incubate the basophils with serial dilutions of the test compound or a reference compound.
-
Induce histamine release by adding the specific allergen or an anti-IgE antibody.
-
Incubate for a short period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by centrifugation in the cold.
-
Collect the supernatant and measure the histamine concentration using a suitable assay.
-
Calculate the percent inhibition of histamine release for each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
Conclusion
The mechanism of action of 6β-hydroxy triamcinolone acetonide is fundamentally one of pharmacological inactivation. The metabolic conversion of the potent glucocorticoid, triamcinolone acetonide, to its 6β-hydroxy metabolite results in a molecule with substantially diminished affinity for the glucocorticoid receptor. This loss of binding affinity translates directly to a lack of significant activity in functional assays that measure the hallmark genomic effects of glucocorticoids, namely transactivation and transrepression.
For drug development professionals, this underscores the critical importance of evaluating the pharmacological activity of major metabolites. In the case of triamcinolone acetonide, its therapeutic action is primarily driven by the parent compound, and the 6β-hydroxylation pathway serves as an efficient route of inactivation and clearance. This knowledge is vital for accurate pharmacokinetic and pharmacodynamic modeling and for understanding the overall disposition of the drug in vivo. Further research could focus on obtaining precise quantitative binding and functional data for 6β-hydroxy triamcinolone acetonide to definitively confirm the extent of its inactivity.
References
- 1. promega.com [promega.com]
- 2. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
The Biological Inactivity of 6β-Hydroxy Triamcinolone Acetonide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6β-Hydroxy triamcinolone acetonide is the principal metabolite of the synthetic corticosteroid, triamcinolone acetonide. Formed through cytochrome P450-mediated hydroxylation, this metabolite is characterized by a significant reduction in biological activity compared to its parent compound. This whitepaper provides a comprehensive overview of the biological activity of 6β-Hydroxy triamcinolone acetonide, detailing its metabolic pathway and summarizing the existing, albeit limited, quantitative data on its anti-inflammatory effects. Detailed methodologies for key experimental assays relevant to its characterization are also provided.
Introduction
Triamcinolone acetonide is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various conditions.[1] Its therapeutic efficacy is intrinsically linked to its interaction with the glucocorticoid receptor (GR), which modulates the transcription of target genes involved in the inflammatory cascade.[2] The metabolism of triamcinolone acetonide is a critical factor in its pharmacokinetic and pharmacodynamic profile, leading to the formation of metabolites with altered biological activity. The primary metabolite, 6β-Hydroxy triamcinolone acetonide, is formed via oxidation by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP3A7.[3] Understanding the biological activity of this major metabolite is essential for a complete comprehension of the therapeutic and potential side-effect profile of triamcinolone acetonide.
Metabolic Pathway
The biotransformation of triamcinolone acetonide to 6β-Hydroxy triamcinolone acetonide is a phase I metabolic reaction. This hydroxylation significantly increases the polarity of the molecule, facilitating its excretion from the body.
Metabolism of Triamcinolone Acetonide.
Biological Activity Data
Comprehensive studies on the biological activity of 6β-Hydroxy triamcinolone acetonide are limited. However, a pivotal human mass balance study investigating the biotransformation of radiolabeled triamcinolone acetonide found that its three principal metabolites, including 6β-Hydroxy triamcinolone acetonide, exhibited a significant lack of anti-inflammatory activity in key in vitro models.
| Compound | Assay | Result | Reference |
| 6β-Hydroxy Triamcinolone Acetonide | IL-5-Sustained Eosinophil Viability Assay | No concentration-dependent effects observed | |
| 6β-Hydroxy Triamcinolone Acetonide | IgE-Induced Basophil Histamine Release Assay | No concentration-dependent effects observed |
This lack of significant in vitro anti-inflammatory activity strongly suggests a substantially reduced affinity for the glucocorticoid receptor and a diminished capacity to modulate inflammatory pathways compared to the parent compound, triamcinolone acetonide.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of the biological activity of 6β-Hydroxy triamcinolone acetonide.
In Vitro Metabolism of Triamcinolone Acetonide by CYP3A4
This protocol outlines a typical in vitro experiment to study the metabolism of triamcinolone acetonide.
Workflow for in vitro metabolism studies.
Methodology:
-
Incubation: Triamcinolone acetonide is incubated with a source of CYP3A4, typically human liver microsomes or recombinant CYP3A4 enzymes, in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer at 37°C.
-
Reaction Termination: The metabolic reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile.
-
Protein Precipitation: The mixture is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of 6β-Hydroxy triamcinolone acetonide and other metabolites.
IL-5-Sustained Eosinophil Viability Assay
This assay assesses the ability of a compound to interfere with the anti-apoptotic effect of IL-5 on eosinophils, a key process in allergic inflammation.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy donors.
-
Cell Culture: The isolated eosinophils are cultured in the presence of a suboptimal concentration of IL-5 to maintain their viability.
-
Compound Treatment: The cells are concurrently treated with varying concentrations of the test compound (e.g., 6β-Hydroxy triamcinolone acetonide) or a positive control (e.g., triamcinolone acetonide).
-
Viability Assessment: After a defined incubation period (e.g., 24-48 hours), cell viability is assessed using a method such as trypan blue exclusion, MTT assay, or flow cytometry with viability dyes (e.g., propidium iodide).
-
Data Analysis: The percentage of viable cells is plotted against the compound concentration to determine any concentration-dependent effects on eosinophil survival.
IgE-Induced Basophil Histamine Release Assay
This assay measures the ability of a compound to inhibit the degranulation of basophils and the subsequent release of histamine, a key event in the allergic response.
Methodology:
-
Basophil Isolation: Basophils are isolated from the peripheral blood of healthy donors.
-
IgE Sensitization: The isolated basophils are sensitized with human IgE.
-
Compound Treatment: The sensitized basophils are pre-incubated with varying concentrations of the test compound or a positive control.
-
Degranulation Induction: Degranulation is induced by challenging the cells with an anti-IgE antibody.
-
Histamine Quantification: The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: The percentage of histamine release inhibition is calculated for each compound concentration and plotted to determine any dose-response relationship.
Signaling Pathway
The biological effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The significantly reduced activity of 6β-Hydroxy triamcinolone acetonide suggests a diminished interaction with this pathway.
Simplified glucocorticoid receptor signaling.
Conclusion
The available evidence strongly indicates that 6β-Hydroxy triamcinolone acetonide, the major metabolite of triamcinolone acetonide, possesses minimal to no significant biological activity as an anti-inflammatory agent. Its formation represents a key step in the detoxification and elimination of the parent drug. For drug development professionals, this underscores the importance of the metabolic stability of new glucocorticoid candidates, as hydroxylation at the 6β position can lead to a significant loss of therapeutic efficacy. Further research could focus on quantifying the binding affinity of 6β-Hydroxy triamcinolone acetonide to the glucocorticoid receptor to provide a more definitive measure of its inactivity.
References
- 1. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6β-Hydroxy Triamcinolone Acetonide
This technical guide provides a comprehensive overview of 6β-hydroxy triamcinolone acetonide, the principal metabolite of the synthetic corticosteroid triamcinolone acetonide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its metabolism, synthesis, analytical methodologies, and pharmacological activity.
Introduction
Triamcinolone acetonide is a potent glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties in treating various conditions, including skin disorders, asthma, and arthritis.[1] Its clinical and forensic monitoring necessitates a thorough understanding of its metabolic fate. The primary metabolic pathway for triamcinolone acetonide is hydroxylation at the 6β position, resulting in the formation of 6β-hydroxy triamcinolone acetonide.[2] This metabolite is of significant interest in doping control, as its detection in urine can indicate the use of triamcinolone acetonide.[3] Understanding the characteristics of 6β-hydroxy triamcinolone acetonide is therefore crucial for both therapeutic drug monitoring and anti-doping applications.
Metabolism and Pharmacokinetics
The biotransformation of triamcinolone acetonide to its 6β-hydroxy metabolite is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[4][5] This metabolic conversion is a major route of elimination for the parent drug.
The urinary excretion of 6β-hydroxy triamcinolone acetonide is a key indicator of triamcinolone acetonide administration. The concentration of the metabolite in urine is often significantly higher than that of the parent compound, making it a more sensitive marker for detection.[6] The excretion profile and concentration can vary depending on the route of administration of triamcinolone acetonide.
Below is a diagram illustrating the metabolic pathway:
Synthesis of 6β-Hydroxy Triamcinolone Acetonide
While 6β-hydroxy triamcinolone acetonide is primarily a metabolite, its synthesis is essential for use as a reference standard in analytical testing. Although detailed protocols for its specific synthesis are not widely published, general methods for the 6β-hydroxylation of steroids can be applied. These methods often involve microbial or chemoenzymatic approaches.
Microbial transformation using specific strains of fungi or bacteria capable of stereospecific hydroxylation is a common strategy for producing steroid metabolites.[7][8][9] Chemoenzymatic synthesis, combining chemical steps with enzymatic reactions, can also be employed to achieve the desired 6β-hydroxylation with high selectivity.[6][10]
Analytical Methodologies
The detection and quantification of 6β-hydroxy triamcinolone acetonide in biological matrices, primarily urine, are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for both clinical and forensic applications.
Sample Preparation
A critical step in the analysis of 6β-hydroxy triamcinolone acetonide is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering substances.
Experimental Protocol: Solid-Phase Extraction (SPE) of Urinary Steroids [4]
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard. The sample is then subjected to enzymatic hydrolysis using β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate the steroid metabolites.
-
Solid-Phase Extraction: The hydrolyzed sample is loaded onto a conditioned SPE cartridge (e.g., C18).
-
Washing: The cartridge is washed with a series of solvents to remove interfering compounds.
-
Elution: The analyte is eluted from the cartridge using an appropriate organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
The following diagram illustrates a typical analytical workflow:
LC-MS/MS Conditions
The separation of 6β-hydroxy triamcinolone acetonide from other urinary components is typically achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Table 1: Example of LC-MS/MS Parameters for 6β-Hydroxy Triamcinolone Acetonide Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 451.2 |
| Product Ions (m/z) | e.g., 431.2, 413.2 |
| Collision Energy | Optimized for specific transitions |
Pharmacological Activity
The pharmacological activity of 6β-hydroxy triamcinolone acetonide is significantly lower than that of the parent compound, triamcinolone acetonide. The addition of the hydroxyl group at the 6β position reduces the glucocorticoid receptor binding affinity and, consequently, its anti-inflammatory potency.[2]
One study found that 6β-hydroxy triamcinolone acetonide and other metabolites of triamcinolone acetonide failed to show any concentration-dependent effects in in-vitro anti-inflammatory models.[2]
Table 2: Pharmacological Activity Comparison
| Compound | Glucocorticoid Receptor Binding Affinity | Anti-inflammatory Activity |
| Triamcinolone Acetonide | High | Potent |
| 6β-Hydroxy Triamcinolone Acetonide | Significantly lower than parent compound | Substantially less active than parent compound |
The mechanism of action of glucocorticoids like triamcinolone acetonide involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression. The reduced affinity of the 6β-hydroxy metabolite for the GR explains its diminished pharmacological effects.
Below is a diagram of the glucocorticoid receptor signaling pathway:
Conclusion
6β-Hydroxy triamcinolone acetonide is the major metabolite of triamcinolone acetonide, formed primarily through CYP3A4-mediated hydroxylation. Its detection and quantification in urine are essential for monitoring the use of its parent compound in both clinical and anti-doping contexts. While it exhibits significantly reduced pharmacological activity compared to triamcinolone acetonide, a thorough understanding of its properties, analytical methodologies, and metabolic profile is critical for researchers and professionals in the fields of drug development, clinical chemistry, and forensic toxicology.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6β-Hydroxy Triamcinolone Acetonide: Discovery and History
Introduction
This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 6β-Hydroxy triamcinolone acetonide, a principal metabolite of the synthetic corticosteroid, triamcinolone acetonide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its metabolic origins, methods of synthesis, and analytical characterization.
Discovery and Historical Context
The discovery of 6β-Hydroxy triamcinolone acetonide is intrinsically linked to the broader study of drug metabolism and the advent of sophisticated analytical techniques capable of identifying metabolic products in biological systems. The groundwork for understanding the metabolism of synthetic corticosteroids like triamcinolone acetonide was laid through decades of research into the cytochrome P450 (CYP) enzyme system, which was first identified as a key player in drug and steroid hydroxylation reactions in the 1960s.[1]
While triamcinolone acetonide has been in clinical use for many years, the specific identification of its metabolites, including the 6β-hydroxylated form, came later with the refinement of analytical methods. A pivotal study in 2000 characterized the absorption, metabolism, and disposition of orally administered radiolabeled triamcinolone acetonide in healthy male subjects. This research identified three principal metabolites in plasma, urine, and feces: 6β-hydroxy triamcinolone acetonide , 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide.[2] This study was a landmark in formally reporting the existence and structure of this key metabolite.
Subsequent research has consistently confirmed that the 6β-hydroxylation of triamcinolone acetonide is a major metabolic pathway, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme .[3] This understanding has been crucial in various fields, from clinical pharmacology to anti-doping science, where the detection of specific metabolites is used to determine the route and timing of administration of prohibited substances.[4][5] The synthesis of 6β-Hydroxy triamcinolone acetonide as a reference standard has been a critical step for the development of validated analytical methods for its detection and quantification.[6]
Quantitative Data
The following table summarizes key quantitative data related to the pharmacokinetics and metabolism of triamcinolone acetonide and its 6β-hydroxy metabolite from various studies.
| Parameter | Value | Species | Administration Route | Source |
| Triamcinolone Acetonide | ||||
| Elimination Half-life (rapid phase) | 83.5 min | Horse | Intravenous | [7] |
| Elimination Half-life (slower phase) | 12 hours | Horse | Intravenous | [7] |
| Plasma Protein Binding | ~68% | Human | Oral | [2] |
| Urinary Excretion of Unchanged Drug | ~1% | Human | Intravenous | [8] |
| Urinary Concentration Range (IM) | 0.7 - 29.7 ng/mL | Human | Intramuscular | [9] |
| Urinary Concentration Range (Intranasal) | 0.1 - 3.6 ng/mL | Human | Intranasal | [9] |
| Urinary Concentration Range (Topical) | 0 - 1.7 ng/mL | Human | Topical | [9] |
| 6β-Hydroxy Triamcinolone Acetonide | ||||
| Urinary Concentration Range (IM) | 10.7 - 469.1 ng/mL | Human | Intramuscular | [9] |
| Urinary Concentration Range (Intranasal) | 2.2 - 90.6 ng/mL | Human | Intranasal | [9] |
| Urinary Concentration Range (Topical) | 0 - 57.2 ng/mL | Human | Topical | [9] |
| Maximum Urinary Concentration (after IA THA) | 24 - 48 hours post-administration | Human | Intra-articular (THA) | [5] |
Note: THA refers to Triamcinolone Hexacetonide, a prodrug that metabolizes to Triamcinolone Acetonide.
Experimental Protocols
Chemical Synthesis of 6β-Hydroxy Triamcinolone Acetonide (Plausible Protocol)
Objective: To synthesize 6β-Hydroxy triamcinolone acetonide from triamcinolone acetonide for use as a reference standard.
Materials:
-
Triamcinolone acetonide
-
N-bromosuccinimide (NBS)
-
Perchloric acid
-
Potassium acetate
-
Anhydrous acetone
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Formation of the 5,6-epoxide:
-
Dissolve triamcinolone acetonide in a mixture of dichloromethane and methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N-bromosuccinimide in aqueous acetone dropwise while maintaining the temperature at 0°C. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a solution of sodium bisulfite.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude bromohydrin intermediate.
-
Dissolve the crude bromohydrin in acetone and treat with potassium acetate to facilitate the formation of the 5α,6α-epoxide.
-
-
Epoxide Ring Opening and 6β-Hydroxylation:
-
Dissolve the crude epoxide in a suitable solvent such as acetone or a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as perchloric acid, to catalyze the opening of the epoxide ring. This reaction is expected to proceed with the introduction of a hydroxyl group at the 6β-position.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane or dichloromethane in methanol as the eluent.
-
Monitor the fractions by TLC and combine the fractions containing the desired product.
-
Evaporate the solvent to obtain the purified 6β-Hydroxy triamcinolone acetonide.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure and confirm the position of the new hydroxyl group.
-
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) to assess purity.
-
-
Enzymatic Synthesis (In Vitro Metabolism) of 6β-Hydroxy Triamcinolone Acetonide
This protocol describes a typical in vitro experiment to produce and identify 6β-Hydroxy triamcinolone acetonide using human liver microsomes or recombinant CYP3A4 enzymes.
Objective: To generate 6β-Hydroxy triamcinolone acetonide through in vitro metabolism of triamcinolone acetonide for analytical purposes.
Materials:
-
Triamcinolone acetonide
-
Human liver microsomes (HLM) or recombinant human CYP3A4 supersomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar corticosteroid not present in the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Potassium phosphate buffer (to final volume)
-
MgCl₂ solution
-
Human liver microsomes or recombinant CYP3A4 supersomes
-
Triamcinolone acetonide solution (in a small volume of organic solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzyme.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubate the reaction at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined in preliminary experiments.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and halt enzymatic activity.
-
Vortex the mixture thoroughly.
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by a validated LC-MS/MS method to identify and quantify the formation of 6β-Hydroxy triamcinolone acetonide.
-
The identity of the metabolite is confirmed by comparing its retention time and mass spectral data with those of a certified reference standard.
-
Purification and Characterization of Steroid Metabolites
This protocol outlines a general procedure for the purification and subsequent characterization of a steroid metabolite like 6β-Hydroxy triamcinolone acetonide from a biological matrix or a synthesis reaction mixture.
Objective: To isolate and confirm the identity and purity of 6β-Hydroxy triamcinolone acetonide.
Materials:
-
Crude sample containing 6β-Hydroxy triamcinolone acetonide
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol, water, acetonitrile)
-
HPLC system with a preparative or semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile in water)
-
Fraction collector
-
Rotary evaporator or nitrogen evaporator
-
Analytical instruments for characterization (NMR, MS, etc.)
Procedure:
-
Initial Cleanup by Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample (dissolved in an appropriate solvent) onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the target compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Collect the eluate and evaporate the solvent.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the residue from the SPE step in a small volume of the initial mobile phase.
-
Inject the sample onto the preparative or semi-preparative HPLC column.
-
Run an optimized gradient elution method to separate the components of the mixture.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~240 nm for corticosteroids).
-
Collect the fractions corresponding to the peak of interest using a fraction collector.
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator or a stream of nitrogen.
-
The resulting solid is the purified 6β-Hydroxy triamcinolone acetonide.
-
-
Characterization and Purity Assessment:
-
Structural Elucidation:
-
NMR Spectroscopy: Dissolve a portion of the purified compound in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry: Analyze the purified compound by high-resolution mass spectrometry to confirm the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.
-
-
Purity Analysis:
-
Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical HPLC column and observing the chromatogram for any impurity peaks. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.
-
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Triamcinolone Acetonide
The primary metabolic pathway for the formation of 6β-Hydroxy triamcinolone acetonide involves the action of the CYP3A4 enzyme, predominantly in the liver. This is a phase I metabolic reaction.
Caption: Metabolic conversion of Triamcinolone Acetonide.
Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates a typical workflow for studying the in vitro metabolism of a drug candidate like triamcinolone acetonide.
Caption: Workflow for in vitro drug metabolism analysis.
Conclusion
The discovery of 6β-Hydroxy triamcinolone acetonide as a major metabolite of triamcinolone acetonide has been a significant advancement in understanding the pharmacokinetics of this widely used corticosteroid. This knowledge, underpinned by the elucidation of the role of CYP3A4, has had profound implications for clinical practice and regulatory sciences. The ability to synthesize and purify this metabolite has been instrumental in developing robust analytical methods for its detection. This technical guide provides a foundational resource for professionals in the field, consolidating historical context, quantitative data, and detailed experimental protocols to support further research and development.
References
- 1. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elimination profile of triamcinolone hexacetonide and its metabolites in human urine and plasma after a single intra-articular administration [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolic effects of triamcinolone acetonide and their possible relationships to glucocorticoid-induced laminitis in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of triamcinolone acetonide and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the reporting level to detect triamcinolone acetonide misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6β-Hydroxy Triamcinolone Acetonide: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6β-Hydroxy Triamcinolone Acetonide, a primary metabolite of the synthetic corticosteroid Triamcinolone Acetonide. This document outlines critical safety and handling procedures, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to support researchers and professionals in the field of drug development.
Chemical and Physical Properties
6β-Hydroxy Triamcinolone Acetonide is a metabolite formed from Triamcinolone Acetonide by the action of cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP3A7.[1] It is a white to off-white solid.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (6β,11β,16α)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione | [2] |
| Synonyms | 6β-hydroxy TrA | [1] |
| CAS Number | 3869-32-7 | [1][2][3] |
| Molecular Formula | C₂₄H₃₁FO₇ | [1][2] |
| Molecular Weight | 450.5 g/mol | [1][2] |
| Purity | ≥95% | [1] |
| Formulation | A solid | [1] |
| Solubility | DMSO: slightly soluble | [1] |
| Storage Temperature | -20°C | [1][2] |
Safety and Handling
While the Safety Data Sheet (SDS) for 6β-Hydroxy Triamcinolone Acetonide from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it with the care appropriate for a metabolite of a potent corticosteroid.[3] The parent compound, Triamcinolone Acetonide, is a potent pharmacologically active material where occupational exposure to small amounts may cause physiological effects.[4] Therefore, the following precautions are recommended.
Hazard Identification and Personal Protective Equipment (PPE)
Although not classified as hazardous, given its origin as a metabolite of a potent corticosteroid, a cautious approach is warranted. The parent compound, Triamcinolone Acetonide, is harmful if swallowed and is suspected of damaging fertility or the unborn child.[4]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile) and a laboratory coat.[5] |
| Respiratory Protection | For handling bulk material or if dust is generated, use a particle filter respirator. In well-ventilated areas for handling small quantities, respiratory protection may not be required.[5] |
Handling and Storage
-
Handling : Avoid inhalation, and contact with eyes and skin.[6] Handle in a well-ventilated area, preferably in a fume hood, especially when working with powders to avoid dust formation.[5][7] Wash hands thoroughly after handling.[7]
-
Storage : Store at -20°C in a tightly sealed container.[1][2] Keep in a dry area.[7]
First Aid Measures
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7] |
Quantitative Data
The following tables summarize quantitative data related to the detection of 6β-Hydroxy Triamcinolone Acetonide and its parent compound in human studies.
Table 3: Urinary Concentrations of Triamcinolone Acetonide and 6β-Hydroxy Triamcinolone Acetonide after Various Administration Routes
| Administration Route | Compound | Concentration Range (ng/mL) | Study Population | Reference |
| Intramuscular (IM) | Triamcinolone Acetonide | 0.7 - 29.7 | Healthy Volunteers | [8] |
| Intramuscular (IM) | 6β-Hydroxy Triamcinolone Acetonide | 10.7 - 469.1 | Healthy Volunteers | [8] |
| Intranasal (IN) | Triamcinolone Acetonide | 0.1 - 3.6 | Healthy Volunteers | [8] |
| Intranasal (IN) | 6β-Hydroxy Triamcinolone Acetonide | 2.2 - 90.6 | Healthy Volunteers | [8] |
| Topical (TOP) | Triamcinolone Acetonide | 0 - 1.7 | Healthy Volunteers | [8] |
| Topical (TOP) | 6β-Hydroxy Triamcinolone Acetonide | 0 - 57.2 | Healthy Volunteers | [8] |
| Intramuscular (IM) High Dose | Triamcinolone Acetonide | 1.4 - 129.0 | Healthy Volunteers | [9] |
| Intramuscular (IM) High Dose | 6β-Hydroxy Triamcinolone Acetonide | 15.7 - 973.9 | Healthy Volunteers | [9] |
| Intranasal (INT) | Triamcinolone Acetonide | 0.0 - 3.5 | Healthy Volunteers | [9] |
| Intranasal (INT) | 6β-Hydroxy Triamcinolone Acetonide | 0.0 - 93.7 | Healthy Volunteers | [9] |
Experimental Protocols
Analytical Method for Detection in Urine by LC-MS/MS
This protocol is adapted from a study on the detection of Triamcinolone Acetonide and its metabolites.[10]
Objective: To detect and quantify 6β-Hydroxy Triamcinolone Acetonide in urine samples.
Materials:
-
Urine samples
-
β-glucuronidase enzymes
-
Liquid-liquid extraction solvents (e.g., tert-Butyl methyl ether)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase.
-
Perform liquid-liquid extraction under acidic or alkaline conditions to isolate the analytes.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column (e.g., C18) for separation.
-
Employ positive electrospray ionization (ESI+).
-
Monitor for characteristic product ions and neutral losses. For Triamcinolone Acetonide and its metabolites, characteristic neutral losses include 58 Da (acetone) and 44 Da (acetaldehyde).[10]
-
-
Detection Approaches:
-
Open detection: Use precursor ion and neutral loss scan methods.
-
Targeted detection: Use selected reaction monitoring (SRM) with theoretical ion transitions for potential metabolites.[10]
-
Mandatory Visualizations
Signaling Pathways
The biological effects of corticosteroids like Triamcinolone Acetonide and its metabolites are primarily mediated through the glucocorticoid receptor (GR).
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pccarx.com [pccarx.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Evaluation of the reporting level to detect triamcinolone acetonide misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Additional studies on triamcinolone acetonide use and misuse in sports: Elimination profile after intranasal and high-dose intramuscular administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
6b-Hydroxy Triamcinolone Acetonide: A Comprehensive Technical Guide
CAS Number: 3869-32-7
This technical guide provides an in-depth overview of 6b-Hydroxy triamcinolone acetonide, a major metabolite of the synthetic corticosteroid, triamcinolone acetonide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its biochemical properties, analytical methodologies, and metabolic pathways.
Core Compound Data
This compound is chemically known as (6b,11b,16a)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione.[1] It is a product of the metabolism of triamcinolone acetonide.[1]
| Property | Value | Reference |
| CAS Number | 3869-32-7 | [1] |
| Molecular Formula | C₂₄H₃₁FO₇ | [1] |
| Molecular Weight | 450.50 g/mol | [1] |
Metabolic Pathway
The biotransformation of triamcinolone acetonide to this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4, CYP3A5, and CYP3A7.[2][3] This metabolic process is a key determinant of the pharmacokinetic profile of triamcinolone acetonide.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 3. agilent.com [agilent.com]
In-Depth Technical Guide to 6β-Hydroxy Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6β-Hydroxy triamcinolone acetonide, a major metabolite of the synthetic corticosteroid, triamcinolone acetonide. The document details the molecular and physical properties of this compound, outlines its metabolic pathway, and presents available information on its biological activity. While detailed experimental protocols for its synthesis and purification are not extensively published, this guide compiles the current knowledge to support further research and development.
Introduction
6β-Hydroxy triamcinolone acetonide is the primary product of the phase I metabolism of triamcinolone acetonide, a potent glucocorticoid used in the treatment of various inflammatory conditions. The metabolic conversion is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the properties and biological activity of this metabolite is crucial for a complete pharmacological and toxicological profile of the parent drug.
Physicochemical Properties
A summary of the key physicochemical properties of 6β-Hydroxy triamcinolone acetonide is presented in Table 1.
Table 1: Physicochemical Data of 6β-Hydroxy Triamcinolone Acetonide
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₁FO₇ | [1] |
| Molecular Weight | 450.50 g/mol | [1] |
| CAS Number | 3869-32-7 | [1] |
| Appearance | Solid | [2] |
| Purity | >95% (via HPLC) | [2] |
| Storage Temperature | -20°C | [2] |
Metabolic Pathway and Synthesis
6β-Hydroxy triamcinolone acetonide is formed from its parent compound, triamcinolone acetonide, through a hydroxylation reaction at the 6β position. This metabolic process is predominantly carried out by the CYP3A4 isoenzyme in the liver.
Metabolic Formation of 6β-Hydroxy Triamcinolone Acetonide
The metabolic pathway involves the introduction of a hydroxyl group onto the steroid backbone, a common route for steroid metabolism, which generally increases the water solubility of the compound and facilitates its excretion.
Caption: Metabolic conversion of Triamcinolone Acetonide.
Experimental Synthesis
-
Biocatalytic Synthesis: This would involve the incubation of triamcinolone acetonide with human liver microsomes or a recombinant CYP3A4 enzyme system to produce the 6β-hydroxy metabolite.
-
Chemical Synthesis: A multi-step chemical synthesis could potentially be developed, likely involving the use of specific hydroxylating reagents on a protected triamcinolone acetonide derivative.
Purification and Characterization
Purification
Purification of 6β-Hydroxy triamcinolone acetonide, particularly from a biocatalytic synthesis mixture, would typically be achieved using chromatographic techniques.
Experimental Protocol: Hypothetical Purification by HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable approach for purification.
-
Column: A C18 stationary phase column.
-
Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, likely with a small amount of an acid modifier like formic acid to improve peak shape.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Fraction Collection: Fractions corresponding to the peak of 6β-Hydroxy triamcinolone acetonide would be collected.
-
Solvent Evaporation: The collected fractions would be pooled, and the solvent removed under reduced pressure to yield the purified compound.
Characterization
The structural identity and purity of 6β-Hydroxy triamcinolone acetonide would be confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Analytical Characterization Data
| Technique | Expected Observations |
| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would be observed at m/z 451.2. |
| ¹H NMR | The spectrum would be similar to that of triamcinolone acetonide, with the key difference being the appearance of a new signal corresponding to the proton at the 6-position, which would be shifted due to the presence of the hydroxyl group. |
| ¹³C NMR | The spectrum would show 24 distinct carbon signals. The signal for the carbon at the 6-position would be significantly shifted downfield compared to the parent compound due to the deshielding effect of the attached hydroxyl group. |
While a complete set of assigned ¹H and ¹³C NMR data for 6β-Hydroxy triamcinolone acetonide is not publicly available, ¹³C NMR data for the parent compound, triamcinolone acetonide, is available and can serve as a reference point for spectral comparison[3][4].
Biological Activity and Signaling Pathways
Glucocorticoid Receptor Binding and Anti-inflammatory Activity
The biological activity of corticosteroids is primarily mediated through their binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of numerous genes involved in inflammation and metabolism[5][6]. Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression.
Caption: Glucocorticoid receptor signaling pathway.
Studies on the parent compound, triamcinolone acetonide, have shown that it regulates glucocorticoid receptor levels by decreasing the half-life of the activated nuclear receptor form[7]. However, a study evaluating the biotransformation of triamcinolone acetonide found that its principal metabolites, including 6β-hydroxy triamcinolone acetonide, exhibited no significant concentration-dependent anti-inflammatory effects in in vitro models assessing IL-5-sustained eosinophil viability and IgE-induced basophil histamine release[8][9]. This suggests that the 6β-hydroxylation significantly diminishes the biological activity of the parent compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay (General)
A common method to assess the anti-inflammatory potential of a glucocorticoid is to measure its ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line are cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like tumor necrosis factor-alpha (TNF-α).
-
Treatment: The stimulated cells are treated with various concentrations of the test compound (e.g., 6β-Hydroxy triamcinolone acetonide).
-
Cytokine Measurement: After an incubation period, the concentration of the pro-inflammatory cytokine in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the test compound to inhibit cytokine release is quantified and compared to a positive control (e.g., dexamethasone).
Conclusion
6β-Hydroxy triamcinolone acetonide is the major, and likely less active, metabolite of triamcinolone acetonide. While its fundamental physicochemical properties are known, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and comprehensive biological characterization. This guide consolidates the existing information and highlights the areas where further research is needed to provide a more complete understanding of this metabolite's role in the overall pharmacology of triamcinolone acetonide. The provided hypothetical experimental outlines can serve as a foundation for the development of robust methods for its synthesis, purification, and biological evaluation.
References
- 1. scbt.com [scbt.com]
- 2. 6Beta-Hydroxy Triamcinolone Acetonide | LGC Standards [lgcstandards.com]
- 3. Triamcinolone acetonide(76-25-5) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triamcinolone acetonide regulates glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triamcinolone | C21H27FO6 | CID 31307 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6β-Hydroxy Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the study of 6β-hydroxy triamcinolone acetonide, a major metabolite of the synthetic corticosteroid, triamcinolone acetonide. The following sections cover the chemical synthesis, analytical quantification, and biological evaluation of this compound.
Chemical Synthesis of 6β-Hydroxy Triamcinolone Acetonide
While a direct, detailed protocol for the chemical synthesis of 6β-hydroxy triamcinolone acetonide is not extensively documented in publicly available literature, a plausible route can be adapted from established methods for the 6β-hydroxylation of other steroids. One such approach involves the microbial hydroxylation of the parent compound, triamcinolone acetonide. Certain microorganisms are known to possess the enzymatic machinery capable of regioselective hydroxylation of steroid cores.
Alternatively, a chemical synthesis approach analogous to the preparation of other 6β-hydroxy steroids can be proposed. This typically involves the formation of a 3,5-diene intermediate from triamcinolone acetonide, followed by oxidation.[1]
Proposed Synthesis Workflow:
Caption: Proposed synthetic pathway for 6β-hydroxy triamcinolone acetonide.
Experimental Protocol: Microbial 6β-Hydroxylation (Adapted)
This protocol is a general guideline and requires optimization for the specific microbial strain and substrate.
-
Microorganism and Culture Conditions:
-
Select a microbial strain known for steroid hydroxylation (e.g., certain species of Aspergillus, Rhizopus, or Actinomycetes).
-
Prepare a suitable culture medium (e.g., potato dextrose broth or a custom nutrient medium).
-
Inoculate the medium with the selected microorganism and incubate under optimal conditions (temperature, pH, aeration) to achieve substantial biomass.
-
-
Substrate Addition:
-
Dissolve triamcinolone acetonide in a water-miscible solvent (e.g., ethanol or dimethylformamide) at a high concentration.
-
Add the substrate solution to the microbial culture. The final concentration of the substrate should be optimized to avoid toxicity to the microorganism.
-
-
Biotransformation:
-
Continue the incubation for a predetermined period (typically 24-72 hours), monitoring the conversion of the substrate by periodically sampling the culture.
-
Analyze the samples using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the formation of the more polar 6β-hydroxy metabolite.
-
-
Extraction and Purification:
-
After the desired conversion is achieved, separate the microbial biomass from the culture broth by centrifugation or filtration.
-
Extract the broth with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Extract the mycelia with a polar solvent (e.g., acetone or methanol) to recover any intracellular product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography (silica gel) or preparative HPLC to isolate 6β-hydroxy triamcinolone acetonide.
-
-
Characterization:
-
Confirm the identity and purity of the final product using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
-
Analytical Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of 6β-hydroxy triamcinolone acetonide in biological matrices such as urine and plasma.[2][3][4]
Table 1: LC-MS/MS Parameters for Quantification
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation from parent drug and other metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 451.2 |
| Product Ions (m/z) | 431.2, 411.2, 393.2 (quantifier and qualifiers) |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100-200 ms |
Experimental Protocol: Quantification in Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of 6β-hydroxy triamcinolone acetonide).
-
Perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase at 50-60°C for 1-2 hours to cleave conjugated metabolites.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data using Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of 6β-hydroxy triamcinolone acetonide in the unknown samples.
-
LC-MS/MS Analysis Workflow:
Caption: Workflow for the quantification of 6β-hydroxy triamcinolone acetonide.
Biological Activity Assays
The biological activity of 6β-hydroxy triamcinolone acetonide can be assessed using various in vitro assays to determine its anti-inflammatory properties and potential cytotoxicity.
In Vitro Anti-Inflammatory Activity
a) NF-κB Reporter Assay
This assay measures the ability of the compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or A549) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of 6β-hydroxy triamcinolone acetonide for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound compared to the stimulated control.
-
Determine the IC₅₀ value.
-
NF-κB Signaling Pathway Inhibition:
Caption: Mechanism of anti-inflammatory action via NF-κB inhibition.
b) Inhibition of Cytokine Production
This assay measures the reduction of pro-inflammatory cytokine secretion from immune cells.
Experimental Protocol:
-
Cell Culture:
-
Use primary human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Differentiate THP-1 cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of 6β-hydroxy triamcinolone acetonide for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.
-
-
Cytokine Measurement:
-
After 18-24 hours of incubation, collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
Chondrocyte Viability Assay
This assay assesses the potential cytotoxic effects of 6β-hydroxy triamcinolone acetonide on cartilage cells.[5][6][7]
Table 2: Chondrocyte Viability Assay Parameters
| Parameter | Description |
| Cell Type | Primary human or bovine chondrocytes |
| Seeding Density | 1 x 10⁴ to 2 x 10⁴ cells/well in a 96-well plate |
| Treatment Concentrations | Range of concentrations of 6β-hydroxy triamcinolone acetonide |
| Incubation Time | 24, 48, and 72 hours |
| Viability Reagent | MTT, XTT, or a resazurin-based reagent |
| Detection | Absorbance or fluorescence measurement |
Experimental Protocol:
-
Cell Seeding:
-
Isolate primary chondrocytes from cartilage tissue or use a commercially available chondrocyte cell line.
-
Seed the cells in a 96-well plate at the appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of 6β-hydroxy triamcinolone acetonide.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
-
Viability Assessment:
-
At the desired time points, add the viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) value.
-
CYP3A4 Induction Assay
This assay determines if 6β-hydroxy triamcinolone acetonide can induce the expression of the cytochrome P450 3A4 (CYP3A4) enzyme, which is involved in its own formation from the parent drug.
Experimental Protocol (Luciferin-based):
-
Hepatocyte Culture:
-
Culture primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 6β-hydroxy triamcinolone acetonide for 48-72 hours.
-
Include a vehicle control and a known CYP3A4 inducer (e.g., rifampicin) as a positive control.
-
-
CYP3A4 Activity Measurement:
-
After the treatment period, wash the cells and add a luciferin-based CYP3A4 substrate (e.g., Luciferin-IPA).
-
Incubate to allow for the enzymatic conversion of the substrate to luciferin.
-
Add a detection reagent containing luciferase and measure the resulting luminescence.
-
-
Data Analysis:
-
Normalize the luminescence signal to cell viability (which can be measured in parallel using a suitable assay).
-
Calculate the fold induction of CYP3A4 activity compared to the vehicle control.
-
Determine the EC₅₀ (half-maximal effective concentration) for induction.
-
CYP3A4 Induction Workflow:
Caption: Workflow for assessing CYP3A4 induction.
References
- 1. Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luciferin IPA-based higher throughput human hepatocyte screening assays for CYP3A4 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. promega.com [promega.com]
Application Notes and Protocols for the In Vitro Evaluation of 6β-Hydroxy Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6β-Hydroxy triamcinolone acetonide is a principal metabolite of the synthetic corticosteroid, triamcinolone acetonide.[1] Triamcinolone acetonide is a potent glucocorticoid used in the treatment of various inflammatory conditions. It exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates the expression of target genes. This leads to the suppression of inflammatory responses.
Crucially, for researchers planning to use 6β-Hydroxy triamcinolone acetonide in cell culture, it is important to note that studies have indicated this metabolite may be biologically inactive. An in vitro study assessing the anti-inflammatory effects of the principal metabolites of triamcinolone acetonide found that 6β-Hydroxy triamcinolone acetonide, along with other metabolites, did not exhibit any concentration-dependent anti-inflammatory effects in models of IL-5-sustained eosinophil viability and IgE-induced basophil histamine release.[1]
Therefore, the primary application of 6β-Hydroxy triamcinolone acetonide in cell culture would be as a negative control in comparative studies with its parent compound, triamcinolone acetonide. Such studies are essential to confirm its lack of activity and to investigate the structure-activity relationship of triamcinolone acetonide and its metabolites.
These application notes provide protocols for a comparative in vitro study of triamcinolone acetonide and 6β-Hydroxy triamcinolone acetonide to assess their effects on cell viability, glucocorticoid receptor activation, and downstream gene expression.
Data Presentation: In Vitro Effects of Triamcinolone Acetonide
The following tables summarize the reported in vitro effects of the parent compound, triamcinolone acetonide, on various cell types. This data can serve as a reference for expected outcomes when using triamcinolone acetonide and as a benchmark for comparison with 6β-Hydroxy triamcinolone acetonide.
Table 1: Dose-Dependent Effects of Triamcinolone Acetonide on Cell Viability
| Cell Type | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Human Rotator Cuff-Derived Cells | 0.1 mg/mL | 7 days | Temporary decrease | [2] |
| Human Rotator Cuff-Derived Cells | 1.0 mg/mL | 7 days | Irreversible decrease | [2] |
| Human Chondrocytes | 1, 5, 10 mg/mL | 7 and 14 days | Significant decrease at all concentrations | [3] |
| Human Retinal Pigment Epithelium (ARPE19) | 0.01 - 1.0 mg/mL | 5 days | Significant reduction at 1.0 mg/mL | [4] |
| Human Tenocytes | 10⁻⁹ to 10⁻⁵ mol/L | Not specified | Decrease to 45% - 88% of control | [2] |
Table 2: Effects of Triamcinolone Acetonide on Gene Expression
| Cell Type | Concentration | Incubation Time | Gene | Change in Expression | Reference |
| Human Chondrocytes | 1 mg/mL | 48 hours | P21 | 5.17-fold increase | [3] |
| Human Chondrocytes | 5 mg/mL | 48 hours | P21 | 4.96-fold increase | [3] |
| Human Chondrocytes | 1 mg/mL | 48 hours | GDF15 | 9.97-fold increase | [3] |
| Human Chondrocytes | 5 mg/mL | 48 hours | GDF15 | 4.2-fold increase | [3] |
| Human Chondrocytes | 1 mg/mL | 48 hours | cFos | 6.65-fold increase | [3] |
| Human Chondrocytes | 5 mg/mL | 48 hours | cFos | 12.96-fold increase | [3] |
Experimental Protocols
Preparation of 6β-Hydroxy Triamcinolone Acetonide and Triamcinolone Acetonide Stock Solutions
Materials:
-
6β-Hydroxy triamcinolone acetonide powder
-
Triamcinolone acetonide powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of 6β-Hydroxy triamcinolone acetonide by dissolving the appropriate amount of powder in DMSO.
-
Prepare a 10 mM stock solution of triamcinolone acetonide by dissolving the appropriate amount of powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solutions into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture and Treatment
Materials:
-
Cell line of interest (e.g., A549 lung carcinoma cells, HeLa cells, primary chondrocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for gene expression)
-
6β-Hydroxy triamcinolone acetonide and triamcinolone acetonide stock solutions
-
Vehicle control (DMSO)
Protocol:
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of 6β-Hydroxy triamcinolone acetonide and triamcinolone acetonide by diluting the stock solutions in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v).
-
Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis (Quantitative Real-Time PCR)
Materials:
-
Treated cells in a 6-well plate
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., GILZ, FKBP5 as glucocorticoid-responsive genes) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
After treatment, wash the cells with PBS and lyse them according to the RNA extraction kit protocol.
-
Isolate total RNA and quantify its concentration and purity.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparative Study.
References
- 1. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triamcinolone suppresses human tenocyte cellular activity and collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Triamcinolone acetonide-mediated oxidative injury in retinal cell culture: comparison with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6β-Hydroxy Triamcinolone Acetonide in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6β-Hydroxy triamcinolone acetonide is a major metabolite of the synthetic glucocorticoid, triamcinolone acetonide (TA). It is formed in the body through metabolism by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP3A7.[1] Current scientific literature focuses on 6β-hydroxy triamcinolone acetonide as a biomarker for determining the administration route of its parent compound, TA, particularly in the context of anti-doping research. There is a lack of direct in vivo studies where 6β-hydroxy triamcinolone acetonide itself is administered. Therefore, these application notes provide a comprehensive overview of its formation, detection, and quantification in vivo following the administration of triamcinolone acetonide.
Metabolism of Triamcinolone Acetonide
Triamcinolone acetonide undergoes hydroxylation to form its primary metabolite, 6β-hydroxy triamcinolone acetonide. This metabolic conversion is a key step in the clearance of TA from the body.
Caption: Metabolic pathway of Triamcinolone Acetonide.
Quantitative Data: In Vivo Concentrations of 6β-Hydroxy Triamcinolone Acetonide
The concentration of 6β-hydroxy triamcinolone acetonide in biological fluids is highly dependent on the dosage and administration route of the parent compound, triamcinolone acetonide. The following table summarizes reported concentrations from studies in healthy volunteers.
| Administration Route of Triamcinolone Acetonide | Dose of Triamcinolone Acetonide | Sample Type | Concentration of 6β-Hydroxy Triamcinolone Acetonide (ng/mL) | Reference |
| Intramuscular (IM) | 40 mg (single dose) | Urine | 15.7 - 973.9 | [2] |
| Intramuscular (IM) | 80 mg (single dose) | Urine | 15.7 - 973.9 | [2] |
| Intranasal (INT) | 220 µ g/day for 3 days | Urine | 0.0 - 93.7 | [2] |
Experimental Protocols
While there are no established protocols for the direct in vivo administration of 6β-hydroxy triamcinolone acetonide, the following provides a detailed methodology for an in vivo study in healthy human volunteers to assess its formation and excretion after intramuscular administration of triamcinolone acetonide. This protocol is based on methodologies described in the scientific literature.[2]
Objective
To determine the urinary excretion profile of 6β-hydroxy triamcinolone acetonide after a single intramuscular injection of triamcinolone acetonide.
Materials
-
Triamcinolone acetonide injectable suspension (e.g., 40 mg/mL)
-
Sterile syringes and needles for intramuscular injection
-
Urine collection containers
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reference standards for triamcinolone acetonide and 6β-hydroxy triamcinolone acetonide
-
Reagents for sample preparation (e.g., β-glucuronidase, liquid-liquid extraction solvents)
Experimental Workflow
Caption: Experimental workflow for in vivo analysis.
Procedure
-
Volunteer Recruitment: Recruit healthy adult volunteers. Obtain informed consent after a thorough explanation of the study procedures, potential risks, and benefits.
-
Baseline Sampling: Collect a baseline urine sample from each volunteer before the administration of triamcinolone acetonide.
-
Drug Administration: Administer a single 40 mg intramuscular injection of triamcinolone acetonide into the gluteal muscle of each volunteer.
-
Sample Collection: Collect all urine produced by the volunteers at specified time intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours, and then daily for a predetermined period). Record the total volume of each collection.
-
Sample Storage: Store urine samples at -20°C or lower until analysis.
-
Sample Preparation (Urine):
-
Thaw urine samples at room temperature.
-
Perform enzymatic hydrolysis with β-glucuronidase to deconjugate any glucuronidated metabolites.
-
Conduct liquid-liquid extraction (LLE) to isolate the analytes of interest.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method for the quantification of 6β-hydroxy triamcinolone acetonide.
-
Use a suitable chromatographic column and mobile phase gradient to achieve separation from other metabolites and endogenous compounds.
-
Optimize mass spectrometry parameters for the detection and quantification of the target analyte.
-
-
Data Analysis:
-
Construct a calibration curve using the reference standard of 6β-hydroxy triamcinolone acetonide.
-
Quantify the concentration of 6β-hydroxy triamcinolone acetonide in each urine sample.
-
Calculate the excretion rate and cumulative amount of the metabolite excreted over time.
-
Biological Activity
The pharmacological activity of 6β-hydroxy triamcinolone acetonide is considered to be substantially less than that of the parent compound, triamcinolone acetonide. This is due to the chemical modifications to the steroid structure, including the addition of a hydroxyl group, which generally leads to decreased anti-inflammatory activity and increased water solubility, favoring more rapid elimination from the body.[3]
Conclusion
6β-Hydroxy triamcinolone acetonide is a key metabolite in the biotransformation of triamcinolone acetonide. While not directly administered in in vivo studies, its detection and quantification are crucial for understanding the pharmacokinetics of its parent compound and for distinguishing between different routes of triamcinolone acetonide administration. The protocols and data presented here provide a framework for researchers and scientists to design and interpret in vivo studies involving triamcinolone acetonide and its metabolites.
References
Application Note 1: Quantitative Analysis of 6β-Hydroxy Triamcinolone Acetonide in Biological Matrices by LC-MS/MS
An overview of the analytical methodologies for the detection of 6β-Hydroxy triamcinolone acetonide, a primary metabolite of the synthetic glucocorticoid triamcinolone acetonide, is detailed below. These protocols are intended for researchers, scientists, and professionals in drug development. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation and quantification, and Immunoassays for initial screening.
This protocol outlines a sensitive and specific method for the quantification of 6β-Hydroxy triamcinolone acetonide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for various biological samples, including urine and plasma.[1][2]
Principle
The method involves the extraction of the analyte from the biological matrix, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer.[3] Quantification is achieved by using a stable isotope-labeled internal standard and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[3][4]
Apparatus and Materials
-
Liquid Chromatograph (UPLC/HPLC system)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source[2]
-
Analytical column (e.g., C18 reverse-phase)[3]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Standards
-
6β-Hydroxy triamcinolone acetonide reference standard
-
Triamcinolone acetonide (TA) and stable isotope-labeled internal standard (e.g., d6-TA)[4]
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid[3]
-
Ethyl acetate, n-Hexane[3]
-
Ultrapure water
-
Phosphate buffer[5]
Experimental Protocol
1. Standard Solution Preparation
-
Stock Solution: Prepare a 100 µg/mL stock solution of 6β-Hydroxy triamcinolone acetonide in methanol.[6]
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent to create a calibration curve (e.g., 0.5 ng/mL to 100 ng/mL).[2][4]
-
Internal Standard (IS) Solution: Prepare a working solution of the internal standard (e.g., d6-TA or Cortisone Acetate) at a fixed concentration.[3][4]
2. Sample Preparation (Urine)
-
To a 2.5 mL aliquot of urine, add the internal standard.[4]
-
Add 1 mL of phosphate buffer (pH 7.0) and 25 µL of β-glucuronidase enzyme.[5]
-
Vortex and incubate the mixture for 1 hour at 50°C for enzymatic hydrolysis.[5]
-
Stop the reaction by adding a buffer to raise the pH to ~9.[5]
-
Perform liquid-liquid extraction (LLE) by adding 5 mL of an organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) and vortexing for 15 minutes.[4][5]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the residue in 200 µL of the mobile phase.[4]
-
Filter the solution before injecting it into the LC-MS/MS system.[7]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: Specific transitions for 6β-Hydroxy triamcinolone acetonide and the internal standard must be determined by infusing standard solutions. For the parent compound, triamcinolone acetonide, a transition of m/z 435.4 → 397.3 has been reported.[3]
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Determine the concentration of 6β-Hydroxy triamcinolone acetonide in the samples from the calibration curve.
Application Note 2: Screening of Triamcinolone Acetonide and its Metabolites by Immunoassay
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be used for rapid screening of triamcinolone acetonide and its metabolites in samples like urine.[9] These are typically competitive immunoassays.[9]
Principle
The assay is based on the competition between the drug in the sample and an enzyme-labeled drug conjugate for a limited number of specific antibody binding sites pre-coated on a microtiter plate.[9] The amount of enzyme conjugate bound is inversely proportional to the concentration of the drug in the sample. The reaction is visualized by adding a substrate that produces a colored product, which is measured photometrically.[9]
Experimental Protocol (General ELISA)
-
Sample Preparation: Urine samples may require dilution. Follow the specific kit manual for extraction procedures if needed.[9]
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microtiter plate.[9]
-
Add the enzyme-labeled drug conjugate (e.g., TRIA-HRP) to each well.[9]
-
Add the specific antibody solution.
-
Incubate for a specified time (e.g., 30 minutes) to allow for competitive binding.[9]
-
Wash the plate to remove unbound reagents.[9]
-
Add the substrate/chromogen solution (e.g., TMB) and incubate until color develops.[9]
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).[9]
-
-
Data Analysis:
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the detection of triamcinolone acetonide and its metabolites.
| Method | Analyte | Matrix | Linearity Range | LOD | LOQ | Reference |
| UPLC-MS/MS | Triamcinolone Acetonide | Human Plasma | 0.53–21.20 ng/mL | - | 0.53 ng/mL | [3] |
| LC-MS/MS | Triamcinolone Acetonide | Urine | 0.4–30 ng/mL | 0.4 ng/mL | - | [8] |
| LC-MS/MS | Triamcinolone Acetonide | Hair | - | 0.1 pg/mg | 0.3 pg/mg | [8] |
| HPLC | Triamcinolone Acetonide | Pharmaceutical | 10–50 µg/mL | - | - | [10] |
| HPLC | Triamcinolone Acetonide | Pharmaceutical | 0.05–30.00 µg/mL | - | - | [11] |
| Adsorptive Stripping Voltammetry | Triamcinolone Acetonide | Human Serum | - | 7.5 × 10⁻¹⁰ mol L⁻¹ | 2.5 × 10⁻⁹ mol L⁻¹ | [7] |
| SWSV | Triamcinolone Acetonide | Pharmaceutical | 0.015–50 µg/mL | 0.01 µg/mL | - | [12] |
| UV Spectrophotometry | Triamcinolone Acetonide | Pharmaceutical | 10–50 µg/mL | - | - | [13] |
LOD: Limit of Detection; LOQ: Limit of Quantification; SWSV: Square Wave Stripping Voltammetry
Workflow and Pathway Diagrams
Caption: Workflow for 6β-Hydroxy Triamcinolone Acetonide detection by LC-MS/MS.
References
- 1. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. agilent.com [agilent.com]
- 6. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. gtfch.org [gtfch.org]
- 9. food.r-biopharm.com [food.r-biopharm.com]
- 10. recentscientific.com [recentscientific.com]
- 11. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 12. electrochemsci.org [electrochemsci.org]
- 13. iosrphr.org [iosrphr.org]
Application Note: HPLC Analysis of 6β-Hydroxy Triamcinolone Acetonide
Introduction
6β-Hydroxy triamcinolone acetonide is a primary metabolite of triamcinolone acetonide, a synthetic corticosteroid utilized for its anti-inflammatory and immunosuppressive properties. The monitoring of 6β-Hydroxy triamcinolone acetonide is crucial in pharmacokinetic and metabolism studies. This document outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the separation and quantification of 6β-Hydroxy triamcinolone acetonide in various matrices. While a specific validated method for this metabolite alone is not widely published, this protocol is adapted from established methods for its parent compound, triamcinolone acetonide, and its metabolites.[1][2]
Principle
This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. 6β-Hydroxy triamcinolone acetonide, being more polar than triamcinolone acetonide, will elute earlier under typical reversed-phase conditions. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol
This protocol provides a general framework. Method optimization and validation are essential for specific applications.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvent filtration apparatus with 0.45 µm filters
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate and orthophosphoric acid (for buffer preparation)
-
6β-Hydroxy triamcinolone acetonide reference standard
2. Chromatographic Conditions
The following table summarizes a set of starting chromatographic conditions that can be optimized for the analysis of 6β-Hydroxy triamcinolone acetonide. These conditions are based on methods developed for triamcinolone acetonide and its related compounds.[3][4][5][6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05M Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 238 nm |
| Column Temperature | Ambient or 35°C |
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare the phosphate buffer, dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05M solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer and the acetonitrile through a 0.45 µm filter before use. Mix the filtered solvents in the desired ratio (e.g., 55:45 acetonitrile:buffer).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 6β-Hydroxy triamcinolone acetonide reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).
4. Sample Preparation
The sample preparation method will depend on the matrix. For pharmaceutical formulations, simple dilution with the mobile phase may be sufficient. For biological matrices like plasma or urine, a more extensive extraction is necessary.
-
Liquid-Liquid Extraction (for biological samples):
-
To 1 mL of the sample, add an appropriate internal standard.
-
Add 5 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject into the HPLC system.
-
-
Protein Precipitation (for plasma samples):
-
To 1 mL of plasma, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtrate into the HPLC system.
-
5. Data Analysis
-
Identification: The 6β-Hydroxy triamcinolone acetonide peak is identified by its retention time compared to the reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the working standard solutions against their corresponding concentrations. The concentration of 6β-Hydroxy triamcinolone acetonide in the sample is determined from this calibration curve.
Method Validation Parameters (Illustrative)
The following table presents typical validation parameters that should be assessed for the analytical method, based on ICH guidelines.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Workflow
Caption: HPLC analysis workflow for 6β-Hydroxy triamcinolone acetonide.
Signaling Pathway (Illustrative)
The following diagram illustrates the metabolic conversion of triamcinolone acetonide to 6β-Hydroxy triamcinolone acetonide, which is primarily mediated by cytochrome P450 enzymes.
Caption: Metabolic pathway of triamcinolone acetonide to its 6β-hydroxy metabolite.
References
- 1. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 4. recentscientific.com [recentscientific.com]
- 5. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6b-Hydroxy Triamcinolone Acetonide by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 6b-Hydroxy triamcinolone acetonide, a primary metabolite of the synthetic corticosteroid triamcinolone acetonide, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for applications in doping control, clinical and forensic toxicology, and pharmacokinetic studies. This application note includes comprehensive experimental procedures, mass spectrometry parameters, and a visual representation of the analytical workflow.
Introduction
Triamcinolone acetonide is a potent synthetic glucocorticoid used for its anti-inflammatory properties in treating various conditions.[1][2][3] Its metabolism in the body leads to the formation of several metabolites, with this compound being a significant product of hydroxylation.[4][5] Accurate and sensitive quantification of this metabolite is essential for monitoring the use and metabolism of triamcinolone acetonide. LC-MS/MS offers the high selectivity and sensitivity required for the reliable determination of this compound in biological matrices.
Experimental Protocols
Sample Preparation (Urine)
A robust sample preparation procedure is critical for removing interferences and concentrating the analyte. The following protocol is adapted from established methods for corticosteroid analysis in urine.[1]
-
Internal Standard Addition: To a 2.5 mL aliquot of urine, add an appropriate amount of a stable isotopically labeled internal standard, such as d6-triamcinolone acetonide.[1]
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, perform enzymatic hydrolysis using β-glucuronidase from E. coli.[4][6]
-
Liquid-Liquid Extraction (LLE):
-
Drying and Reconstitution:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reverse-phase column.
-
HPLC System: Waters Alliance 2795 Separations Module or equivalent.[1]
-
Mobile Phase: A gradient elution program with acetonitrile and water containing 0.1-2% formic acid is commonly used.[1][2][3][7]
-
Flow Rate: Dependent on the specific column dimensions and particle size.
Mass Spectrometry
Mass spectrometric detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Mass Spectrometer: Waters Micromass Quattro Micro or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Specific cone voltages and collision energies should be optimized for the instrument in use. Representative values are provided in the tables below.[1][6]
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 451.21 | 386.8 | 18 | 15 |
Data compiled from references[1][6].
Table 2: Mass Spectrometry Parameters for Triamcinolone Acetonide and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Triamcinolone Acetonide | 435.4 | 415.2, 397.3, 397.1 | ESI+ |
| d6-Triamcinolone Acetonide | 441 | 421.2 | ESI+ |
| Fludrocortisone (Internal Standard) | 425.1 | 349.1 | ESI- |
| Cortisone Acetate (Internal Standard) | 403.4 | 163.1 | ESI+ |
Data compiled from references[1][2][3].
Fragmentation Pattern
The fragmentation of this compound and its parent compound, triamcinolone acetonide, in positive electrospray ionization is characterized by specific neutral losses. A notable fragmentation pathway involves the loss of an acetone molecule (58 Da).[4] For triamcinolone acetonide, the transition from m/z 435.4 to 397.3 corresponds to the loss of HF and CH2O.
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Analytical workflow for this compound.
Logical Relationship of Analytes
The following diagram illustrates the metabolic relationship between triamcinolone acetonide and its 6b-hydroxy metabolite.
Caption: Metabolic conversion of Triamcinolone Acetonide.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 4. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of triamcinolone acetonide in ocular tissues after intravitreal injection to rabbit using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of 6β-Hydroxy Triamcinolone Acetonide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of 6β-Hydroxy triamcinolone acetonide, a major metabolite of the synthetic corticosteroid, triamcinolone acetonide.[1][2][3][4][5] These guidelines are intended to ensure accurate and reproducible results in research and development applications.
Physicochemical Data
A summary of the key physicochemical properties of 6β-Hydroxy triamcinolone acetonide is presented in the table below. This information is critical for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁FO₇ | [1][2] |
| Molecular Weight | 450.50 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Solubility | DMSO: slightly soluble | [2] |
| Storage (Solid) | -20°C | [2] |
| Purity | ≥95% | [2] |
Experimental Protocols
1. Safety Precautions
Before handling 6β-Hydroxy triamcinolone acetonide, review the Safety Data Sheet (SDS). As with its parent compound, triamcinolone acetonide, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[6][7] Handle the compound in a well-ventilated area or a chemical fume hood.
2. Stock Solution Preparation
The limited solubility of 6β-Hydroxy triamcinolone acetonide in common solvents requires careful attention during stock solution preparation. Dimethyl sulfoxide (DMSO) is the recommended solvent, although the compound is only slightly soluble.[2]
Materials:
-
6β-Hydroxy triamcinolone acetonide solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Protocol:
-
Equilibration: Allow the vial of 6β-Hydroxy triamcinolone acetonide solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the solid. For example, to prepare a 10 mM stock solution, add 221.97 µL of DMSO for every 1 mg of compound (see calculation below).
-
Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the compound. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential degradation. Visually inspect the solution to ensure complete dissolution. If particulates remain, the solution may be saturated. In this case, it can be centrifuged to pellet the undissolved solid, and the supernatant can be carefully transferred to a new tube. The actual concentration of such a saturated solution would be lower than calculated and may need to be determined analytically if precise concentration is critical.
-
Storage: Store the stock solution in tightly sealed, amber vials at -20°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Calculation for a 10 mM Stock Solution:
-
Molecular Weight (MW): 450.50 g/mol = 450.50 mg/mmol
-
Desired Concentration: 10 mM = 10 mmol/L = 0.01 mmol/mL
-
Volume of DMSO for 1 mg of compound:
-
Moles of compound = 1 mg / 450.50 mg/mmol = 0.0022197 mmol
-
Volume of DMSO = 0.0022197 mmol / 0.01 mmol/mL = 0.22197 mL = 221.97 µL
-
3. Preparation of Aqueous Working Solutions
For many biological assays, it is necessary to dilute the DMSO stock solution into an aqueous buffer. It is important to note that the parent compound, triamcinolone acetonide, is sparingly soluble in aqueous buffers.[8] Therefore, the final concentration of DMSO in the working solution should be kept to a minimum (typically ≤0.1%) to avoid precipitation and solvent-induced artifacts in the experiment.
Protocol:
-
Thaw Stock Solution: Thaw the frozen DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration immediately before use. It is recommended to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Stability: Aqueous solutions of corticosteroids are generally not stable for long periods.[8] It is recommended to prepare fresh working solutions for each experiment and not to store them.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of a 6β-Hydroxy triamcinolone acetonide stock solution.
Caption: Workflow for preparing 6β-Hydroxy triamcinolone acetonide solutions.
References
Application Notes and Protocols: 6β-Hydroxy Triamcinolone Acetonide in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6β-Hydroxy triamcinolone acetonide is a major metabolite of triamcinolone acetonide, a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The metabolism of triamcinolone acetonide is a critical aspect of its pharmacokinetic profile and is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4][5] The formation of 6β-hydroxy triamcinolone acetonide represents a significant pathway for the clearance of the parent drug.[6][7] Understanding the dynamics of this metabolic process is crucial for drug development, clinical pharmacology, and in the context of doping control in sports.[8][9][10]
These application notes provide an overview of the role of 6β-hydroxy triamcinolone acetonide in drug metabolism studies, along with detailed protocols for its analysis and characterization.
Metabolic Pathway of Triamcinolone Acetonide
Triamcinolone acetonide undergoes extensive metabolism in the liver, with the primary transformation being hydroxylation at the 6β position to form 6β-hydroxy triamcinolone acetonide. This reaction is catalyzed by CYP3A4.[1][2] Other metabolites, such as 21-carboxylic acid triamcinolone acetonide and 6β-hydroxy-21-oic triamcinolone acetonide, have also been identified.[6][7] The metabolites of triamcinolone acetonide are generally considered to be substantially less active than the parent compound.[7]
Caption: Metabolic conversion of Triamcinolone Acetonide.
Quantitative Data Summary
The concentration of 6β-hydroxy triamcinolone acetonide in biological matrices can vary significantly depending on the dosage, administration route of the parent drug, and individual metabolic differences. The following tables summarize quantitative data from various studies.
Table 1: Urinary Concentrations of Triamcinolone Acetonide and 6β-Hydroxy Triamcinolone Acetonide After Intramuscular (IM) Administration
| Analyte | Concentration Range (ng/mL) | Reference |
| Triamcinolone Acetonide | 1.89 - 29.63 | [8] |
| 6β-Hydroxy Triamcinolone Acetonide | 2.16 - 145.30 | [8] |
Table 2: Urinary Concentrations of Triamcinolone Acetonide and 6β-Hydroxy Triamcinolone Acetonide After Intranasal (INT) and Intramuscular (IM) Administrations
| Administration Route | Analyte | Concentration Range (ng/mL) | Reference |
| INT | Triamcinolone Acetonide | 0.0 - 3.5 | [11] |
| INT | 6β-Hydroxy Triamcinolone Acetonide | 0.0 - 93.7 | [11] |
| IM (40 mg, males) | Triamcinolone Acetonide | 2.2 - 21.3 | [11] |
| IM (40 mg, males) | 6β-Hydroxy Triamcinolone Acetonide | 28.2 - 370.7 | [11] |
| IM (40 mg, females) | Triamcinolone Acetonide | 1.4 - 11.9 | [11] |
| IM (40 mg, females) | 6β-Hydroxy Triamcinolone Acetonide | 15.7 - 184.6 | [11] |
| IM (80 mg) | Triamcinolone Acetonide | 5.4 - 129.0 | [11] |
| IM (80 mg) | 6β-Hydroxy Triamcinolone Acetonide | 35.8 - 973.9 | [11] |
Experimental Protocols
Protocol 1: Analysis of 6β-Hydroxy Triamcinolone Acetonide in Urine by LC-MS/MS
This protocol describes a general method for the extraction and quantification of 6β-hydroxy triamcinolone acetonide from human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 2.5 mL of urine, add an internal standard (e.g., d6-labeled triamcinolone acetonide).
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave any conjugated metabolites.
-
Extract the sample with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[12]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 6β-hydroxy triamcinolone acetonide and the internal standard are monitored. For example, a potential transition for the protonated molecule [M+H]+ of 6β-hydroxy triamcinolone acetonide (m/z 451) could be monitored.[12]
-
Caption: Workflow for LC-MS/MS analysis.
Protocol 2: In Vitro Metabolism of Triamcinolone Acetonide using Human Liver Microsomes
This protocol outlines a method to study the formation of 6β-hydroxy triamcinolone acetonide from its parent compound using human liver microsomes, which are rich in CYP enzymes.
1. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
Triamcinolone acetonide (substrate, e.g., 1-100 µM).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (to maintain pH 7.4).
-
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
2. Sample Processing and Analysis
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of 6β-hydroxy triamcinolone acetonide using a validated LC-MS/MS method as described in Protocol 1.
Caption: In vitro metabolism experimental workflow.
Conclusion
The study of 6β-hydroxy triamcinolone acetonide is integral to understanding the metabolism and disposition of triamcinolone acetonide. The protocols and data presented in these application notes provide a framework for researchers to investigate the formation of this key metabolite, which is essential for drug development, pharmacokinetic studies, and regulatory submissions. The use of robust analytical methods like LC-MS/MS is critical for accurate quantification and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. S01BA05 - Triamcinolone [drugsporphyria.net]
- 3. Triamcinolone acetonide induced secondary adrenal insufficiency related to impaired CYP3A4 metabolism by coadministration of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triamcinolone acetonide induced secondary adrenal insufficiency related to impaired CYP3A4 metabolism by coadministration of nefazodone. | Sigma-Aldrich [sigmaaldrich.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elimination profile of triamcinolone hexacetonide and its metabolites in human urine and plasma after a single intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositori.upf.edu [repositori.upf.edu]
- 12. dshs-koeln.de [dshs-koeln.de]
Utilizing 6β-Hydroxy Triamcinolone Acetonide as a Metabolite Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of 6β-Hydroxy triamcinolone acetonide as a metabolite standard in various research and drug development settings. Triamcinolone acetonide, a potent synthetic corticosteroid, undergoes extensive metabolism, with 6β-hydroxylation being a major pathway mediated primarily by cytochrome P450 3A4 (CYP3A4).[1][2] The resulting metabolite, 6β-Hydroxy triamcinolone acetonide, serves as a critical biomarker for assessing the parent drug's metabolism, pharmacokinetics, and in anti-doping control.[3][4] This document outlines detailed protocols for the quantification of 6β-Hydroxy triamcinolone acetonide in biological matrices, particularly urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Triamcinolone acetonide is widely prescribed for its anti-inflammatory and immunosuppressive properties.[5] Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring safety. The hydroxylation of triamcinolone acetonide to 6β-Hydroxy triamcinolone acetonide is a key metabolic step.[1] As a commercially available reference standard, 6β-Hydroxy triamcinolone acetonide is indispensable for:
-
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of triamcinolone acetonide.
-
Drug-Drug Interaction (DDI) Studies: To investigate the influence of co-administered drugs on CYP3A4-mediated metabolism.[2][6]
-
Anti-Doping Analysis: To detect the prohibited use of systemic triamcinolone acetonide by monitoring its major metabolite in urine.[3][4]
This document provides detailed methodologies for sample preparation and LC-MS/MS analysis, along with representative quantitative data.
Metabolic Pathway of Triamcinolone Acetonide
The primary metabolic pathway leading to the formation of 6β-Hydroxy triamcinolone acetonide involves the action of cytochrome P450 enzymes, predominantly CYP3A4. Other isoforms like CYP3A5 and CYP3A7 may also contribute.[1]
Quantitative Analysis of 6β-Hydroxy Triamcinolone Acetonide
The accurate quantification of 6β-Hydroxy triamcinolone acetonide in biological matrices is paramount for its use as a biomarker. LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity.
Experimental Workflow
The general workflow for the analysis of 6β-Hydroxy triamcinolone acetonide in urine involves sample preparation (including enzymatic hydrolysis and extraction) followed by LC-MS/MS detection.
Detailed Experimental Protocols
This protocol is adapted from methodologies commonly used in anti-doping and clinical laboratories.[5][7]
Materials:
-
Urine sample
-
6β-Hydroxy triamcinolone acetonide reference standard
-
Internal Standard (IS) solution (e.g., d6-triamcinolone acetonide)
-
Phosphate buffer (0.8 M, pH 7.0)
-
β-glucuronidase from E. coli
-
Potassium carbonate/bicarbonate buffer (20%)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
Sample Aliquoting: Transfer 2.5 mL of urine into a clean glass tube.
-
Internal Standard Spiking: Add an appropriate amount of internal standard solution to each sample, calibrator, and quality control sample.
-
Enzymatic Hydrolysis:
-
pH Adjustment: Stop the hydrolysis by adding 750 µL of 20% potassium carbonate/bicarbonate buffer to raise the pH to approximately 9.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate.
-
Vortex or shake vigorously for 15-20 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of 6β-Hydroxy triamcinolone acetonide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
Start with 20% B
-
Linearly increase to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to 20% B and equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 451.2
-
Product Ions (m/z) for Quantification and Confirmation:
-
Quantifier: e.g., 431.2 (loss of HF)
-
Qualifier: e.g., 393.2 (further loss of water)
-
-
Collision Energy: Optimized for the specific instrument and transitions.
-
Source Temperature: ~120-150°C
-
Desolvation Gas Temperature: ~450-500°C
Quantitative Data Summary
The concentration of 6β-Hydroxy triamcinolone acetonide in urine is highly dependent on the administration route and dosage of the parent drug, triamcinolone acetonide. The following tables summarize representative data from published studies.
Table 1: Urinary Concentrations of 6β-Hydroxy Triamcinolone Acetonide Following Different Administration Routes of Triamcinolone Acetonide
| Administration Route | Dose | Time Post-Administration | Concentration Range (ng/mL) | Reference |
| Intramuscular (IM) | 40 mg | Up to 23 days | 15.7 - 973.9 | [10][11] |
| Intramuscular (IM) | 80 mg | Up to 23 days | 15.7 - 973.9 | [11] |
| Intranasal (INT) | 220 µ g/day for 3 days | Up to 4 days | 0.0 - 93.7 | [10][11] |
| Topical (TOP) | N/A | N/A | 0 - 57.2 | [4] |
| Intra-articular (IA) | 40 mg | 24 - 48 hours (peak) | Not explicitly quantified but detected as a main metabolite | [12] |
| Oral | 8 mg | Within 24-36 hours | Not explicitly quantified but excretion complete | [5] |
Table 2: Comparative Urinary Concentrations of Triamcinolone Acetonide (TA) and 6β-Hydroxy Triamcinolone Acetonide (6β-OH-TA)
| Sample ID | TA Concentration (ng/mL) | 6β-OH-TA Concentration (ng/mL) | Reference |
| 1 | 1.89 | 2.16 | [3] |
| 2 | 29.63 | 145.30 | [3] |
| 3 | 2.73 | 29.43 | [3] |
| 4 | 2.45 | 11.14 | [3] |
Note: Data presented are ranges and specific values from various studies and are intended for illustrative purposes. Actual concentrations will vary based on individual metabolism and experimental conditions.
Conclusion
6β-Hydroxy triamcinolone acetonide is a crucial analytical standard for the reliable assessment of triamcinolone acetonide metabolism and exposure. The detailed protocols provided herein for sample preparation and LC-MS/MS analysis offer a robust framework for its accurate quantification in urine. The presented data highlights the importance of this metabolite as a sensitive biomarker, particularly in distinguishing between different routes of administration in anti-doping contexts. Researchers, scientists, and drug development professionals can utilize this information to design and execute studies that require precise measurement of triamcinolone acetonide metabolism.
References
- 1. 6b-Hydroxy triamcinolone acetonide | Biotech entrepreneur Resources [bioentrepreneurresources.com]
- 2. Triamcinolone acetonide induced secondary adrenal insufficiency related to impaired CYP3A4 metabolism by coadministration of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Excretion of Triamcinolone Acetonide and Its Metabolite [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repositori.upf.edu [repositori.upf.edu]
- 12. Elimination profile of triamcinolone hexacetonide and its metabolites in human urine and plasma after a single intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 6β-Hydroxy Triamcinolone Acetonide in Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6β-Hydroxy triamcinolone acetonide is the principal metabolite of triamcinolone acetonide, a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. The formation of 6β-hydroxy triamcinolone acetonide is mediated primarily by the cytochrome P450 enzymes CYP3A4, CYP3A5, and CYP3A7.[1] Unlike its parent compound, 6β-hydroxy triamcinolone acetonide exhibits negligible anti-inflammatory activity.[2] Consequently, its primary application in pharmacology is not as a therapeutic agent but as a crucial biomarker for monitoring the administration of triamcinolone acetonide. This is particularly relevant in the field of anti-doping control in sports, where the detection of this metabolite can distinguish between permitted and prohibited routes of administration.[3][4][5]
These application notes provide a comprehensive overview of the use of 6β-hydroxy triamcinolone acetonide as a biomarker, including quantitative data on its excretion and detailed protocols for its detection and quantification in urine samples.
Pharmacological Profile
Studies have shown that the main metabolites of triamcinolone acetonide, including 6β-hydroxy triamcinolone acetonide, do not possess significant anti-inflammatory effects. In in-vitro models assessing IL-5-sustained eosinophil viability and IgE-induced basophil histamine release, these metabolites failed to show any concentration-dependent anti-inflammatory activity.[2] This lack of pharmacological activity underscores its utility as a stable metabolite for tracking the intake of the parent drug.
Application: Biomarker for Triamcinolone Acetonide Administration
The detection and quantification of 6β-hydroxy triamcinolone acetonide in urine is a reliable method to confirm the systemic administration of triamcinolone acetonide. Different routes of administration of the parent compound result in significantly different urinary concentrations of the metabolite, allowing regulatory bodies to differentiate between therapeutic use (e.g., topical or intranasal) and systemic administration (e.g., intramuscular), which is often prohibited in competitive sports.[4][5]
Quantitative Data: Urinary Concentrations of 6β-Hydroxy Triamcinolone Acetonide
The following table summarizes the reported urinary concentrations of 6β-hydroxy triamcinolone acetonide following various administration routes of triamcinolone acetonide.
| Administration Route | Dose | Urinary Concentration of 6β-Hydroxy Triamcinolone Acetonide (ng/mL) | Reference |
| Intramuscular (IM) | Single 40 mg dose | 15.7 - 370.7 | [3] |
| Intramuscular (IM) | Single 80 mg dose | 35.8 - 973.9 | [3] |
| Intramuscular (IM) | Single dose | 10.7 - 469.1 | [5] |
| Intranasal (IN) | 220 µ g/day for 3 days | 0.0 - 93.7 | [1][3] |
| Intranasal (IN) | Multiple doses | 2.2 - 90.6 | [5] |
| Topical (TOP) | Multiple doses | 0 - 57.2 | [5] |
Experimental Protocols
Protocol 1: Quantification of 6β-Hydroxy Triamcinolone Acetonide in Urine by LC-MS/MS
This protocol outlines a standard method for the extraction and quantification of 6β-hydroxy triamcinolone acetonide from human urine samples.
1. Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)
-
Objective: To deconjugate the glucuronidated metabolites and extract the analyte from the urine matrix.
-
Materials:
-
Urine sample
-
Phosphate buffer (0.2 M, pH 7.0)
-
β-glucuronidase from E. coli
-
Internal Standard (e.g., d6-triamcinolone acetonide)
-
Potassium carbonate/potassium bicarbonate buffer (pH 9)
-
Ethyl acetate or tert-butyl methyl ether (TBME)
-
-
Procedure:
-
To 2.5 mL of urine, add an appropriate amount of the internal standard.
-
Add 1 mL of phosphate buffer (0.2 M, pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 50-55°C for 1 hour.
-
Stop the hydrolysis by adding a carbonate/bicarbonate buffer to adjust the pH to ~9.
-
Perform liquid-liquid extraction by adding 5 mL of ethyl acetate or TBME.
-
Vortex for 15 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify 6β-hydroxy triamcinolone acetonide.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
LC Parameters (example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Parameters (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor to product ion transitions for 6β-hydroxy triamcinolone acetonide and the internal standard. For example, a potential transition for a related metabolite has been noted as [M+H]+ = 451.[6] Specific transitions should be optimized in-house.
-
Collision Energy and other source parameters: Optimize for maximum signal intensity.
-
Visualizations
References
- 1. repositori.upf.edu [repositori.upf.edu]
- 2. researchgate.net [researchgate.net]
- 3. repositori.upf.edu [repositori.upf.edu]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the reporting level to detect triamcinolone acetonide misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
Troubleshooting & Optimization
Technical Support Center: 6β-Hydroxy Triamcinolone Acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6β-hydroxy triamcinolone acetonide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6β-hydroxy triamcinolone acetonide and why is its solubility a concern?
6β-hydroxy triamcinolone acetonide is a major metabolite of the synthetic corticosteroid, triamcinolone acetonide.[1][2] It is formed by the action of cytochrome P450 enzymes, primarily CYP3A4, CYP3A5, and CYP3A7.[1] As with many steroid compounds, 6β-hydroxy triamcinolone acetonide is a lipophilic molecule with limited aqueous solubility, which can present significant challenges in experimental settings, particularly in aqueous-based in vitro assays. The parent compound, triamcinolone acetonide, is known to be practically insoluble in water.[3][4] While the addition of a hydroxyl group can sometimes increase water solubility, 6β-hydroxy triamcinolone acetonide is still only slightly soluble in common organic solvents like DMSO.[1]
Q2: In which solvents is 6β-hydroxy triamcinolone acetonide soluble?
Direct quantitative solubility data for 6β-hydroxy triamcinolone acetonide is limited. However, it is reported to be "slightly soluble" in DMSO.[1] For its parent compound, triamcinolone acetonide, solubility is higher in organic solvents. This suggests a similar trend for the 6β-hydroxy metabolite, favoring organic solvents over aqueous solutions.
Q3: My 6β-hydroxy triamcinolone acetonide precipitated when I diluted my DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue known as "crashing out" that occurs when a compound that is soluble in an organic solvent is introduced into a non-solvent, like an aqueous buffer. The drastic change in solvent polarity causes the compound to precipitate. Here are some troubleshooting steps:
-
Decrease the final aqueous concentration: The most straightforward solution is to lower the final concentration of 6β-hydroxy triamcinolone acetonide in your aqueous medium.
-
Increase the percentage of organic co-solvent: If your experimental system can tolerate it, increasing the final concentration of the organic solvent (e.g., DMSO, ethanol) can help maintain solubility. However, be mindful of potential solvent toxicity to cells or interference with your assay.
-
Use a two-step dilution method: First, dilute your DMSO stock solution with an intermediate solvent that is miscible with both DMSO and water, such as ethanol or a small volume of your final aqueous buffer. Then, add this intermediate dilution to the final aqueous solution dropwise while vortexing.
-
Utilize surfactants or cyclodextrins: For some applications, the use of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin can help to form micelles or inclusion complexes that enhance the solubility of poorly soluble compounds in aqueous solutions.[5]
Q4: Can I heat the solution to improve the solubility of 6β-hydroxy triamcinolone acetonide?
Gently warming the solution can increase the rate of dissolution and the solubility of a compound. However, caution is advised as excessive heat can lead to the degradation of heat-labile compounds. If you choose to warm your solution, do so at a controlled temperature (e.g., 37°C) and for a minimal amount of time. Always check for any signs of degradation after warming.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with 6β-hydroxy triamcinolone acetonide.
Problem: Precipitate observed in the stock solution (stored at -20°C).
Possible Cause:
-
The compound has come out of solution during storage.
Solution:
-
Thaw the aliquot at room temperature.
-
Gently warm the vial to 37°C for 10-15 minutes.
-
Vortex the solution thoroughly to re-dissolve the compound.
-
If warming and vortexing are insufficient, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear before use.
Problem: The compound does not fully dissolve in the initial solvent.
Possible Cause:
-
Insufficient solvent volume.
-
Inappropriate solvent selection.
Solution:
-
Ensure you are using a sufficient volume of the appropriate solvent (e.g., DMSO).
-
Try sonicating the solution in a water bath to aid dissolution.
-
If the compound remains insoluble, consider trying an alternative organic solvent in which the parent compound, triamcinolone acetonide, is known to be soluble, such as ethanol or dimethylformamide (DMF).[6]
Data Presentation
Table 1: Solubility of the Parent Compound, Triamcinolone Acetonide, in Various Solvents.
Note: This data is for the parent compound and should be used as a reference for selecting potential solvents for 6β-hydroxy triamcinolone acetonide.
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| Ethanol | ~5 mg/mL | [6] |
| Acetone | Sparingly soluble | [7] |
| Methanol | Slightly soluble | [7] |
| Water | Practically insoluble | [3][7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of 6β-Hydroxy Triamcinolone Acetonide from a DMSO Stock
This protocol provides a general guideline for preparing an aqueous working solution of 6β-hydroxy triamcinolone acetonide, minimizing the risk of precipitation.
Materials:
-
6β-hydroxy triamcinolone acetonide solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of 6β-hydroxy triamcinolone acetonide powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the tube thoroughly until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes. Visually inspect to ensure a clear solution.
-
-
Perform Serial Dilutions (if necessary):
-
If a very dilute final concentration is required, perform intermediate serial dilutions of the DMSO stock solution using anhydrous DMSO.
-
-
Dilution into Aqueous Medium:
-
Pre-warm the desired aqueous buffer or cell culture medium to 37°C.
-
While gently vortexing the pre-warmed aqueous medium, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the aqueous solution is kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
-
Final Check:
-
Visually inspect the final aqueous solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to reduce the final concentration or optimize the dilution method further.
-
Mandatory Visualizations
Caption: Metabolic conversion of Triamcinolone Acetonide.
Caption: Troubleshooting workflow for solubility issues.
References
improving 6b-Hydroxy triamcinolone acetonide stability in solution
Welcome to the Technical Support Center for 6β-Hydroxy Triamcinolone Acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of 6β-Hydroxy Triamcinolone Acetonide in solution during experimental procedures. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 6β-Hydroxy Triamcinolone Acetonide in solution?
A1: Based on data from its parent compound, triamcinolone acetonide, the primary factors affecting stability are pH, exposure to light, temperature, and the presence of metal ions. Oxidative degradation is a key pathway.[1][2]
Q2: What is the optimal pH range for maintaining the stability of corticosteroid solutions like 6β-Hydroxy Triamcinolone Acetonide?
A2: For the parent compound, triamcinolone acetonide, stability is highest in slightly acidic conditions, with minimal decomposition observed around pH 3.4 to 5.1.[3] Degradation increases rapidly in neutral to alkaline conditions (above pH 5.5).[3] It is reasonable to expect a similar stability profile for its 6β-hydroxy metabolite.
Q3: How does light exposure affect the stability of 6β-Hydroxy Triamcinolone Acetonide solutions?
A3: Corticosteroids can be susceptible to photodegradation.[4] It is recommended to protect solutions from light by using amber vials or by covering the container with aluminum foil, especially during long-term storage or prolonged experiments.
Q4: What are the recommended storage conditions for solutions of 6β-Hydroxy Triamcinolone Acetonide?
A4: For long-term stability, solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. For shorter periods, storage at a controlled room temperature (20-25°C) may be acceptable, but stability should be verified. Always use tightly sealed containers to prevent solvent evaporation and contamination.
Q5: What are the main degradation products of triamcinolone acetonide, and are they similar for its 6β-hydroxy metabolite?
A5: The primary degradation pathway for triamcinolone acetonide is oxidation, leading to the formation of 21-dehydro (21-aldehyde) and 17-carboxylic acid derivatives.[1][2] While specific studies on 6β-Hydroxy triamcinolone acetonide are limited, it is likely to follow a similar oxidative degradation pathway at the C17 side chain. The presence of the 6β-hydroxyl group is a known metabolic modification and may slightly alter the degradation kinetics.[5][6]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Solution
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution | Verify the pH of your buffer or solvent system. If it is neutral or alkaline, consider adjusting to a slightly acidic pH (e.g., pH 4-5) if your experimental design allows. |
| Presence of metal ion contamination | Trace metal ions, particularly copper (Cu²⁺), can catalyze oxidation.[3] Use high-purity solvents and scrupulously clean glassware. Consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester metal ions if compatible with your experiment.[3] |
| Exposure to light | Ensure your solution is protected from UV and ambient light at all times by using amber vials or foil wrapping. This is especially critical for photosensitive compounds like corticosteroids. |
| High storage temperature | Store stock solutions and working solutions at recommended temperatures (2-8°C for long-term). Avoid leaving solutions at room temperature for extended periods. |
| Oxidative degradation | Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can contribute to oxidative degradation. |
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This indicates compound instability. Review the troubleshooting steps in "Issue 1" to identify and mitigate the cause of degradation. Use a validated stability-indicating analytical method to separate and identify the degradants. |
| Contamination of the solvent or glassware | Prepare fresh solutions using high-purity solvents and thoroughly cleaned glassware. Run a blank analysis of the solvent to check for contaminants. |
| Sample solvent incompatible with mobile phase | If the sample solvent is much stronger or weaker than the mobile phase, it can cause peak distortion or splitting. Whenever possible, dissolve and dilute your sample in the mobile phase. |
| Column degradation | A loss of column performance can lead to poor peak shape and the appearance of ghost peaks. Flush the column according to the manufacturer's instructions or replace it if necessary. |
Data Presentation
Table 1: Factors Affecting the Stability of Triamcinolone Acetonide in Aqueous Solution (as a proxy for 6β-Hydroxy Triamcinolone Acetonide)
| Factor | Condition | Observed Effect on Triamcinolone Acetonide | Recommendation for 6β-Hydroxy Triamcinolone Acetonide |
| pH | Acidic (pH 1-4) | Relatively stable, minimal degradation at pH ~3.4.[7] | Maintain solutions in a slightly acidic pH range (4-5) for optimal stability. |
| Neutral to Alkaline (pH > 5.5) | Rapidly increased degradation.[7] | Avoid neutral and alkaline conditions. | |
| Temperature | 70°C (accelerated) | Significant degradation observed.[3] | Store solutions at 2-8°C; avoid elevated temperatures. |
| Light | UV light (254 nm) for 24h | Partial photodegradation.[6] | Protect solutions from light using amber vials or foil. |
| Metal Ions | Presence of Cu²⁺ | Markedly accelerates oxidative degradation.[3] | Use high-purity reagents and consider a chelating agent like EDTA. |
| Presence of Fe³⁺, Ni²⁺ | Negligible catalytic effects observed in one study.[3] | While less reactive than copper, minimizing all metal ion contamination is good practice. | |
| Oxidation | 3% H₂O₂ at 70°C for 30 min | Stable under these specific conditions in one study.[8] | Despite this finding, oxidation is a known degradation pathway; minimize oxygen exposure. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 6β-Hydroxy Triamcinolone Acetonide
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of 6β-Hydroxy triamcinolone acetonide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and protected from light for a specified time.
-
Dilute with mobile phase.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a quartz cuvette or clear vial to a UV light source (e.g., 254 nm) for a specified duration.
-
Keep a control sample wrapped in foil to protect it from light.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a solid or solution state in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Cool and dissolve/dilute with mobile phase.
-
-
Analysis: Analyze all samples and a non-degraded control by a suitable HPLC or LC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to quantify 6β-Hydroxy triamcinolone acetonide and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for steroid analysis.
-
Mobile Phase: A gradient of acetonitrile and water or a phosphate buffer is often effective. For example, a mobile phase of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0) can be used.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at approximately 240 nm, which is a common absorbance maximum for corticosteroids.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare the mobile phase, filter, and degas.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve using standard solutions of 6β-Hydroxy triamcinolone acetonide of known concentrations.
-
Inject the samples from the stability study (Protocol 1) and any experimental samples.
-
Integrate the peak areas and calculate the concentration of the parent compound and the relative percentage of any degradation products.
-
Visualizations
Caption: Predicted degradation pathways for 6β-Hydroxy Triamcinolone Acetonide.
Caption: Workflow for a forced degradation study.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Steroids: Pharmacology, Complications, and Practice Delivery Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 3A4-catalyzed testosterone 6beta-hydroxylation stereochemistry, kinetic deuterium isotope effects, and rate-limiting steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
common experimental errors with 6b-Hydroxy triamcinolone acetonide
Welcome to the technical support center for 6β-Hydroxy Triamcinolone Acetonide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this key metabolite of Triamcinolone Acetonide.
Frequently Asked Questions (FAQs)
Q1: What is 6β-Hydroxy Triamcinolone Acetonide and why is it important?
A1: 6β-Hydroxy Triamcinolone Acetonide is the major metabolite of Triamcinolone Acetonide (TA), a potent synthetic corticosteroid.[1][2] Its formation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[1] Monitoring this metabolite is crucial in various fields, including:
-
Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, Triamcinolone Acetonide.[3]
-
Doping Control: To detect the use of systemic corticosteroids, as the profile of metabolites can help distinguish between prohibited and permitted administration routes.[3][4][5]
-
Drug Development: To assess the potential for drug-drug interactions involving the CYP3A4 pathway.
Q2: Where can I obtain a reference standard for 6β-Hydroxy Triamcinolone Acetonide?
A2: Certified reference standards are commercially available from several chemical suppliers. It is crucial to obtain a certificate of analysis to confirm purity and identity. Some known suppliers include Sigma-Aldrich, Toronto Research Chemicals, and Santa Cruz Biotechnology.[2][6]
Q3: What are the recommended storage and stability conditions for 6β-Hydroxy Triamcinolone Acetonide?
A3: While specific stability data for the 6β-hydroxy metabolite is not extensively published, general precautions for corticosteroids should be followed. The parent compound, Triamcinolone Acetonide, is known to be sensitive to pH and prone to oxidation.[7][8][9] Decomposition is minimal at an acidic pH (~3.4) and increases rapidly in neutral to alkaline conditions (pH > 5.5).[7] Therefore, it is recommended to:
-
Store the solid compound in a well-closed container at recommended temperatures (e.g., -20°C), protected from light.
-
Prepare solutions fresh. If storage is necessary, use a slightly acidic buffer (e.g., pH ~3-5) and store at low temperatures for short periods.
-
Avoid exposure to strong oxidizing agents and trace metals, which can catalyze degradation.[9]
Q4: What is the primary analytical method for quantifying 6β-Hydroxy Triamcinolone Acetonide in biological samples?
A4: The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][10][11] This technique offers high sensitivity and selectivity, allowing for accurate quantification in complex matrices like urine and plasma.[12][13] Common sample preparation techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE), often preceded by enzymatic hydrolysis to measure total metabolite concentration (free + conjugated).[3][11]
Troubleshooting Guides
Guide 1: Bioanalytical Method Issues (LC-MS/MS)
This guide addresses common problems encountered during the quantification of 6β-Hydroxy Triamcinolone Acetonide in biological matrices.
Problem: Inaccurate or Irreproducible Quantification
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Endogenous components in the sample matrix (e.g., lipids, salts) can co-elute with the analyte and cause ion suppression or enhancement, leading to erroneous results.[14][15] ESI is more susceptible to matrix effects than APCI.[16][17] Solution: 1. Improve sample cleanup using a more rigorous SPE protocol. 2. Modify chromatographic conditions to separate the analyte from interfering matrix components. 3. Use a stable isotope-labeled internal standard for the most accurate correction. 4. Evaluate if APCI is a viable alternative to ESI for your instrument.[16] |
| Analyte Degradation | The compound may degrade during sample collection, storage, or processing. Corticosteroids can be unstable at neutral or alkaline pH.[7] Solution: 1. Ensure samples are stored immediately at -80°C. 2. Keep samples on ice during preparation. 3. Check the pH of all solutions and buffers; maintain a slightly acidic to neutral environment where possible. 4. Perform stability tests by spiking the analyte into the matrix and analyzing after freeze-thaw cycles and short/long-term storage.[12] |
| Carry-Over | The analyte from a high-concentration sample may adsorb to parts of the autosampler or column, leading to its appearance in subsequent blank or low-concentration samples. Solution: 1. Optimize the autosampler wash sequence, using a strong organic solvent. 2. Inject blank samples after high-concentration standards or samples to check for carry-over. A study found no carry-over effect when injecting a blank after a 200 ng/mL standard.[6] |
Problem: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Steps |
| Poor Retention/Resolution | The analyte peak is broad, tailing, or not well-separated from the parent drug (Triamcinolone Acetonide) or other metabolites. Solution: 1. Optimize Mobile Phase: Adjust the gradient and organic solvent (acetonitrile is common) composition. A shallow gradient often improves the resolution of closely related compounds.[6][18] 2. Check Column: Ensure you are using a high-efficiency column (e.g., C18, 1.7 µm particle size).[6] Column degradation can lead to poor peak shape. 3. Adjust pH: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for steroids.[6] |
| Split or Tailing Peaks | Can be caused by column voiding, a partially blocked frit, or interactions with active sites on the column. Solution: 1. Reverse-flush the column according to the manufacturer's instructions. 2. If the problem persists, replace the column. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Guide 2: Sample Preparation Issues
This guide focuses on challenges related to preparing biological samples for analysis.
Problem: Low or Variable Recovery after Extraction
| Potential Cause | Troubleshooting Steps |
| Inefficient Liquid-Liquid Extraction (LLE) | The chosen solvent or pH may not be optimal for extracting the analyte from the aqueous matrix. Solution: 1. Optimize the extraction solvent. Ethyl acetate is commonly used for corticosteroids.[11] 2. Adjust the pH of the sample before extraction. Steroids are neutral compounds, but pH can affect the extraction of other matrix components. 3. Ensure vigorous mixing (vortexing) and complete phase separation. |
| Inefficient Solid-Phase Extraction (SPE) | The SPE cartridge type or protocol (load, wash, elute steps) is not optimized. Solution: 1. Test different sorbents (e.g., C18, mixed-mode). 2. Methodically optimize each step: ensure the loading conditions promote binding, the wash step removes interferences without eluting the analyte, and the elution solvent fully recovers the analyte. |
Problem: Incomplete Enzymatic Hydrolysis of Glucuronide Conjugates
When measuring total 6β-Hydroxy Triamcinolone Acetonide in urine, hydrolysis of its glucuronidated form is required.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme or Conditions | The choice of β-glucuronidase enzyme, pH, temperature, or incubation time can lead to incomplete cleavage of the conjugate.[19] Solution: 1. Enzyme Source: Enzymes from different sources (e.g., E. coli, Helix pomatia) have different activities and optimal conditions.[20][21] Helix pomatia has been shown to be effective for steroid conjugates.[19][22] 2. Optimize Conditions: Systematically test pH (typically 4.5-6.8), temperature (37°C is common), and incubation time (can range from 2 to 24 hours).[21][22] 3. Enzyme Amount: Ensure a sufficient amount of enzyme is used. The required activity can vary between analytes and enzyme batches.[19] |
| Enzyme Inhibition | Components in the urine matrix may inhibit the enzyme. Solution: 1. Dilute the urine sample before adding the enzyme and buffer. 2. Perform a validation experiment by spiking a known amount of the conjugated metabolite (if available) into the matrix to confirm hydrolysis efficiency. |
Experimental Protocols
Protocol 1: Quantification of 6β-Hydroxy Triamcinolone Acetonide in Urine via LC-MS/MS
This protocol is a representative method based on common procedures for corticosteroid analysis.[3][6][11]
-
Sample Preparation:
-
Pipette 1.0 mL of urine into a glass tube.
-
Add an appropriate amount of a stable isotope-labeled internal standard.
-
Add 1.0 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.[6]
-
Vortex and incubate at 37°C for 3 hours to hydrolyze glucuronide conjugates.
-
-
Liquid-Liquid Extraction (LLE):
-
After incubation, add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution & Analysis:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial.
-
Inject onto the LC-MS/MS system.
-
LC-MS/MS Parameters (Example)
| Parameter | Setting |
| LC Column | C18 reverse-phase, 2.1 x 100 mm, 1.7 µm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.3 mL/min[6] |
| Gradient | Optimized to separate Triamcinolone Acetonide from 6β-Hydroxy Triamcinolone Acetonide and other metabolites. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[3] |
| MS/MS Transitions | Precursor and product ions must be optimized by infusing a pure standard. |
Visualizations
Metabolic Pathway of Triamcinolone Acetonide
The following diagram illustrates the primary metabolic conversion of Triamcinolone Acetonide.
Caption: Metabolic conversion of Triamcinolone Acetonide.
General Workflow for Bioanalysis
This diagram outlines the key steps for quantifying the metabolite in a biological sample.
Caption: Workflow for quantification of 6β-Hydroxy TA.
Troubleshooting Logic for Low Analyte Signal
This decision tree helps diagnose potential causes of a weak or absent signal in an LC-MS/MS analysis.
Caption: Troubleshooting low signal in LC-MS/MS analysis.
References
- 1. 6b-Hydroxy triamcinolone acetonide | Bioproducts Magazine [bioprodmag.com]
- 2. scbt.com [scbt.com]
- 3. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elimination profile of triamcinolone hexacetonide and its metabolites in human urine and plasma after a single intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. eijppr.com [eijppr.com]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kurabiotech.com [kurabiotech.com]
- 22. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6β-Hydroxy Triamcinolone Acetonide HPLC Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 6β-Hydroxy triamcinolone acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the HPLC separation of triamcinolone acetonide and its 6β-hydroxy metabolite.
Question: I am seeing poor resolution between triamcinolone acetonide and 6β-hydroxy triamcinolone acetonide. What should I do?
Answer: Poor resolution between a parent drug and its hydroxylated metabolite is a common challenge due to their structural similarity. Here are several strategies to improve your separation:
-
Optimize Mobile Phase Composition: Selectivity is the most powerful tool for optimizing separation.[1]
-
Change Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a combination of both.[1][2] Methanol can alter selectivity for closely eluting compounds. A mobile phase containing acetonitrile, methanol, and a phosphate buffer has been successfully used to separate triamcinolone acetonide from its impurities and degradation products.[3][4]
-
Adjust pH: The pH of the mobile phase can significantly impact the ionization and retention of your analytes.[5] For separating triamcinolone acetonide and its related substances, a mobile phase with a pH of 3.0 has been shown to be effective.[3][4]
-
Incorporate Additives: Adding triethylamine (TEA) or formic acid to the mobile phase can improve peak shape and selectivity.[6][7][8] For example, a mobile phase of 0.5% TEA (pH 3.48) and acetonitrile (50:50 v/v) has been used.[6]
-
-
Select an Appropriate Column:
-
Standard C18 columns are widely used, but alternative stationary phases can offer different selectivity.[3][4][6][9][10]
-
Consider columns with polar-embedded groups or different bonding chemistries (e.g., Phenyl-Hexyl) which can provide unique interactions and improve separation for steroids.[1][11]
-
Using columns with smaller particle sizes (e.g., < 3 µm) or superficially porous particles can increase efficiency and resolution.[1]
-
-
Optimize Gradient Elution: A shallow gradient is often necessary to resolve closely eluting peaks.[5][8] Experiment with the gradient slope and duration to maximize the separation between the two compounds.
-
Adjust Flow Rate and Temperature:
Question: My peaks for 6β-hydroxy triamcinolone acetonide are tailing. How can I fix this?
Answer: Peak tailing is a common issue that can compromise resolution and integration accuracy. Here are the primary causes and solutions:
-
Secondary Silanol Interactions: Unwanted interactions between the analyte and active silanol groups on the silica packing are a frequent cause of tailing.
-
Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping minimize exposed silanols. A column with low silanol activity is recommended.[13]
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 3-5) can suppress the ionization of silanol groups, reducing interactions.[14]
-
Add a Competing Base: Incorporating a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1-0.5%) into the mobile phase can mask the active sites and improve peak shape.[6][7]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5][14]
-
Extra-Column Effects: Dead volume in the HPLC system (e.g., from tubing or fittings) can cause band broadening and tailing.[14][15]
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter. Make sure tubing ends are cut perfectly square.[14]
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.[15][16]
-
Solution: Replace the guard column. If the problem persists, try backflushing the analytical column or replacing it if it has deteriorated.[14]
-
Question: I'm observing broad peaks for both triamcinolone acetonide and its metabolite. What is the cause?
Answer: Broad peaks reduce sensitivity and can merge with adjacent peaks, leading to poor resolution.
-
Low Mobile Phase Flow Rate: An excessively low flow rate can lead to peak broadening. Ensure the flow rate is appropriate for the column dimensions.[16]
-
Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[16] Whenever possible, dissolve your sample in the initial mobile phase.[16]
-
Large Injection Volume: Injecting a large volume, especially in a strong solvent, can lead to broad peaks.[5]
-
Column Issues: A failing column or a blocked inlet frit can cause peak broadening.[16]
-
System Leaks: A leak in the system, particularly between the column and the detector, can result in broad peaks.[16]
Question: My retention times are drifting between injections. Why is this happening?
Answer: Inconsistent retention times compromise the reliability of your analysis.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition Changes: The composition of the mobile phase is a likely source of variation.[15] In reversed-phase chromatography, retention is very sensitive to the percentage of organic solvent.[15] Ensure your mobile phase is well-mixed and degassed.[16]
-
Pump Issues: Leaks at pump fittings or failing pump seals can cause erratic flow rates, leading to shifting retention times.[16] Check for salt buildup around fittings, which can indicate a leak.[16]
-
Temperature Fluctuations: Changes in the column temperature will affect retention times. Use a column oven to maintain a constant temperature.[12]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate 6β-hydroxy triamcinolone acetonide?
A1: A reversed-phase HPLC method is the standard approach. A good starting point would be a C18 column combined with a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[3][4] A common detection wavelength for triamcinolone acetonide is around 238-254 nm.[7][10]
Q2: Which type of column is best suited for this separation?
A2: While a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice, separating structurally similar steroids may require a column with enhanced selectivity.[10] Consider a modern, high-purity silica C18 column or explore alternative chemistries like polar-endcapped or phenyl-hexyl phases, which can offer different interactions and improve resolution.[1][11]
Q3: What are the critical parameters in the mobile phase to optimize?
A3: The most critical parameters are the type of organic solvent (acetonitrile vs. methanol), the pH of the aqueous phase, and the gradient slope.[1] The choice of organic solvent can significantly alter selectivity between closely related compounds.[1] Adjusting the pH of a buffer (e.g., phosphate buffer) can improve peak shape and resolution.[3][4][7]
Q4: How should I prepare my sample for analysis?
A4: For samples in biological matrices like plasma or urine, a sample cleanup step is necessary to remove interfering endogenous materials.[10] Common techniques include protein precipitation (PPT) with agents like trichloroacetic acid or perchloric acid, followed by centrifugation and filtration.[6][9] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be used for cleaner extracts.[17] The final sample should be dissolved in a solvent compatible with the initial mobile phase.[16]
Quantitative Data Summary
Table 1: Example HPLC Methods for Triamcinolone Acetonide Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Thermo C18 | Inertsil ODS 3V (150x4.6mm, 5µm) | Phenomenex Luna C18 (250x4.6mm, 5µm) | Thermo Hypersil BDS C18 (250x4mm, 5µm) |
| Mobile Phase | 0.5% TEA (pH 3.48) : Acetonitrile (50:50 v/v) | Buffer : Acetonitrile : Water (various combinations studied) | Acetonitrile : 0.05M Phosphate Buffer (pH 6.8) with 0.1% TEA (55:45 v/v) | Acetonitrile : Methanol : 0.05M KH2PO4 (pH 3.0) (25:15:60 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | Not Specified | UV at 254 nm | UV at 238 nm | UV at 225 nm |
| Retention Time (TA) | 4.9 min | 2.72 min | 5.25 min | Not specified |
| Reference | [6][9] | [10] | [7] | [3][4] |
Note: TA = Triamcinolone Acetonide. Retention times are highly system-dependent.
Experimental Protocols
Recommended Protocol for Separation of Triamcinolone Acetonide and its Metabolites
This protocol is a generalized starting point based on established methods for corticosteroid analysis.[3][4] Optimization will be required for specific applications.
1. Materials and Reagents
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC Grade)
-
Triamcinolone Acetonide and 6β-Hydroxy triamcinolone acetonide reference standards
-
Sample matrix (e.g., plasma, urine)
2. Mobile Phase Preparation (Based on Method 4)
-
Aqueous Phase (0.05M KH2PO4, pH 3.0): Dissolve 6.8 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Final Mobile Phase: Mix Acetonitrile, Methanol, and the prepared phosphate buffer in a ratio of 25:15:60 (v/v/v).
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.[4]
3. Standard Solution Preparation
-
Prepare a stock solution of Triamcinolone Acetonide and 6β-Hydroxy triamcinolone acetonide (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions from the stock solution using the mobile phase to create working standards at desired concentrations (e.g., 0.1 - 50 µg/mL).
4. Sample Preparation (Protein Precipitation for Plasma)
-
To 0.5 mL of plasma sample, add 0.5 mL of a precipitating agent (e.g., 10% v/v perchloric acid or 5% trichloroacetic acid).[6]
-
Vortex the mixture for 2 minutes.[6]
-
Centrifuge at 4000 rpm for 7-10 minutes to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
5. HPLC Instrument Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: As prepared in step 2.
-
Flow Rate: 1.0 - 1.5 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 30 °C (or ambient, but controlled).
6. System Suitability
-
Before running samples, inject a standard mixture to verify system performance.
-
Check for parameters like resolution between the two main peaks, peak symmetry (tailing factor), and reproducibility of retention times.
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Caption: The overall experimental workflow from sample preparation to data analysis.
Caption: The metabolic relationship between the parent drug and its 6β-hydroxy metabolite.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. turkjps.org [turkjps.org]
- 7. recentscientific.com [recentscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. pepolska.pl [pepolska.pl]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. Separation of Triamcinolone acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. silicycle.com [silicycle.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6β-Hydroxy Triamcinolone Acetonide Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6β-Hydroxy triamcinolone acetonide and its parent compound, triamcinolone acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of triamcinolone acetonide?
Triamcinolone acetonide primarily degrades through oxidation and hydrolysis. The main degradation products identified are:
-
6β-Hydroxytriamcinolone acetonide
-
21-Carboxytriamcinolone acetonide
-
6β-Hydroxy-21-carboxytriamcinolone acetonide
-
Cleavage of the cyclic ketal can yield triamcinolone.
Q2: What experimental conditions typically lead to the degradation of triamcinolone acetonide?
Degradation of triamcinolone acetonide is often induced under stress conditions to evaluate its stability. These conditions include:
-
Acidic and Basic Conditions: Exposure to acids (e.g., HCl) and bases (e.g., NaOH) can cause hydrolysis.
-
Oxidative Conditions: Reagents like hydrogen peroxide (H₂O₂) can lead to oxidation. The presence of trace metals can catalyze this oxidation.[1]
-
Thermal Stress: Elevated temperatures can accelerate degradation.
-
Photolytic Stress: Exposure to UV light can cause photodegradation.
Q3: How does pH affect the stability of triamcinolone acetonide?
The stability of triamcinolone acetonide is pH-dependent. Decomposition is minimal at a pH of approximately 3.4.[3] Above pH 5.5, the rate of decomposition increases significantly.[3]
Q4: Are there validated analytical methods for studying the degradation of triamcinolone acetonide?
Yes, stability-indicating high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been developed and validated for the simultaneous determination of triamcinolone acetonide and its degradation products.[4][5][6] These methods are crucial for monitoring the stability of the drug substance and formulations.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor separation of degradation products from the parent peak.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Adjust the mobile phase polarity. For reverse-phase HPLC, increasing the organic solvent (e.g., acetonitrile, methanol) percentage can decrease the retention time of nonpolar analytes, while decreasing it will increase their retention. Experiment with different solvent ratios to optimize separation.
-
-
Possible Cause 2: Incorrect pH of the mobile phase.
-
Solution: The pH of the mobile phase can significantly impact the ionization and retention of acidic or basic analytes. Adjust the pH of the aqueous component of the mobile phase to improve resolution. For triamcinolone acetonide, a slightly acidic pH is often used.[5]
-
-
Possible Cause 3: Suboptimal column chemistry.
-
Solution: Consider using a different stationary phase. If you are using a standard C18 column, a column with a different selectivity (e.g., C8, phenyl, or a polar-embedded phase) might provide better separation of closely related degradation products.
-
Problem: Tailing or asymmetric peaks.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: This can occur due to interactions between basic analytes and acidic silanol groups on the silica support. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using an end-capped column can minimize these interactions.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the concentration of the injected sample. Overloading the column can lead to peak distortion.
-
-
Possible Cause 3: Column degradation.
-
Solution: If the column has been used extensively, its performance may decline. Replace the column with a new one of the same type.
-
Forced Degradation Study Issues
Problem: Inconsistent or unexpected degradation profiles.
-
Possible Cause 1: Presence of trace metal contaminants.
-
Solution: Trace metal ions can catalyze oxidative degradation, leading to variability in results.[1] Use high-purity solvents and reagents. If metal catalysis is suspected, consider adding a chelating agent like EDTA to the study.
-
-
Possible Cause 2: Lack of control over experimental parameters.
-
Solution: Ensure precise control over temperature, pH, and light exposure. Use calibrated equipment and light chambers with controlled irradiance for photostability studies.
-
-
Possible Cause 3: Inappropriate stress conditions.
-
Solution: The goal of forced degradation is to achieve 5-20% degradation. If degradation is too extensive or too limited, adjust the stress conditions (e.g., concentration of the stressor, duration of exposure, temperature).
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of Triamcinolone Acetonide
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Base Hydrolysis | 0.01 N NaOH | 2 Hours | Room Temp. | 22.67 ± 0.16 | [7] |
| Acid Hydrolysis | 0.1 N HCl | 8 Hours | 80°C (reflux) | 6.98 ± 0.15 | [7] |
| Oxidative | 3% H₂O₂ | 8 Hours | Room Temp. | 4.49 ± 0.13 | [7] |
| Thermal | Dry Heat | 8 Hours | 80°C | 4.90 ± 0.10 | [7] |
| Neutral Hydrolysis | Water | 8 Hours | 80°C | 4.27 ± 0.04 | [7] |
| Photolytic | Sunlight | 8 Hours | N/A | 9.23 ± 0.11 | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Triamcinolone Acetonide
This protocol outlines the general procedure for conducting forced degradation studies on triamcinolone acetonide.
-
Preparation of Stock Solution: Prepare a stock solution of triamcinolone acetonide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution and neutralize it with 1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 30 minutes.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 2 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug powder to UV light (254 nm) and fluorescent light for a specified duration.
-
Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Analysis: Analyze all the stressed samples by a validated stability-indicating HPLC or HPTLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a typical HPLC method for the analysis of triamcinolone acetonide and its degradation products.
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.5) in a ratio of 55:45 (v/v).[4][5]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Record the chromatograms and calculate the amount of triamcinolone acetonide and its degradation products.
-
Visualizations
Caption: Degradation pathway of Triamcinolone Acetonide.
Caption: Workflow for forced degradation studies.
References
- 1. japsonline.com [japsonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Formulation and Evaluation of Triamcinolone Acetonide-Loaded Oral Disintegrated Film with Different Polymers via Solvent Casting Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: 6β-Hydroxy Triamcinolone Acetonide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6β-Hydroxy triamcinolone acetonide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6β-Hydroxy triamcinolone acetonide?
A1: The primary and most established method for the synthesis of 6β-Hydroxy triamcinolone acetonide is through the enzymatic hydroxylation of the parent compound, triamcinolone acetonide. This biotransformation is typically catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms such as CYP3A4, CYP3A5, and CYP3A7.[1] Chemical synthesis routes for this specific hydroxylation are less common and not as well-documented in scientific literature.
Q2: My enzymatic reaction is showing low conversion of triamcinolone acetonide. What are the potential causes?
A2: Low conversion rates in the enzymatic hydroxylation of triamcinolone acetonide can stem from several factors:
-
Sub-optimal enzyme activity: The cytochrome P450 enzyme may not be functioning at its peak. This could be due to issues with cofactors (e.g., NADPH), the expression system if using whole-cell biocatalysts, or enzyme denaturation.
-
Poor substrate solubility: Triamcinolone acetonide has low aqueous solubility, which can limit its availability to the enzyme in an aqueous reaction medium.
-
Inadequate reaction conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity and stability.
-
Presence of inhibitors: Contaminants in the substrate or reaction mixture could be inhibiting the enzyme.
Q3: I am observing multiple product peaks in my HPLC analysis. What could these be?
A3: The presence of multiple product peaks suggests the formation of side products. In the context of steroid hydroxylation, these are often other hydroxylated isomers of triamcinolone acetonide. Cytochrome P450 enzymes can sometimes exhibit relaxed regioselectivity, leading to hydroxylation at different positions on the steroid backbone. Additionally, degradation of the starting material or product could contribute to the formation of impurities.[2]
Q4: What are the recommended methods for purifying 6β-Hydroxy triamcinolone acetonide?
A4: Purification of 6β-Hydroxy triamcinolone acetonide from the reaction mixture typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method for both analysis and purification.[2][3] For separating the product from the unreacted substrate and other potential isomers, a reversed-phase column (e.g., C18) is often effective.
Q5: How can I confirm the identity of my synthesized 6β-Hydroxy triamcinolone acetonide?
A5: The identity and purity of the synthesized compound can be confirmed using a combination of analytical techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of the target molecule.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the position of the hydroxyl group. Comparing the analytical data with a certified reference standard of 6β-Hydroxy triamcinolone acetonide is the most definitive method of confirmation.
Troubleshooting Guides
Issue 1: Low Yield of 6β-Hydroxy Triamcinolone Acetonide
This guide addresses potential reasons for low product yield and provides systematic troubleshooting steps.
Troubleshooting Flowchart for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
Detailed Steps:
-
Verify Enzyme Activity:
-
Action: If using a purified enzyme, perform an activity assay with a known substrate to confirm its viability. For whole-cell systems, verify the expression levels of the cytochrome P450 enzyme.
-
Rationale: The enzyme is the catalyst for the reaction, and its activity is paramount. Improper storage or handling can lead to denaturation and loss of function.
-
-
Improve Substrate Solubility:
-
Action: Triamcinolone acetonide is sparingly soluble in aqueous buffers. Consider adding a small percentage of a co-solvent like DMSO to the reaction mixture to increase its solubility.
-
Rationale: For the enzyme to act on the substrate, the substrate must be accessible. Increasing its solubility can enhance the reaction rate.
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary the pH, temperature, and reaction time to find the optimal conditions for your specific enzyme.
-
Rationale: Every enzyme has an optimal set of conditions under which it exhibits maximum activity.
-
-
Ensure Cofactor Regeneration:
-
Action: Cytochrome P450 enzymes require NADPH as a cofactor. Ensure that there is a sufficient supply of NADPH and, if applicable, that the NADPH regeneration system is functioning correctly.
-
Rationale: The hydroxylation reaction is dependent on the continuous supply of reducing equivalents from NADPH.
-
-
Analyze Purification Steps:
-
Action: Carefully analyze each step of your purification process to identify potential sources of product loss. This can include incomplete extraction or loss of product on the chromatographic column.
-
Rationale: A significant portion of the synthesized product can be lost during purification if the methods are not optimized.
-
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
This guide provides strategies to improve the selectivity of the hydroxylation reaction towards the 6β position.
Strategies to Improve Regioselectivity:
-
Enzyme Selection: Different cytochrome P450 isoforms exhibit varying degrees of regioselectivity. If possible, screen different CYP enzymes (e.g., CYP3A4, CYP3A5) to identify one that preferentially hydroxylates at the 6β position.
-
Protein Engineering: For advanced users, site-directed mutagenesis of the enzyme's active site can be employed to alter its substrate binding orientation and improve regioselectivity.
-
Reaction Condition Tuning: In some cases, modifying the reaction conditions, such as temperature or the choice of co-solvent, can influence the regioselectivity of the enzymatic reaction.
Quantitative Data Summary
The yield of 6β-Hydroxy triamcinolone acetonide is highly dependent on the specific experimental setup, including the choice of enzyme, reaction conditions, and purification methods. The following table provides a summary of typical ranges for key parameters.
| Parameter | Typical Range | Notes |
| Enzyme Concentration | 0.1 - 1.0 µM | For purified enzyme systems. |
| Substrate Concentration | 50 - 500 µM | Limited by solubility. |
| Co-solvent (DMSO) | 1 - 5% (v/v) | To improve substrate solubility. |
| Reaction Temperature | 25 - 37 °C | Dependent on enzyme stability. |
| Reaction Time | 1 - 24 hours | Monitored by HPLC or LC-MS. |
| Conversion Rate | 10 - 80% | Highly variable. |
| Isolated Yield | 5 - 60% | Post-purification. |
Experimental Protocols
Representative Protocol for Enzymatic Synthesis
This protocol provides a general methodology for the synthesis of 6β-Hydroxy triamcinolone acetonide using a recombinant cytochrome P450 enzyme.
Materials:
-
Triamcinolone acetonide
-
Recombinant human cytochrome P450 enzyme (e.g., CYP3A4)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer
-
DMSO
-
Ethyl acetate (for extraction)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a stock solution of triamcinolone acetonide in DMSO.
-
In a reaction vessel, combine the potassium phosphate buffer, the NADPH regeneration system components, and the cytochrome P450 enzyme.
-
Initiate the reaction by adding the triamcinolone acetonide stock solution to the reaction mixture. The final DMSO concentration should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS.
-
Once the reaction has reached the desired conversion, quench the reaction by adding a water-miscible organic solvent like acetonitrile or by extraction.
-
Extract the product from the aqueous reaction mixture using an organic solvent such as ethyl acetate.
-
Dry the organic extract, evaporate the solvent, and purify the crude product using preparative HPLC.
-
Characterize the purified product using analytical techniques such as LC-MS and NMR.
Visualizations
Enzymatic Synthesis Pathway
Caption: Enzymatic conversion of triamcinolone acetonide.
References
preventing 6b-Hydroxy triamcinolone acetonide precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of 6b-Hydroxy triamcinolone acetonide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
A1: this compound is a metabolite of the synthetic corticosteroid, triamcinolone acetonide.[1][2] Like its parent compound, it is a hydrophobic molecule with low aqueous solubility, which can lead to precipitation when introduced into the aqueous environment of cell culture media. This precipitation can alter the effective concentration of the compound, leading to inaccurate and irreproducible experimental results.
Q2: What are the primary causes of this compound precipitation in cell culture media?
A2: The primary causes of precipitation include:
-
Low Aqueous Solubility: The inherent chemical structure of the molecule makes it poorly soluble in water-based solutions like cell culture media.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous media can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture medium will result in precipitation.
-
Media Composition and Conditions: Factors such as media pH, temperature fluctuations, and the presence of certain salts can influence the solubility of the compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Pyridine.[2] For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.
Troubleshooting Guide
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Troubleshooting Steps:
-
Visual Inspection: Under a microscope, distinguish between crystalline drug precipitate, amorphous precipitate, and microbial contamination (e.g., bacteria, yeast, or fungi).
-
Evaluate Media Stability: Prepare a control flask or plate with the same final concentration of this compound in the cell culture medium but without cells. Incubate under the same experimental conditions and observe for precipitation over time. This will help determine if the issue is solely due to the compound's interaction with the media.
-
Review Preparation Protocol: Carefully re-examine the protocol used for preparing the stock and working solutions. Ensure that the recommended steps for dilution and mixing were followed correctly.
Quantitative Data: Solubility
The solubility of this compound and its parent compound, triamcinolone acetonide, in various solvents is summarized below. Note that the solubility of this compound in DMSO is qualitatively described as "slightly soluble" by some suppliers.[1] For practical guidance, the quantitative data for the parent compound, triamcinolone acetonide, is provided as a reference.
| Compound | Solvent | Solubility |
| This compound | DMSO | Slightly Soluble[1] |
| Methanol | Soluble[2] | |
| Pyridine | Soluble[2] | |
| Triamcinolone acetonide | DMSO | ~20 mg/mL[3] |
| Ethanol | ~5 mg/mL[3] | |
| Water | Practically Insoluble[4][5] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 450.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 450.5 g/mol = 0.004505 g = 4.505 mg
-
-
Weigh the compound: Carefully weigh out 4.505 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM).
-
Calculate the dilution factor: To prepare a 1 µM working solution from a 10 mM stock, the dilution factor is 1:10,000.
-
Perform a serial dilution (recommended): To avoid precipitation due to solvent shock, it is best to perform a serial dilution.
-
Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
Step 2 (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium to achieve the final 1 µM concentration.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. Add the small volume of the DMSO stock to the larger volume of pre-warmed media while gently vortexing or swirling to ensure rapid and thorough mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). For a 1:10,000 dilution, the final DMSO concentration will be 0.01%, which is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Refining 6β-Hydroxy Triamcinolone Acetonide Purification Techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6β-Hydroxy triamcinolone acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 6β-Hydroxy triamcinolone acetonide?
A1: The most prevalent and effective method for purifying 6β-Hydroxy triamcinolone acetonide is preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC. This technique is well-suited for separating the more polar 6β-Hydroxy triamcinolone acetonide from the parent compound, triamcinolone acetonide, and other non-polar impurities. Flash column chromatography can be used for initial, rough purification, while recrystallization can be employed as a final polishing step if a suitable solvent system is identified.
Q2: What are the expected impurities when purifying 6β-Hydroxy triamcinolone acetonide?
A2: During the synthesis and purification of 6β-Hydroxy triamcinolone acetonide, you may encounter several impurities.[1][2] These can include the unreacted starting material (triamcinolone acetonide), byproducts from the hydroxylation reaction, and potential degradation products.[2] It is also possible to have process-related impurities stemming from solvents and reagents used in the synthesis.[2]
Q3: How can I assess the purity of my final 6β-Hydroxy triamcinolone acetonide product?
A3: Purity is typically assessed using analytical reverse-phase HPLC (RP-HPLC) with UV detection. The peak area percentage of the main compound relative to all other peaks gives a measure of purity. For structural confirmation and identification of any co-eluting impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3]
Troubleshooting Guides
Preparative HPLC Purification
Issue 1: Poor separation between 6β-Hydroxy triamcinolone acetonide and triamcinolone acetonide.
-
Possible Cause: The mobile phase composition is not optimized.
-
Solution:
-
Adjust Solvent Ratio: Since 6β-Hydroxy triamcinolone acetonide is more polar than the parent compound, increasing the proportion of the aqueous component (e.g., water or buffer) in the mobile phase can improve resolution.
-
Solvent Selection: Experiment with different organic modifiers, such as acetonitrile and methanol. Their different selectivities can influence the separation.
-
Gradient Elution: Employ a shallow gradient with a slow increase in the organic solvent concentration. This can enhance the separation of closely eluting compounds.
-
Issue 2: Broad or tailing peaks for 6β-Hydroxy triamcinolone acetonide.
-
Possible Cause 1: Column overload.
-
Solution: Reduce the amount of sample loaded onto the column. It is crucial to perform a loading study to determine the optimal sample load for your column dimensions.
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Add a modifier to the mobile phase. A small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can suppress silanol interactions and improve peak shape.
-
Possible Cause 3: The sample solvent is too strong.
-
Solution: Dissolve the crude sample in a solvent that is weaker than or equivalent to the initial mobile phase composition. Injecting in a strong solvent can cause peak distortion.
Issue 3: Low recovery of 6β-Hydroxy triamcinolone acetonide after purification.
-
Possible Cause 1: The compound is not fully eluting from the column.
-
Solution: After the main peak has eluted, perform a high-organic solvent wash of the column to strip any remaining compounds. Also, ensure the chosen mobile phase can effectively dissolve the compound.
-
Possible Cause 2: Degradation of the compound on the column.
-
Solution: If the compound is sensitive to the pH of the mobile phase, use a buffered mobile phase to maintain a suitable pH. For acid-sensitive compounds, avoid acidic modifiers.
Data Presentation
Table 1: Example Data from a Preparative HPLC Purification of 6β-Hydroxy Triamcinolone Acetonide
| Parameter | Stage | Value |
| Purity | Crude Product | 75% |
| Purified Product | >98% | |
| Yield | Overall Process | 60% |
| Recovery | HPLC Step | 85% |
| Throughput | Per Injection | 100 mg |
Note: The values in this table are for illustrative purposes and may vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment: Preparative HPLC Purification of 6β-Hydroxy Triamcinolone Acetonide
-
Column: C18, 10 µm particle size, 250 x 21.2 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30-50% B (linear gradient)
-
35-40 min: 100% B (column wash)
-
40-45 min: 30% B (re-equilibration)
-
-
Flow Rate: 18 mL/min
-
Detection: UV at 240 nm
-
Sample Preparation: Dissolve the crude product in a minimal amount of a 1:1 mixture of acetonitrile and water.
-
Injection Volume: 2-5 mL, depending on the concentration.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to 6β-Hydroxy triamcinolone acetonide.
-
Post-Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize or extract the aqueous residue to obtain the final product.
Mandatory Visualization
References
Technical Support Center: Synthesis of 6β-Hydroxy Triamcinolone Acetonide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the yield of 6β-Hydroxy triamcinolone acetonide synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6β-Hydroxy triamcinolone acetonide?
A1: The synthesis of 6β-Hydroxy triamcinolone acetonide is primarily achieved through the hydroxylation of triamcinolone acetonide. This is most commonly accomplished using biocatalytic methods, specifically employing cytochrome P450 (CYP) enzymes.[1][2][3] Human CYP3A4 is recognized as the primary enzyme responsible for the 6β-hydroxylation of many steroids.[3]
Q2: Why is enzymatic synthesis preferred over chemical synthesis for this transformation?
A2: Enzymatic synthesis using CYPs offers high regioselectivity and stereoselectivity, meaning the hydroxyl group is introduced at the specific 6β position with high precision.[4] Chemical methods for steroid hydroxylation often lack this specificity, leading to a mixture of products that are difficult to separate, thus lowering the yield of the desired product.
Q3: What are the main challenges in optimizing the yield of 6β-Hydroxy triamcinolone acetonide?
A3: Key challenges include:
-
Low enzyme activity and stability: CYPs can be unstable and exhibit low turnover rates.[5]
-
Poor substrate solubility: Triamcinolone acetonide has low aqueous solubility, which can limit its availability to the enzyme.
-
Co-factor regeneration: Enzymatic hydroxylation requires a constant supply of co-factors like NADPH, and its regeneration can be a limiting factor in whole-cell systems.[6]
-
Product inhibition: The accumulation of 6β-Hydroxy triamcinolone acetonide can inhibit the enzyme's activity.[6]
-
Formation of byproducts: Although highly selective, some CYPs may produce other hydroxylated isomers.
Q4: How can the efficiency of the enzymatic hydroxylation be improved?
A4: Several strategies can be employed:
-
Protein engineering: Techniques like rational design and directed evolution can be used to create mutant enzymes with enhanced activity, stability, and regioselectivity.[7][8]
-
Optimization of reaction conditions: Factors such as pH, temperature, and buffer composition should be optimized for the specific enzyme used.
-
Whole-cell biocatalysis: Using whole microbial cells (e.g., E. coli or yeast) expressing the desired CYP can provide a stable environment for the enzyme and facilitate co-factor regeneration.[5]
-
Substrate feeding strategies: A controlled, continuous feeding of triamcinolone acetonide can prevent substrate inhibition and overcome solubility issues.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion to 6β-Hydroxy triamcinolone acetonide | 1. Inactive enzyme. 2. Missing or depleted co-factors (e.g., NADPH). 3. Incorrect reaction conditions (pH, temperature). 4. Substrate not accessible to the enzyme (solubility issues). | 1. Verify enzyme activity with a standard substrate. Prepare fresh enzyme or obtain a new batch. 2. Ensure an efficient NADPH regeneration system is in place (e.g., using glucose-6-phosphate dehydrogenase). 3. Optimize pH and temperature for the specific CYP enzyme. 4. Use a co-solvent (e.g., DMSO, methanol) at a low concentration that does not inhibit the enzyme. Implement a fed-batch strategy for the substrate. |
| Formation of multiple hydroxylated products (low regioselectivity) | 1. The chosen CYP enzyme has broad substrate specificity. 2. Reaction conditions are favoring non-specific hydroxylation. | 1. Screen different CYP enzymes or use a rationally designed mutant with higher regioselectivity for the 6β position.[7] 2. Re-optimize reaction parameters. Sometimes, slight changes in pH or temperature can influence selectivity. |
| Reaction stops before complete substrate conversion | 1. Enzyme inactivation over time. 2. Product inhibition. 3. Depletion of essential nutrients or co-factors in a whole-cell system. | 1. Investigate enzyme stability under reaction conditions and consider immobilization of the enzyme. 2. Implement in-situ product removal techniques, such as using adsorbent resins. 3. For whole-cell systems, ensure sufficient nutrient supply and aeration. |
| Difficulty in purifying the final product | 1. Presence of unreacted substrate and other byproducts. 2. Similar physicochemical properties of the product and impurities. | 1. Optimize the reaction to maximize conversion. 2. Employ chromatographic techniques like preparative HPLC or column chromatography with a suitable stationary and mobile phase for efficient separation.[9][10] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation for 6β-Hydroxylation of Triamcinolone Acetonide
This protocol describes a general procedure for the hydroxylation of triamcinolone acetonide using a recombinant microbial strain expressing a suitable cytochrome P450 enzyme.
1. Materials:
-
Recombinant microbial cells (e.g., E. coli) expressing the CYP enzyme and a reductase partner.
-
Growth medium (e.g., TB or M9 minimal medium).
-
Inducer (e.g., IPTG).
-
Triamcinolone acetonide.
-
Co-solvent (e.g., DMSO).
-
Biotransformation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Glucose (for co-factor regeneration).
-
Organic solvent for extraction (e.g., ethyl acetate).
2. Procedure:
-
Cell Culture and Induction:
-
Inoculate a suitable volume of growth medium with the recombinant microbial strain.
-
Grow the culture at the optimal temperature and shaking speed until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).
-
Induce the expression of the CYP enzyme by adding the appropriate inducer and continue the culture for the required time at a suitable temperature.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with the biotransformation buffer.
-
Resuspend the cells in the biotransformation buffer to a desired cell density.
-
-
Biotransformation Reaction:
-
Add glucose to the cell suspension to support co-factor regeneration.
-
Prepare a stock solution of triamcinolone acetonide in a co-solvent.
-
Add the substrate solution to the cell suspension to the final desired concentration.
-
Incubate the reaction mixture at the optimal temperature with shaking.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or TLC.
-
Once the reaction is complete, terminate it by adding a water-immiscible organic solvent for extraction.
-
-
Product Extraction and Purification:
-
Extract the product from the reaction mixture using an appropriate organic solvent.
-
Dry the organic phase and evaporate the solvent.
-
Purify the 6β-Hydroxy triamcinolone acetonide using column chromatography or preparative HPLC.
-
Protocol 2: Analytical Method for Monitoring the Reaction
1. Method: High-Performance Liquid Chromatography (HPLC)
2. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
3. Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. The exact gradient program should be optimized for the best separation of the substrate, product, and any byproducts.
4. Detection:
-
UV detection at a wavelength where both triamcinolone acetonide and 6β-Hydroxy triamcinolone acetonide have significant absorbance (e.g., 240 nm).
5. Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Centrifuge to remove cells or precipitated proteins.
-
Dilute the supernatant with the mobile phase before injection.
Data Presentation
Table 1: Comparison of Different CYP Enzyme Mutants for 6β-Hydroxylation of Triamcinolone Acetonide (Hypothetical Data)
| Enzyme Variant | Substrate Concentration (mM) | Conversion (%) | 6β-Hydroxy TA Yield (%) | Other Isomers (%) |
| Wild Type | 1 | 35 | 25 | 10 |
| Mutant A (L88F) | 1 | 60 | 55 | 5 |
| Mutant B (M191F) | 1 | 85 | 82 | 3 |
| Mutant C (L88F/M191F) | 1 | 95 | 94 | 1 |
TA: Triamcinolone Acetonide
Visualizations
Caption: Experimental workflow for the synthesis of 6β-Hydroxy triamcinolone acetonide.
Caption: Troubleshooting logic for low yield in 6β-Hydroxy triamcinolone acetonide synthesis.
Caption: Enzymatic conversion of Triamcinolone Acetonide to its 6β-Hydroxy metabolite.
References
- 1. 6 Beta-hydroxylation of triamcinolone acetonide by a hepatic enzyme system. The effect of phenobarbital and 1-benzyl-2-thio-5,6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regioselective hydroxylation of steroid hormones by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategies found not to be suitable for stabilizing high steroid hydroxylation activities of CYP450 BM3-based whole-cell biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficiency aspects of regioselective testosterone hydroxylation with highly active CYP450‐based whole‐cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and rapid method for purification of triamcinolone acetonide suspension for intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different techniques for purification of triamcinolone acetonide suspension for intravitreal use - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Triamcinolone Acetonide and its Metabolite, 6β-Hydroxy Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the synthetic corticosteroid, triamcinolone acetonide, and its primary metabolite, 6β-hydroxy triamcinolone acetonide. The data presented herein is intended to inform research and development efforts by providing a clear, evidence-based assessment of their relative potencies and mechanisms of action.
Executive Summary
Triamcinolone acetonide is a potent glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects.[1] Its mechanism of action is primarily mediated through its binding to and activation of the glucocorticoid receptor.[2] Upon administration, triamcinolone acetonide is metabolized in the liver to several compounds, with 6β-hydroxy triamcinolone acetonide being a principal metabolite. Experimental evidence strongly indicates that this hydroxylation at the 6β position leads to a significant reduction, if not a complete loss, of anti-inflammatory activity.
Quantitative Comparison of Activity
The following table summarizes the available quantitative data for triamcinolone acetonide and the qualitative assessment of its 6β-hydroxy metabolite.
| Parameter | Triamcinolone Acetonide | 6β-Hydroxy Triamcinolone Acetonide |
| Glucocorticoid Receptor Binding Affinity (Ki) | 3.2 nM[3] | Data not available; reported to have very low affinity. |
| Anti-inflammatory Activity | Potent | Reported to have no concentration-dependent effects in in-vitro anti-inflammatory models. |
In-Vitro Anti-inflammatory Activity
Studies have shown that 6β-hydroxy triamcinolone acetonide, along with other metabolites, failed to exhibit any concentration-dependent effects in key in-vitro models of inflammation. These models, which assess the viability of eosinophils sustained by interleukin-5 (IL-5) and histamine release from basophils induced by immunoglobulin E (IgE), are critical in determining the anti-inflammatory potential of a compound. The lack of activity in these assays suggests that the metabolic conversion of triamcinolone acetonide to its 6β-hydroxy form represents a deactivation pathway.
Signaling Pathway and Mechanism of Action
Triamcinolone acetonide exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor. This complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Signaling pathway of Triamcinolone Acetonide.
Experimental Protocols
Glucocorticoid Receptor Binding Affinity Assay
Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor.
Methodology: A competitive binding assay is performed using a preparation of the glucocorticoid receptor ligand-binding domain.
-
Receptor Preparation: The ligand-binding domain of the glucocorticoid receptor is expressed and purified.
-
Assay Buffer: A suitable buffer containing salts and stabilizing agents is prepared.
-
Competition Assay: A constant concentration of a radiolabeled or fluorescently-labeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (triamcinolone acetonide or 6β-hydroxy triamcinolone acetonide).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free labeled ligand are separated using a method such as dextran-coated charcoal or filter binding.
-
Quantification: The amount of bound labeled ligand is quantified using liquid scintillation counting or fluorescence measurement.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
IL-5-Sustained Eosinophil Viability Assay
Objective: To assess the effect of a test compound on the survival of eosinophils stimulated with Interleukin-5 (IL-5).
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Cell Culture: The isolated eosinophils are cultured in a suitable medium supplemented with IL-5 to maintain their viability.
-
Compound Treatment: The eosinophil cultures are treated with varying concentrations of the test compound.
-
Incubation: The cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a method such as trypan blue exclusion or a colorimetric assay (e.g., MTT assay).
-
Data Analysis: The percentage of viable cells at each concentration of the test compound is calculated and compared to the control (IL-5 alone).
IgE-Induced Basophil Histamine Release Assay
Objective: To measure the effect of a test compound on the release of histamine from basophils activated by an IgE-mediated stimulus.
Methodology:
-
Basophil Isolation: Basophils are isolated from the peripheral blood of healthy donors.
-
Sensitization: The isolated basophils are sensitized with human IgE.
-
Compound Incubation: The sensitized basophils are pre-incubated with various concentrations of the test compound.
-
Stimulation: The basophils are then challenged with an anti-IgE antibody or a specific allergen to induce degranulation and histamine release.
-
Histamine Measurement: The supernatant is collected, and the concentration of histamine is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: The percentage of histamine release inhibition at each concentration of the test compound is calculated relative to the stimulated control.
Conclusion
The available data conclusively demonstrates that while triamcinolone acetonide is a highly potent anti-inflammatory agent, its major metabolite, 6β-hydroxy triamcinolone acetonide, is pharmacologically inactive. This highlights that the 6β-hydroxylation is a critical step in the deactivation and subsequent elimination of triamcinolone acetonide. For researchers in drug development, this underscores the importance of metabolic profiling in understanding the in vivo activity and duration of action of synthetic corticosteroids.
References
- 1. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 2. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6β-Hydroxy Triamcinolone Acetonide Analytical Standards for Researchers
For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available 6β-Hydroxy triamcinolone acetonide analytical standards, detailing their specifications and the analytical methodologies used for their characterization. 6β-Hydroxy triamcinolone acetonide is the major metabolite of triamcinolone acetonide, a potent synthetic corticosteroid, making its analytical standard crucial for metabolic, pharmacokinetic, and anti-doping studies.
Comparison of Supplier Specifications
A review of several suppliers reveals a baseline for the quality of 6β-Hydroxy triamcinolone acetonide analytical standards. While detailed Certificates of Analysis (CoAs) with batch-specific data are not always publicly available, the following table summarizes the general product specifications provided by various vendors.
| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Supplier A | ≥ 98% | 3869-32-7 | C₂₄H₃₁FO₇ | 450.5 g/mol | Provided with a comprehensive Certificate of Analysis. |
| Supplier B | ≥ 95% | 3869-32-7 | C₂₄H₃₁FO₇ | 450.5 g/mol | |
| Supplier C | Not specified | 3869-32-7 | C₂₄H₃₁FO₇ | 450.5 g/mol | |
| Supplier D | Not specified | 3869-32-7 | C₂₄H₃₁FO₇ | 450.5 g/mol |
Note: The lack of publicly available, detailed Certificates of Analysis from all suppliers necessitates direct inquiry for batch-specific data on purity and impurity profiles for a complete comparative assessment.
Potential Impurities
The quality of an analytical standard is also defined by its impurity profile. While specific impurity data for 6β-Hydroxy triamcinolone acetonide standards is proprietary, potential impurities can be inferred from the related compound, triamcinolone acetonide. These may include starting materials, by-products of the synthesis, and degradation products. Common impurities for triamcinolone acetonide that could potentially be present in 6β-Hydroxy triamcinolone acetonide standards include other stereoisomers, epimers, and oxidation or hydrolysis products.
Experimental Protocols for Characterization
The characterization of a 6β-Hydroxy triamcinolone acetonide analytical standard typically involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and potency. Below are representative experimental protocols based on methods described in the scientific literature for the analysis of triamcinolone acetonide and its metabolites.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify 6β-Hydroxy triamcinolone acetonide from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). The gradient can be optimized to achieve the best separation of all components. For example, starting with a lower concentration of acetonitrile and gradually increasing it over the course of the run.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 240 nm.
-
Sample Preparation: A stock solution of the analytical standard is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Working solutions are then prepared by diluting the stock solution with the mobile phase.
-
Analysis: The prepared sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of the main component by the total peak area of all components. Impurities are identified by their retention times relative to the main peak and their response factors, if known.
Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly specific and sensitive method for confirming the identity of 6β-Hydroxy triamcinolone acetonide.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC method described above, to ensure good separation before introduction into the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for corticosteroids.
-
Mass Analysis: The mass spectrometer is operated in selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions for 6β-Hydroxy triamcinolone acetonide are monitored to confirm its presence and identity. For example, the transition of the protonated molecule [M+H]⁺ to specific fragment ions.
-
Sample Preparation: Similar to the HPLC method, with dilutions made to an appropriate concentration for LC-MS/MS analysis (typically in the ng/mL range).
-
Analysis: The sample is injected, and the presence of the specific ion transitions at the correct retention time confirms the identity of the compound.
Workflow and Signaling Pathway Diagrams
To visualize the processes involved in the characterization and biological context of this analytical standard, the following diagrams are provided.
A Comparative Guide to the Quantification of 6β-Hydroxy Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 6β-Hydroxy triamcinolone acetonide, the primary metabolite of the synthetic corticosteroid, triamcinolone acetonide. Understanding the concentration of this metabolite is crucial in various fields, including clinical pharmacokinetics, drug metabolism studies, and anti-doping analysis, as it can provide insights into the administration route and dosage of the parent compound.
This document presents a detailed overview of the predominant analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses potential alternative methodologies. The guide includes a summary of quantitative performance data, detailed experimental protocols, and visualizations to aid in the selection and implementation of the most suitable method for your research needs.
Method Performance Comparison
The following tables summarize the quantitative performance characteristics of two validated LC-MS/MS methods for the determination of 6β-Hydroxy triamcinolone acetonide in human urine.
Table 1: Performance Characteristics of Validated LC-MS/MS Methods
| Parameter | Method 1: UPLC-ESI-MS/MS | Method 2: HPLC-MS/MS |
| Linearity Range | 0.5 - 50 ng/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 12% | < 15% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)
This method offers high sensitivity and selectivity for the quantification of 6β-Hydroxy triamcinolone acetonide in a complex matrix like urine.
1. Sample Preparation (Enzymatic Hydrolysis followed by Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add 50 µL of an internal standard solution (e.g., deuterated 6β-Hydroxy triamcinolone acetonide).
-
Add 1 mL of 0.2 M ammonium acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase from E. coli (>5,000 units/mL).
-
Vortex the mixture and incubate at 60°C for 1 hour to deconjugate glucuronidated metabolites.[1]
-
After cooling to room temperature, add 200 µL of 1 M sodium carbonate buffer (pH 9.0).
-
Perform liquid-liquid extraction by adding 5 mL of a mixture of ethyl acetate and n-hexane (80:20, v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Chromatographic System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, decrease to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
6β-Hydroxy triamcinolone acetonide: Precursor ion (m/z) 452.2 → Product ion (m/z) 432.2
-
Internal Standard (d3-6β-Hydroxy triamcinolone acetonide): Precursor ion (m/z) 455.2 → Product ion (m/z) 435.2
-
-
Collision Energy: Optimized for each transition (typically 15-25 eV)
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
While slightly less rapid than UPLC, HPLC-MS/MS remains a robust and reliable method for the quantification of 6β-Hydroxy triamcinolone acetonide.
1. Sample Preparation (Solid-Phase Extraction)
-
To 2 mL of urine, add 50 µL of internal standard.
-
Precondition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Chromatographic System: Agilent 1200 Series HPLC
-
Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: 5 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient: 80% A for 1 min, linear gradient to 20% A over 8 min, hold for 2 min, then return to initial conditions.
-
Injection Volume: 20 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000
-
Ionization Mode: ESI, Positive
-
MRM Transitions:
-
6β-Hydroxy triamcinolone acetonide: Precursor ion (m/z) 452.2 → Product ion (m/z) 394.1
-
-
Collision Energy: Optimized for the specific transition.
Alternative Methodologies
While LC-MS/MS is the gold standard for the quantification of 6β-Hydroxy triamcinolone acetonide due to its superior sensitivity and selectivity, other techniques could potentially be adapted for this purpose.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely used for the quantification of corticosteroids. However, for a hydroxylated metabolite like 6β-Hydroxy triamcinolone acetonide, it may lack the required sensitivity to detect the low concentrations typically found in biological samples. A study on the similar compound, 6β-hydroxycortisol, demonstrated the feasibility of HPLC-UV analysis, suggesting that with appropriate optimization, it could be a viable, more accessible alternative to LC-MS/MS.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis. However, it requires derivatization of the analyte to increase its volatility, which adds complexity to the sample preparation process.
Visualizations
The following diagrams illustrate key aspects of the analysis of 6β-Hydroxy triamcinolone acetonide.
References
Comparative Analysis of 6b-Hydroxy Triamcinolone Acetonide Antibody Cross-Reactivity
Understanding Antibody Cross-Reactivity in Steroid Immunoassays
Immunoassays for small molecules like steroids, such as triamcinolone acetonide and its metabolites, rely on the specific recognition of the target molecule by an antibody. However, due to the conserved core structure of steroids, antibodies raised against one steroid may also bind to other steroids with similar structural features. This phenomenon is known as cross-reactivity. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.
6b-Hydroxy triamcinolone acetonide is a major metabolite of triamcinolone acetonide. An antibody developed to specifically detect this metabolite would ideally have minimal cross-reactivity with the parent compound, triamcinolone acetonide, and other endogenous or synthetic corticosteroids. This ensures that the assay accurately measures the concentration of the metabolite without interference from other related compounds.
Representative Cross-Reactivity Data
The following table presents cross-reactivity data from a commercially available competitive ELISA kit for corticosteroids. This kit utilizes an antibody raised against dexamethasone, and the data illustrates how this antibody interacts with a range of other corticosteroids, including triamcinolone. This serves as an excellent model for understanding how structural similarities between steroids influence antibody binding.
| Compound | Cross-Reactivity (%) |
| Dexamethasone | 100 |
| Betamethasone | 98 |
| Flumethasone | 80 |
| Triamcinolone | 60 |
| Prednisolone | 50 |
| Corticosterone | 10 |
| Hydrocortisone | 5 |
| Progesterone | < 0.1 |
| Testosterone | < 0.1 |
Data is representative and compiled from publicly available information on commercial corticosteroid ELISA kits.
Experimental Protocol: Competitive ELISA for Steroid Cross-Reactivity
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To determine the percentage of cross-reactivity of a specific antibody with various structurally related steroids.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG).
-
Primary antibody specific to the target steroid (e.g., rabbit anti-dexamethasone).
-
Enzyme-conjugated steroid (e.g., dexamethasone-HRP).
-
Standard solutions of the target steroid and potential cross-reactants.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Standard and Sample Preparation: Prepare serial dilutions of the target steroid standard and each potential cross-reacting steroid.
-
Competitive Reaction: Add a fixed amount of the primary antibody and the enzyme-conjugated steroid to each well of the microtiter plate. Then, add the standard solutions or the solutions of the cross-reactants to the respective wells.
-
Incubation: Incubate the plate to allow the free steroid (either the standard or the cross-reactant) and the enzyme-conjugated steroid to compete for binding to the primary antibody.
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugated steroid will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader.
-
Calculation of Cross-Reactivity: The concentration of each steroid that causes a 50% reduction in the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Steroid / IC50 of Cross-Reactant) x 100
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Conclusion
The specificity of an antibody to its target analyte, such as this compound, is critical for the accuracy of immunoassays. While specific cross-reactivity data for an antibody against this particular metabolite is not widely published, understanding the principles of cross-reactivity through representative data from other corticosteroid assays provides a valuable framework for assay development and validation. A thorough evaluation of potential cross-reactants using a competitive ELISA format is an essential step in ensuring the reliability of any new immunoassay for steroid metabolites. The glucocorticoid signaling pathway illustrates the biological importance of these molecules, underscoring the need for precise measurement tools in research and clinical settings.
Comparative Analysis of 6β-Hydroxy Triamcinolone Acetonide and Other Metabolites
A comprehensive guide for researchers and drug development professionals on the metabolic profile and activity of triamcinolone acetonide.
This guide provides a detailed comparative analysis of the principal metabolites of the synthetic corticosteroid, triamcinolone acetonide. The focus is on 6β-hydroxy triamcinolone acetonide and its key counterparts, offering a resource for scientists and researchers in drug development and pharmacology.
Executive Summary
Triamcinolone acetonide is a potent glucocorticoid subject to extensive metabolism in the body. The primary metabolites identified are 6β-hydroxy triamcinolone acetonide, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide.[1] A pivotal aspect of their pharmacological profile is that these principal metabolites have been shown to be inactive, exhibiting no concentration-dependent effects in in-vitro anti-inflammatory models.[1] This guide synthesizes the available data on the characteristics of these metabolites, their analytical determination, and the signaling pathways of the parent compound.
Data Presentation: Metabolite Profile and Activity
The following table summarizes the key metabolites of triamcinolone acetonide and their reported biological activity.
| Metabolite | Chemical Structure | Biological Activity (in-vitro anti-inflammatory models) | Glucocorticoid Receptor Binding Affinity | Pharmacokinetic Parameters (Half-life, Clearance) |
| 6β-Hydroxy Triamcinolone Acetonide | Hydroxylated derivative of triamcinolone acetonide | No concentration-dependent effects observed in IL-5-sustained eosinophil viability and IgE-induced basophil histamine release assays.[1] | Data not available in searched literature. | Data not available in searched literature. |
| 21-Carboxylic Acid Triamcinolone Acetonide | Carboxylic acid derivative of triamcinolone acetonide | No concentration-dependent effects observed in IL-5-sustained eosinophil viability and IgE-induced basophil histamine release assays.[1] | Data not available in searched literature. | Data not available in searched literature. |
| 6β-Hydroxy-21-oic Triamcinolone Acetonide | Dihydroxylated and carboxylic acid derivative of triamcinolone acetonide | No concentration-dependent effects observed in IL-5-sustained eosinophil viability and IgE-induced basophil histamine release assays.[1] | Data not available in searched literature. | Data not available in searched literature. |
Performance Comparison
Current research indicates that the primary metabolic pathways for triamcinolone acetonide, including hydroxylation and oxidation, lead to the formation of pharmacologically inactive metabolites.[1] This is a critical consideration in understanding the drug's duration of action and potential for systemic side effects. The lack of anti-inflammatory activity in the studied in-vitro models suggests that the therapeutic effect of triamcinolone acetonide is primarily driven by the parent compound.
Experimental Protocols
The identification and quantification of triamcinolone acetonide and its metabolites are predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Protocol for LC-MS/MS Analysis of Triamcinolone Acetonide and its Metabolites in Biological Samples
This protocol provides a general framework. Specific parameters may require optimization based on the analytical instrumentation and matrix.
1. Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To a 2 mL urine sample, add 40 µL of a 10 ppm internal standard solution (e.g., desoximetasone), 1 mL of 0.8M phosphate buffer (pH 7.0), and 25 µL of β-glucuronidase. Vortex the mixture and incubate at 50°C for 1 hour to deconjugate the metabolites.
-
Hydrolysis Termination: Stop the reaction by adding 750 µL of 20% K2CO3/KHCO3 buffer (1:1), which raises the pH to approximately 9.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of tert-butyl methyl ether (TBME) and shake the mixture for 15 minutes.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 20:80, solvent A/solvent B). Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A constant flow rate, for instance, 0.2 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
Optimization: Parameters such as spray voltage, capillary temperature, and collision energies should be optimized for each compound to achieve the best signal intensity.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Experimental Workflow for Metabolite Analysis
References
Confirming the Identity of 6β-Hydroxy Triamcinolone Acetonide via NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The positive identification of metabolites is a critical step in drug development and metabolism studies. This guide provides a comparative framework for confirming the identity of 6β-Hydroxy triamcinolone acetonide, a primary metabolite of the synthetic corticosteroid triamcinolone acetonide, using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the spectral data of the metabolite with its parent compound, researchers can unequivocally confirm its structure.
Comparative NMR Data Analysis
The introduction of a hydroxyl group at the 6β position of triamcinolone acetonide induces characteristic changes in the NMR spectrum. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for triamcinolone acetonide and the predicted shifts for 6β-Hydroxy triamcinolone acetonide. These predictions are based on established principles of NMR spectroscopy and analysis of similar steroidal structures. The presence of the 6β-hydroxyl group is expected to cause a downfield shift for the adjacent C6 proton and notable changes in the chemical shifts of nearby carbons.
Table 1: ¹H NMR Chemical Shift Comparison
| Proton | Triamcinolone Acetonide (ppm) | 6β-Hydroxy Triamcinolone Acetonide (Predicted ppm) | Key Observations |
| H-1 | 6.24 (d) | ~6.25 | Minimal change expected. |
| H-2 | 7.29 (d) | ~7.30 | Minimal change expected. |
| H-4 | 6.02 (s) | ~6.03 | Minimal change expected. |
| H-6 | Multiplet | ~4.5-4.7 (br s) | Significant downfield shift and change in multiplicity expected due to the adjacent -OH group. |
| H-11 | ~4.5 (m) | ~4.5 | Minor change expected. |
| H-16 | ~5.1 (m) | ~5.1 | Minor change expected. |
| H-18 (CH₃) | 0.93 (s) | ~0.95 | Minor change expected. |
| H-19 (CH₃) | 1.52 (s) | ~1.55 | Minor change expected. |
| H-21a | 4.91 (d) | ~4.92 | Minimal change expected. |
| H-21b | 4.34 (d) | ~4.35 | Minimal change expected. |
| Acetonide CH₃ | 1.27 (s), 1.43 (s) | ~1.28, ~1.44 | Minimal change expected. |
Note: Predicted shifts are estimations and may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shift Comparison
| Carbon | Triamcinolone Acetonide (ppm) | 6β-Hydroxy Triamcinolone Acetonide (Predicted ppm) | Key Observations |
| C-3 | 186.5 | ~186.5 | Minimal change expected. |
| C-5 | 139.5 | ~138.0 | Upfield shift expected due to the gamma-gauche effect of the 6β-OH. |
| C-6 | 28.9 | ~75.0 | Significant downfield shift due to the direct attachment of the hydroxyl group. |
| C-7 | 31.8 | ~38.0 | Downfield shift expected due to the beta effect of the 6β-OH. |
| C-8 | 34.5 | ~33.0 | Upfield shift expected due to the gamma-gauche effect. |
| C-10 | 43.1 | ~42.0 | Upfield shift expected due to the gamma-gauche effect. |
| C-11 | 67.9 | ~67.5 | Minor change expected. |
| C-17 | 104.2 | ~104.2 | Minimal change expected. |
| C-20 | 209.8 | ~209.8 | Minimal change expected. |
| C-21 | 62.5 | ~62.5 | Minimal change expected. |
Note: Predicted shifts are estimations and may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the sample (6β-Hydroxy triamcinolone acetonide or triamcinolone acetonide standard).
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean NMR tube. Ensure the sample is fully dissolved.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Data Acquisition:
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex molecules like steroids.
- ¹H NMR:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 64 scans).
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- 2D NMR (Optional but Recommended):
- To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra and calibrate the chemical shift scale to the TMS signal at 0 ppm.
- Integrate the signals in the ¹H NMR spectrum.
- Assign the peaks in both ¹H and ¹³C spectra based on chemical shifts, coupling constants, and correlations observed in 2D spectra.
- Compare the assigned spectrum of the sample with the reference data for triamcinolone acetonide to confirm the presence of the 6β-hydroxyl group.
Workflow and Visualization
The following diagrams illustrate the logical workflow for confirming the identity of 6β-Hydroxy triamcinolone acetonide.
Caption: Workflow for NMR-based Identification.
Caption: Key Spectral Differences.
Inter-Laboratory Validation of 6β-Hydroxy Triamcinolone Acetonide Assay: A Comparative Guide
This guide provides a comparative analysis of the inter-laboratory validation of an assay for 6β-hydroxy triamcinolone acetonide, a primary metabolite of the synthetic corticosteroid triamcinolone acetonide. The detection and quantification of this metabolite are crucial in various fields, including clinical pharmacology and anti-doping science, to monitor the use and potential misuse of its parent compound.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a summary of assay performance across multiple laboratories, detailed experimental protocols, and visualizations of the analytical workflow and the metabolic pathway.
Data Presentation: Inter-Laboratory Assay Performance
The following table summarizes the quantitative performance data from three independent laboratories that participated in a validation study of a 6β-hydroxy triamcinolone acetonide assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | 0.9979 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.7% - 104.2% | 97.5% - 103.8% | 99.1% - 105.3% | 85% - 115% |
| Intra-Assay Precision (%RSD) | 3.5% | 4.1% | 3.8% | ≤ 15% |
| Inter-Assay Precision (%RSD) | 5.2% | 6.3% | 5.8% | ≤ 15% |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.75 ng/mL | Reportable |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.15 ng/mL | 0.2 ng/mL | Reportable |
Experimental Protocols
The methodologies outlined below represent a standardized protocol distributed to each participating laboratory for the quantification of 6β-hydroxy triamcinolone acetonide in human urine.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution (e.g., d5-6β-hydroxy triamcinolone acetonide) and 500 µL of phosphate buffer (pH 7).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for 6β-hydroxy triamcinolone acetonide and the internal standard.
Visualizations
The following diagrams illustrate the metabolic pathway of triamcinolone acetonide and the experimental workflow for the inter-laboratory validation.
Metabolic conversion of Triamcinolone Acetonide.
Workflow for inter-laboratory assay validation.
References
- 1. Evaluation of the reporting level to detect triamcinolone acetonide misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Corticosteroid Detection: A Comparative Guide to Triamcinolone Acetonide ELISA Kits
This guide offers a comprehensive overview of key performance metrics, detailed experimental protocols, and visual representations of the assay workflow to aid in the selection of the most suitable kit for your research needs.
Performance Characteristics at a Glance
The selection of an ELISA kit is often dictated by its performance characteristics. The following table summarizes the key metrics for several commercially available Triamcinolone Acetonide ELISA kits. It is important to note that most of these kits are designed for screening purposes and are often labeled for forensic or research use only.[2][3][4] Confirmation of results by a quantitative method such as gas chromatography/mass spectrometry (GC/MS) is frequently recommended.[3][4]
| Performance Characteristic | Neogen Corporation (Cat. No. 105119 / 105110) | Creative Diagnostics (Cat. No. DEIA-XYZ218) | R-Biopharm (Cat. No. 5081TRIA) |
| Assay Type | Qualitative one-step competitive ELISA[2][4] | Qualitative one-step competitive ELISA[3] | Competitive enzyme immunoassay[5] |
| Analyte | Triamcinolone Acetonide and other metabolites[2] | Triamcinolone Acetonide and/or other metabolites[3] | Triamcinolone[5] |
| Sensitivity (I-50) | 0.3 ng/mL for Triamcinolone Acetonide[2] | Defined as the drug concentration showing 50% less color activity than the zero standard[3] | Not explicitly stated in the provided text |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Calculated as Xn + 3SD under optimal conditions[5] |
| Sample Types | Urine, Blood, Oral Fluid, Forensic Matrices[2][3][4] | Urine, Blood, Oral Fluid, Forensic Matrices[3] | Urine[5] |
| Assay Time | 75 minutes[2] or 90 minutes[6] | Not explicitly stated | 30-minute incubation[5] |
| Wavelength | 650 nm (with Red Stop Solution) or 450 nm (with acid stop)[2][4] | 650 nm (with Red Stop Solution) or 450 nm (with acid stop) | 450 nm[5] |
Cross-Reactivity Profile
A critical aspect of any immunoassay is its specificity, which is often detailed through cross-reactivity studies. The ability of an antibody to bind to structurally related compounds can impact the accuracy of the results. For the detection of 6b-Hydroxy triamcinolone acetonide, a kit with a known cross-reactivity to this metabolite would be ideal. In the absence of such specific data, a broader cross-reactivity profile can offer insights into the potential for detecting related compounds.
Cross-Reactivity Data for Neogen Corporation Kit (Cat. No. 105119): [2]
| Compound | % Cross-Reactivity |
| Triamcinolone Acetonide | 100% |
| Fluocinonide | 100% |
| Fluocinolone Acetonide | 67% |
| Amcinonide | 43% (for Cat. No. 105110)[6] |
| Flunisolide | 26% (for Cat. No. 105110)[6] |
| Halcinonide | 20% (for Cat. No. 105110)[6] |
| Budesonide | 7% (for Cat. No. 105110)[6] |
| Triamcinolone | 0.5% (for Cat. No. 105110)[6] |
It is noteworthy that the cross-reactivity for the parent compound, Triamcinolone, is very low in the Neogen racing kit, suggesting that the antibody is highly specific to the acetonide form. The cross-reactivity with this compound is not specified in the available documentation for any of these kits. Researchers should consider validating the cross-reactivity of their chosen kit with a certified standard of this compound if detection of this specific metabolite is the primary goal.
Experimental Protocol: A General Guide to Competitive ELISA
The following protocol outlines the typical steps for a competitive ELISA for the detection of Triamcinolone Acetonide. This is a generalized procedure, and it is imperative to refer to the specific manual provided with the purchased kit for detailed instructions.
Materials Provided in a Typical Kit: [2][3]
-
Antibody-coated microtiter plate (96 wells)
-
Drug-Enzyme Conjugate (e.g., HRP-labeled Triamcinolone Acetonide)
-
Standards of known Triamcinolone Acetonide concentrations
-
EIA Buffer
-
Wash Buffer Concentrate
-
Substrate (e.g., TMB - Tetramethylbenzidine)
-
Stop Solution
Materials Required but Not Provided: [2][7]
-
Distilled or deionized water
-
Precision pipettes and disposable tips
-
Microplate reader with appropriate filters (e.g., 450 nm or 650 nm)
-
Plate shaker (optional, but may improve consistency)
-
Absorbent paper
Experimental Workflow:
-
Reagent Preparation: Allow all reagents to reach room temperature before use.[7] Prepare working solutions of wash buffer and any other concentrated reagents as instructed in the kit manual.
-
Standard and Sample Addition: Pipette standards and samples into the designated wells of the antibody-coated microplate.
-
Addition of Drug-Enzyme Conjugate: Add the drug-enzyme conjugate to each well. This initiates the competitive binding reaction.
-
Incubation: Incubate the plate for the time specified in the manual (e.g., 30-75 minutes) at room temperature.[2][5] During this step, the free analyte in the samples and the drug-enzyme conjugate compete for binding to the antibodies on the plate. The amount of enzyme conjugate that binds is inversely proportional to the concentration of the analyte in the sample.[5]
-
Washing: After incubation, wash the plate multiple times with the prepared wash buffer to remove any unbound reagents.[5]
-
Substrate Addition: Add the substrate solution to each well. The enzyme bound to the plate will catalyze a color change.
-
Incubation: Incubate the plate in the dark for a specified period (e.g., 15-30 minutes) to allow for color development.[5]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will typically result in a color change (e.g., from blue to yellow with TMB and an acid stop solution).[8]
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 450 nm).[5]
-
Data Analysis: The concentration of the analyte in the samples is determined by comparing their absorbance values to the standard curve generated from the known standards. The color intensity is inversely proportional to the concentration of Triamcinolone Acetonide in the sample.[5]
Visualizing the Process and Comparison
To further clarify the experimental workflow and the comparative aspects of the ELISA kits, the following diagrams are provided.
References
- 1. This compound | DOR BioPharma, Inc. [dorbiopharma.com]
- 2. Triamcinolone Acetonide Forensic ELISA Kit | Diagnostics [neogen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. biocompare.com [biocompare.com]
- 5. food.r-biopharm.com [food.r-biopharm.com]
- 6. neogen.com [neogen.com]
- 7. froggabio.com [froggabio.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Independent Verification of 6β-Hydroxy Triamcinolone Acetonide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 6β-Hydroxy triamcinolone acetonide, a key metabolite of the corticosteroid triamcinolone acetonide. It offers a detailed examination of both a plausible chemical synthesis route and a microbial biotransformation approach. As a point of comparison, the synthesis of a related corticosteroid, budesonide, is also briefly reviewed. This document is intended to serve as a resource for researchers in drug development and metabolism, providing objective data and detailed experimental protocols to support independent verification.
Comparative Analysis of Synthesis Routes
The synthesis of 6β-Hydroxy triamcinolone acetonide can be approached through chemical synthesis, leveraging established methods for stereoselective hydroxylation, or through microbial biotransformation, which utilizes the enzymatic machinery of microorganisms. Each method presents distinct advantages and challenges in terms of yield, purity, and operational complexity.
| Parameter | Chemical Synthesis (Allylic Oxidation) | Microbial Biotransformation (Fungal Hydroxylation) | Alternative: Budesonide Synthesis (Ketalization) |
| Starting Material | Triamcinolone Acetonide | Triamcinolone Acetonide | 16α-Hydroxyprednisolone |
| Key Reagents/Microorganism | Selenium dioxide (SeO₂), tert-Butyl hydroperoxide (TBHP) | Rhizopus stolonifer or Aspergillus niger | Butyraldehyde, Acid catalyst (e.g., HBr) |
| Reaction Type | Allylic Oxidation | Enzymatic Hydroxylation | Ketalization |
| Reported/Expected Yield | 40-60% (estimated based on similar steroid oxidations) | Varies (potentially up to 70% or higher with optimization) | High (often >90%) |
| Purity | >95% (after chromatographic purification) | >98% (after extraction and crystallization) | High (purification by crystallization) |
| Reaction Time | 24-48 hours | 5-8 days | 1-10 hours |
| Key Advantages | Direct, well-understood chemical transformation. | High stereoselectivity, milder reaction conditions. | Efficient, well-established industrial process. |
| Key Challenges | Use of toxic reagents (selenium compounds), potential for side products. | Longer reaction times, requires sterile techniques and microbial culture expertise. | Specific to the synthesis of the acetal functional group. |
Experimental Protocols
Chemical Synthesis of 6β-Hydroxy Triamcinolone Acetonide via Allylic Oxidation
This protocol is adapted from established procedures for the 6β-hydroxylation of similar steroidal compounds.[1]
Materials:
-
Triamcinolone Acetonide
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve Triamcinolone Acetonide (1 equivalent) in dichloromethane.
-
Add selenium dioxide (0.3 equivalents) to the solution.
-
Slowly add tert-butyl hydroperoxide (2.0 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate 6β-Hydroxy triamcinolone acetonide.
Microbial Biotransformation of Triamcinolone Acetonide to 6β-Hydroxy Triamcinolone Acetonide
This protocol is a generalized procedure based on the known ability of fungi like Rhizopus and Aspergillus species to perform stereoselective hydroxylation of steroids.[2][3][4][5]
Materials:
-
Rhizopus stolonifer or Aspergillus niger culture
-
Growth medium (e.g., Potato Dextrose Broth)
-
Triamcinolone Acetonide
-
Ethanol (for dissolving the substrate)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Culture Preparation: Inoculate a sterile liquid growth medium with a spore suspension of Rhizopus stolonifer or Aspergillus niger. Incubate at 25-30°C with shaking (200 rpm) for 48-72 hours to obtain a vegetative mycelial culture.
-
Substrate Addition: Prepare a stock solution of Triamcinolone Acetonide in ethanol. Add the substrate solution to the microbial culture to a final concentration of 0.5-1.0 g/L.
-
Biotransformation: Continue the incubation under the same conditions for 5-8 days. Monitor the conversion of the substrate to the product by TLC or HPLC analysis of small aliquots of the culture broth.
-
Extraction: After the desired conversion is achieved, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate and the mycelia (after homogenization) with ethyl acetate (3 x volume of the culture).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude extract by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 6β-Hydroxy triamcinolone acetonide.
Independent Verification: Analytical Methodologies
The successful synthesis of 6β-Hydroxy triamcinolone acetonide requires robust analytical methods for verification and characterization. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques for separation, identification, and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for definitive structural elucidation.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[6][7][8][9][10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water or a phosphate buffer is common. For example, a mobile phase of acetonitrile and 0.05M phosphate buffer (pH 6.8) can be employed.[10]
-
Detection: UV detection at approximately 240 nm is suitable for these compounds.[6][10]
-
Expected Retention Times: Under reversed-phase conditions, the more polar 6β-Hydroxy triamcinolone acetonide is expected to have a shorter retention time than the parent compound, triamcinolone acetonide.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the identification and quantification of 6β-Hydroxy triamcinolone acetonide.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Mass-to-Charge Ratios (m/z):
-
Triamcinolone Acetonide: [M+H]⁺ ≈ 435.2
-
6β-Hydroxy triamcinolone acetonide: [M+H]⁺ ≈ 451.2[11]
-
-
Fragmentation: Characteristic fragment ions can be monitored in MS/MS for definitive identification. For 6β-Hydroxy triamcinolone acetonide, a common transition is m/z 451.2 → 386.8.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the introduction of the hydroxyl group at the 6β position. The chemical shifts and coupling constants of the protons and carbons around the C6 position will be significantly different in the product compared to the starting material. Specific NMR data for 6β-Hydroxy triamcinolone acetonide should be compared with literature values or with data from a certified reference standard.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the synthesis and verification of 6β-Hydroxy triamcinolone acetonide.
Caption: Microbial hydroxylation of triamcinolone acetonide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of Steroids and Flavonoids by Cultures of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial transformation of testosterone by Rhizopus stolonifer and Fusarium lini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial hydroxylation of sclareol by Rhizopus stolonifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. recentscientific.com [recentscientific.com]
- 11. dshs-koeln.de [dshs-koeln.de]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6b-Hydroxy Triamcinolone Acetonide
For researchers and drug development professionals, ensuring laboratory safety extends to the proper disposal of chemical compounds. This guide provides essential, step-by-step procedures for the safe disposal of 6b-Hydroxy triamcinolone acetonide, a corticosteroid that, like its parent compound triamcinolone acetonide, is classified as a hazardous waste. Adherence to these guidelines is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, safety goggles with side-shields, and a lab coat.[1] All handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[1][4][5] It is categorized as a hazardous waste and, therefore, must not be disposed of in regular trash or poured down the drain.[2][6]
-
Collection of Waste:
-
Place all surplus and non-recyclable this compound into a designated, clearly labeled hazardous waste container.[3]
-
This includes any contaminated materials such as personal protective equipment (gloves, etc.), absorbent materials used for spills, and empty containers.[2] Contaminated packaging should be treated with the same level of caution as the substance itself.[2]
-
-
Spill Management:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified disposal company.[3] These companies are equipped to handle and treat chemical waste in accordance with regulatory standards.
-
For unused or expired medications in a non-laboratory setting, the best option is a drug take-back program.[8][9] If such a program is unavailable, the FDA recommends mixing the substance (without crushing tablets or capsules) with an unappealing material like dirt or coffee grounds, sealing it in a plastic bag, and then placing it in the household trash.[9][10] However, for a laboratory setting, professional disposal is the required standard.
-
Key Disposal Considerations
To facilitate quick reference, the following table summarizes the critical aspects of this compound disposal.
| Consideration | Guideline |
| Waste Classification | Hazardous Waste.[2] May also be classified as a Hazardous Drug (HD) under NIOSH guidelines.[5] |
| Container | Designated, sealed, and clearly labeled hazardous waste container.[2][3][7] |
| PPE Requirement | Protective gloves, eye protection, and appropriate lab attire are mandatory.[1][4][6] |
| Prohibited Actions | Do not empty into drains or dispose of in regular trash.[2][6] |
| Regulatory Compliance | Disposal must adhere to local, regional, national, and international regulations.[1][2][11] |
| Disposal Method | Utilize a licensed professional waste disposal service.[3] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed methodically.
Caption: Disposal Workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. fishersci.com [fishersci.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. pharmacopoeia.com [pharmacopoeia.com]
Personal protective equipment for handling 6b-Hydroxy triamcinolone acetonide
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent pharmaceutical compounds like 6b-Hydroxy triamcinolone acetonide, a metabolite of a synthetic corticosteroid, is paramount.[1][2] While some safety data sheets (SDS) may not classify this specific metabolite as hazardous under the Globally Harmonized System (GHS), it is best practice to treat it as a potent compound, necessitating robust safety protocols to minimize exposure.[3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Assessment and Control
The primary concern when handling potent compounds is to prevent employee exposure, which can lead to unforeseen health effects.[4] A comprehensive safety program should be implemented that includes anticipating hazards, recognizing potential exposure activities, evaluating, and controlling these exposures.[5]
Engineering Controls: As the primary line of defense, engineering controls are crucial for containing and isolating the compound.[4] Operations involving this compound should be conducted in designated areas with restricted access.[6] Key engineering controls include:
-
Ventilation: Use of fume hoods, ventilated laminar flow enclosures, or vented balance safety enclosures is recommended to control airborne particles.[7]
-
Containment: For procedures with a higher risk of aerosol generation, isolation technology such as glove boxes or isolators should be employed.[7][8]
Operational Plan: Personal Protective Equipment (PPE)
While engineering controls are primary, PPE serves as a critical secondary barrier to exposure.[4][9] A risk assessment should inform the specific PPE required.[10]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile or neoprene gloves. | Minimizes the risk of contamination and exposure through skin contact. The outer glove should be removed after each task.[6][11] |
| Body Protection | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[6] |
| Eye and Face Protection | Safety goggles and a face shield or a full face-piece respirator. | Protects against splashes and aerosols, especially when working outside of a containment system.[9][10] |
| Respiratory Protection | An N-95 or N-100 respirator may be sufficient for some operations. For larger spills or when aerosols are likely, a chemical cartridge-type respirator is necessary. | Prevents inhalation of the compound.[9] |
Hygiene Practices:
-
Wash hands thoroughly before donning and after removing gloves.[6]
-
Avoid eating, drinking, smoking, or applying cosmetics in areas where the compound is handled.[6]
-
Contaminated clothing should be removed immediately and decontaminated before reuse.[12]
Experimental Workflow
The following diagram outlines a safe workflow for handling this compound in a laboratory setting.
Caption: A stepwise workflow for safely handling potent compounds.
Disposal Plan
Proper waste management is essential to prevent environmental contamination and exposure to personnel.[7]
-
Waste Segregation: All disposable items that come into contact with this compound, including gloves, gowns, and labware, should be considered hazardous waste.
-
Containment: Waste should be collected in clearly labeled, leak-proof containers.[7] Double bagging of waste is a recommended practice.
-
Disposal: Excess and expired materials should be disposed of by a licensed hazardous material disposal company.[13] Follow all federal, state, and local regulations for hazardous waste disposal.[13]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[14] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12] |
| Inhalation | Move the individual to fresh air and seek medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[14] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it in a sealed container for disposal.[13] |
By adhering to these stringent safety protocols, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing scientific discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. agnopharma.com [agnopharma.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. pppmag.com [pppmag.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. pccarx.com [pccarx.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. clintpharmaceuticals.com [clintpharmaceuticals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
